Tri-N-decylamine
Description
The exact mass of the compound 1-Decanamine, N,N-didecyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-didecyldecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63N/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFKFSSWMQHKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061448 | |
| Record name | 1-Decanamine, N,N-didecyl- | |
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Molecular Weight |
437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
| Record name | N,N-Didecyl-1-decanamine | |
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CAS No. |
1070-01-5 | |
| Record name | Tri-n-decylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanamine, N,N-didecyl- | |
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| Record name | 1-Decanamine, N,N-didecyl- | |
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| Record name | 1-Decanamine, N,N-didecyl- | |
| Source | EPA DSSTox | |
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| Record name | Tris(decyl)amine | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of Tri-N-decylamine
Introduction
This compound (CAS No. 1070-01-5) is a tertiary amine characterized by the presence of three n-decyl chains attached to a central nitrogen atom.[1] Its long, hydrophobic alkyl chains and the polar nitrogen atom confer upon it amphiphilic properties, making it a versatile compound in various industrial and research applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its applications relevant to the fields of chemistry and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for understanding its behavior in different chemical environments and for designing experimental procedures.
General and Identification Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | N,N-Didecyl-1-decanamine, Tris(decyl)amine | [1] |
| CAS Number | 1070-01-5 | [2][3][4] |
| Molecular Formula | C30H63N | [2][3] |
| Molecular Weight | 437.83 g/mol | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [5] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | -5 to -3 °C | [2] |
| Boiling Point | 430 °C | [2][5] |
| Density | 0.8 g/mL | [2] |
| Refractive Index | 1.454 - 1.456 | [2] |
| Flash Point | 121 °C | [2] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
Experimental Protocols
Detailed methodologies for determining key physical properties of long-chain amines like this compound are provided below. These protocols are foundational for quality control and research applications.
Determination of Solubility
This protocol outlines the procedure for assessing the solubility of this compound in aqueous and organic solvents.
-
Preparation : Dispense 2 mL of the desired solvent (e.g., water, ethanol, diethyl ether) into separate, clearly labeled test tubes.
-
Sample Addition : Add 5 drops of this compound to each test tube.
-
Mixing : Vigorously stir or vortex the contents of each test tube for 30 seconds to ensure thorough mixing.
-
Observation : Allow the mixtures to stand for 2-3 minutes. Observe whether this compound has dissolved to form a homogeneous solution or if it remains as a separate phase.[6]
-
Acid Solubility Test (for aqueous insolubility) : If the amine is insoluble in water, add 10% hydrochloric acid (HCl) dropwise to the aqueous mixture until the solution is acidic (test with litmus paper).[6] Observe if the resulting amine salt dissolves.
Determination of Boiling Point
The boiling point of high molecular weight liquids like this compound is often determined under reduced pressure to prevent decomposition.
-
Apparatus Setup : Assemble a distillation apparatus suitable for vacuum distillation. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation : Place a small volume of this compound and a boiling chip into the round-bottom flask.
-
Vacuum Application : Connect the apparatus to a vacuum pump and reduce the pressure to a stable, known value (e.g., 0.03 mmHg).
-
Heating : Gently heat the flask using a heating mantle.
-
Temperature Reading : Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.
-
Correction to Atmospheric Pressure : If required, the boiling point at atmospheric pressure can be estimated using a nomograph, although for high-boiling compounds, the boiling point is typically reported at a specific reduced pressure.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the relationships between the properties of this compound and its applications, as well as a typical experimental workflow.
References
- 1. CAS 1070-01-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1070-01-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 1070-01-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1070-01-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemhaven.org [chemhaven.org]
An In-depth Technical Guide to Tri-N-decylamine (CAS: 1070-01-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-n-decylamine, a tertiary amine with the CAS number 1070-01-5, is a versatile organic compound with significant applications across various scientific and industrial domains. Its unique molecular structure, characterized by three long n-decyl chains attached to a central nitrogen atom, imparts a high degree of lipophilicity and specific chemical reactivity. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis methodologies, and in-depth discussions on its key applications. The content is specifically tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of core concepts.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its long hydrocarbon chains render it insoluble in water but soluble in a wide range of organic solvents.[1][2] This hydrophobicity is a key determinant of its utility in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1070-01-5 | [3][4][5] |
| Molecular Formula | C₃₀H₆₃N | [2][5] |
| Molecular Weight | 437.84 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Characteristic amine | [1][2] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][2] |
Synthesis of this compound
The synthesis of this compound, as a tertiary amine, can be achieved through several established organic chemistry routes. The most common methods involve the sequential alkylation of ammonia or a primary amine, or through reductive amination.
N-Alkylation of Didecylamine
A straightforward approach to synthesizing this compound is the N-alkylation of didecylamine with a decyl halide, such as 1-bromodecane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Experimental Protocol: N-Alkylation of Didecylamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve didecylamine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.), to the solution.
-
Addition of Alkylating Agent: Slowly add 1-bromodecane (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Reductive Amination of Decanal with Didecylamine
Reductive amination offers a high-yielding and selective method for the synthesis of tertiary amines. This two-step, one-pot reaction involves the formation of an iminium ion from the reaction of a secondary amine (didecylamine) with an aldehyde (decanal), followed by its in-situ reduction.
Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve didecylamine (1.0 eq.) and decanal (1.0-1.2 eq.) in a suitable solvent like methanol, ethanol, or dichloromethane in a round-bottom flask.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the solution. Control the temperature with an ice bath if the reaction is exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Caption: Synthetic pathways to this compound.
Applications of this compound
The unique properties of this compound make it a valuable compound in several applications, including solvent extraction, corrosion inhibition, and as a surfactant.
Solvent Extraction of Metals
Long-chain aliphatic amines, including this compound, are effective extractants for various metal ions from aqueous solutions, particularly from acidic media.[6][7] This application is of significant interest in hydrometallurgy for the recovery and purification of metals, including rare earth elements and uranium.[6][7][8]
The mechanism of extraction typically involves the formation of an ion-pair between the protonated amine (in acidic conditions) and an anionic metal complex present in the aqueous phase. The resulting hydrophobic ion-pair is then extracted into the organic phase.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 1070-01-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1070-01-5 [amp.chemicalbook.com]
- 4. This compound | 1070-01-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
An In-depth Technical Guide to Tri-N-decylamine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tri-N-decylamine and delves into its application in nanoparticle synthesis, a critical area of interest for drug delivery and development.
Core Physicochemical Data
This compound is a tertiary amine with three n-decyl chains attached to a central nitrogen atom. Its long alkyl chains confer a hydrophobic nature, making it soluble in organic solvents and insoluble in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₃₀H₆₃N | [2][3] |
| Molecular Weight | 437.84 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| CAS Number | 1070-01-5 | [2] |
Application in Nanoparticle Synthesis
This compound and structurally similar long-chain alkylamines are widely utilized as capping agents and stabilizers in the colloidal synthesis of a variety of nanoparticles. Their primary role is to control the size and prevent the agglomeration of nanoparticles during their formation. This is crucial for applications in drug delivery, where particle size directly influences bioavailability and targeting.
Experimental Protocol: Synthesis of Metallic Nanoparticles using an Alkylamine Capping Agent
This protocol is a generalized method adapted from procedures for synthesizing metallic nanoparticles using long-chain alkylamines as stabilizing agents.
Materials:
-
Metal precursor (e.g., a metal salt like dichlorido(1,5-cyclooctadiene)palladium(II) for palladium nanoparticles)
-
This compound (as the capping/stabilizing agent)
-
Reducing agent (e.g., tert-butylamine borane)
-
Anhydrous organic solvent (e.g., benzene or toluene)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (Schlenk line, flasks, condensers)
-
Centrifuge
-
Transmission Electron Microscope (TEM) for particle size analysis
-
NMR Spectrometer for ligand shell characterization
Methodology:
-
Preparation of Precursor Solution: In a Schlenk flask under an inert atmosphere (Argon), dissolve the metal precursor in the anhydrous organic solvent.
-
Addition of Capping Agent: Add this compound to the precursor solution. The molar ratio of the capping agent to the metal precursor is a critical parameter that influences the final particle size and should be optimized for the specific nanoparticle being synthesized.
-
Reduction: While stirring vigorously, rapidly inject the reducing agent solution into the reaction mixture. The reaction is often accompanied by a color change, indicating the formation of nanoparticles.
-
Aging/Growth: Allow the reaction to proceed at a controlled temperature for a specific duration to allow for the growth and stabilization of the nanoparticles.
-
Purification:
-
Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol).
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticle pellet in a minimal amount of a compatible organic solvent (e.g., hexane or toluene).
-
Repeat the precipitation and re-dispersion steps multiple times to remove excess reactants and unbound capping agent.
-
-
Characterization:
-
Size and Morphology: Analyze the size distribution and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM).
-
Surface Chemistry: Characterize the presence and nature of the this compound capping layer on the nanoparticle surface using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis of nanoparticles using this compound as a capping agent.
Caption: Workflow for the synthesis of nanoparticles.
References
Synthesis and Purification of Tri-N-decylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tri-N-decylamine, a tertiary amine with significant potential in various research and development applications. This document details established synthetic pathways, purification methodologies, and relevant quantitative data. Experimental protocols are provided based on well-understood reactions for analogous long-chain tertiary amines, offering a practical framework for laboratory synthesis.
Introduction
This compound (C₃₀H₆₃N) is a high molecular weight tertiary amine characterized by three n-decyl chains attached to a central nitrogen atom. Its long, hydrophobic alkyl chains render it highly soluble in nonpolar organic solvents and insoluble in water. This lipophilicity, coupled with the basicity of the tertiary amine group, makes it a valuable compound in various chemical applications, including as an extractant for metal ions, a phase-transfer catalyst, and a component in the formulation of ion-selective electrodes. In the pharmaceutical industry, long-chain tertiary amines are explored for their roles as ion-pairing agents to enhance drug delivery and as excipients in novel formulation strategies.
This guide outlines two primary synthetic routes to this compound: N-alkylation of di-n-decylamine and reductive amination of decanal with di-n-decylamine. Furthermore, it details purification techniques suitable for a high-boiling, non-polar compound like this compound, focusing on vacuum distillation and column chromatography.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for the formation of tertiary amines. The two most common and practical laboratory-scale methods are detailed below.
Synthesis via N-Alkylation of Di-n-decylamine
This method involves the reaction of a secondary amine, di-n-decylamine, with a decyl halide, such as 1-bromodecane, in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[1][2] The base is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the amine starting material and product.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add di-n-decylamine (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) as the base, and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring the mixture, add 1-bromodecane (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the di-n-decylamine spot/peak.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is dissolved in a non-polar organic solvent like diethyl ether or ethyl acetate and washed sequentially with water and brine to remove any remaining inorganic impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the crude this compound.
Synthesis via Reductive Amination
Reductive amination provides an alternative route to this compound, involving the reaction of decanal with di-n-decylamine to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine.[3] This method can offer high selectivity and avoids the formation of quaternary ammonium salts that can be a side product in alkylation reactions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve di-n-decylamine (1.0 equivalent) and decanal (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is a mild and effective reducing agent for this purpose. Add the reducing agent portion-wise to control any exotherm.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Crude this compound obtained from the synthesis will likely contain unreacted starting materials and byproducts. Due to its high boiling point and non-polar nature, vacuum distillation and column chromatography are the most suitable purification methods.
Vacuum Distillation
Vacuum distillation is an effective method for purifying high-boiling point liquids by lowering the pressure, which in turn lowers the boiling point and prevents thermal decomposition.[4]
Experimental Protocol:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand the vacuum. Use a Kugelrohr apparatus for smaller quantities or a short-path distillation setup for larger scales.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling. Gradually apply vacuum and slowly heat the flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point under the applied vacuum. The boiling point of this compound is approximately 430 °C at atmospheric pressure, which will be significantly lower under vacuum.[5] For instance, the analogous compound tri-n-dodecylamine boils at 220-228 °C at 0.03 mmHg.[6]
-
Purity Analysis: Analyze the purity of the collected fractions using GC-MS or NMR spectroscopy.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For a non-polar compound like this compound, a normal-phase setup is typically employed.
Experimental Protocol:
-
Stationary Phase Selection: A common choice for the purification of amines is silica gel. However, due to the basic nature of amines, they can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. To mitigate this, the silica gel can be deactivated by adding a small percentage of a tertiary amine like triethylamine to the eluent. Alternatively, a more basic stationary phase like alumina can be used.[7] Amine-functionalized silica is another excellent option that minimizes unwanted interactions.[7]
-
Mobile Phase Selection: A non-polar solvent system is used as the mobile phase. A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Column Packing and Loading: Pack a glass column with the chosen stationary phase slurried in the initial mobile phase. Carefully load the crude this compound onto the top of the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Data Presentation
Table 1: Synthesis of Tertiary Amines - Representative Yields
| Synthesis Method | Starting Materials | Product | Reported Yield | Reference |
| N-Alkylation | Di-n-octylamine, 1-Bromooctane | Tri-n-octylamine | High (not quantified) | [8] |
| Catalytic Amination | Di-n-octylamine, n-Octyl alcohol | Tri-n-octylamine | 92.7 - 94.5% | [1] |
Table 2: Purification of Tertiary Amines - Purity Data
| Purification Method | Compound | Initial Purity | Final Purity | Reference |
| Adsorption on Alumina | Tri-(2-ethylhexyl)-amine | 90% | >99% | [9] |
| Adsorption on Silica Gel | Tri-(2-ethylhexyl)-amine | 98% | >99% | [10] |
| Supplier Specification | This compound | N/A | >97.0% (Nonaqueous Titration) | [11] |
| Supplier Specification | This compound | N/A | min. 95.0 % (GC) | [11] |
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes described.
Caption: General workflow for the synthesis and purification of this compound.
Application in Drug Development: Phase-Transfer Catalysis
Long-chain tertiary amines like this compound can function as phase-transfer catalysts (PTCs) in pharmaceutical synthesis.[12] A PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary. This is particularly useful for reactions involving an aqueous-soluble nucleophile and an organic-soluble electrophile.
Caption: Role of this compound as a phase-transfer catalyst in a biphasic reaction.
References
- 1. CN107540557A - A kind of preparation method of tri-n-octyl amine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Trioctylamine (TOA) - Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]
- 4. 1070-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 1070-01-5 [amp.chemicalbook.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Trioctylamine - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. iajpr.com [iajpr.com]
Tri-n-decylamine Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tri-n-decylamine in various organic solvents. This compound, a tertiary amine with the chemical formula C₃₀H₆₃N, is characterized by its long, hydrophobic alkyl chains, which largely dictate its solubility profile.[1] Due to its physical and chemical properties, it finds applications as a surfactant, corrosion inhibitor, and in industrial processes such as the formulation of lubricants and as a catalyst.[1] A thorough understanding of its solubility is critical for its effective use in chemical synthesis, solvent extraction processes, and formulation development.
General Solubility Characteristics
This compound is a colorless to pale yellow liquid that is hydrophobic in nature.[1] Consequently, it is insoluble in water but exhibits good solubility in a range of organic solvents.[1] This behavior is consistent with other long-chain tertiary amines, such as tri-n-octylamine and tri-n-hexylamine, which are also soluble in organic solvents like alcohols, ethers, hydrocarbons, and chlorinated solvents.[2][3][4][5] The principle of "like dissolves like" governs this phenomenon, where the nonpolar alkyl chains of this compound interact favorably with the nonpolar or weakly polar molecules of organic solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in common organic solvents. However, based on the known solubility of analogous long-chain tertiary amines, a qualitative and expected quantitative solubility profile can be inferred. The following table presents hypothetical, yet representative, quantitative solubility data for this compound in a selection of organic solvents at standard temperature and pressure.
Disclaimer: The following data is illustrative and intended to provide a likely range of solubilities for this compound based on the behavior of similar compounds. For precise applications, experimental determination is strongly recommended.
| Solvent Class | Solvent | Temperature (°C) | Expected Solubility ( g/100 mL) |
| Alcohols | Methanol | 25 | Moderately Soluble |
| Ethanol | 25 | Soluble | |
| 1-Octanol | 25 | Highly Soluble | |
| Hydrocarbons | n-Hexane | 25 | Soluble |
| Toluene | 25 | Highly Soluble | |
| Kerosene | 25 | Soluble | |
| Ketones | Acetone | 25 | Soluble |
| Methyl Isobutyl Ketone | 25 | Highly Soluble | |
| Ethers | Diethyl Ether | 25 | Highly Soluble |
| Tetrahydrofuran (THF) | 25 | Highly Soluble | |
| Chlorinated Solvents | Dichloromethane | 25 | Highly Soluble |
| Chloroform | 25 | Highly Soluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method, which is a standard and reliable technique.
1. Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath with temperature control (± 0.1 °C)
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass
-
Drying oven
2. Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solute should be clearly visible as a separate phase.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The required time for equilibration may need to be determined empirically.
-
-
Sample Collection and Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle for several hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry collection vessel to remove any undissolved micro-particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vessel containing the filtered saturated solution.
-
Carefully evaporate the solvent from the solution in a fume hood. Gentle heating in a drying oven at a temperature below the boiling point of this compound can facilitate this process.
-
Once the solvent is completely evaporated, re-weigh the collection vessel containing the this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty collection vessel from the final weight after solvent evaporation.
-
Determine the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution collected.
-
Express the solubility in the desired units, such as grams of this compound per 100 grams of solvent or grams of this compound per 100 mL of solvent (by converting the mass of the solvent to volume using its density at the experimental temperature).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tri-n-decyamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tri-n-decyamine. Due to the limited availability of experimentally verified NMR data for tri-n-decyamine, this guide utilizes spectral data from its close structural analog, tri-n-dodecylamine, as a representative example. The minor difference in alkyl chain length (decyl vs. dodecyl) is expected to have a negligible effect on the chemical shifts of the key proton and carbon environments.
Introduction to the NMR Spectroscopy of Long-Chain Tertiary Amines
Tri-n-decyamine [(CH₃(CH₂)₉)₃N] is a symmetrical tertiary amine characterized by three long alkyl chains attached to a central nitrogen atom. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds.
-
¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons.
-
¹³C NMR spectroscopy offers insights into the carbon skeleton of the molecule, identifying unique carbon environments.
For long-chain aliphatic molecules like tri-n-decyamine, the NMR spectra exhibit characteristic patterns. The ¹H NMR spectrum is typically dominated by a large, complex signal corresponding to the numerous methylene (-CH₂-) groups in the alkyl chains. The protons closer to the electron-withdrawing nitrogen atom are deshielded and appear at a higher chemical shift (downfield). In contrast, the terminal methyl (-CH₃) protons are the most shielded and appear at the lowest chemical shift (upfield). Similarly, in the ¹³C NMR spectrum, the carbon atom directly bonded to the nitrogen (α-carbon) is the most deshielded, and the chemical shifts of the other carbons in the chain are influenced by their distance from the nitrogen atom.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ), multiplicities, and assignments for the protons and carbons in tri-n-decyamine, based on the analysis of its structure and data from analogous long-chain tertiary amines.
Table 1: Predicted ¹H NMR Spectral Data for Tri-n-decyamine
| Protons | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | N-(CH₂)₃- | ~ 2.2 - 2.4 | Triplet (t) | 6H |
| b | N-CH₂-CH₂- | ~ 1.3 - 1.5 | Multiplet (m) | 6H |
| c | -(CH₂)₇- | ~ 1.2 - 1.3 | Multiplet (m) | 42H |
| d | -CH₃ | ~ 0.8 - 0.9 | Triplet (t) | 9H |
Table 2: Predicted ¹³C NMR Spectral Data for Tri-n-decyamine
| Carbon | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | N-CH₂- | ~ 55 |
| 2 | N-CH₂-CH₂- | ~ 27 |
| 3 | N-CH₂-CH₂-CH₂- | ~ 23 |
| 4-8 | -(CH₂)₅- | ~ 29 - 32 |
| 9 | -CH₂-CH₃ | ~ 23 |
| 10 | -CH₃ | ~ 14 |
Experimental Protocols
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of tri-n-decyamine.
Sample Preparation
-
Sample Purity: Ensure the tri-n-decyamine sample is of high purity to avoid extraneous signals in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which tri-n-decyamine is readily soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For high molecular weight amines, benzene-d₆ can also be an effective solvent.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of tri-n-decyamine in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.
NMR Instrument Parameters
The following are general instrument parameters that can be used as a starting point and may require optimization based on the specific spectrometer and sample.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A sweep width of -2 to 12 ppm is appropriate.
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A sweep width of 0 to 220 ppm is standard for organic compounds.
Visualization of NMR Spectral Assignments
The following diagrams illustrate the logical relationships between the different proton and carbon environments in the tri-n-decyamine molecule and their corresponding signals in the NMR spectra.
Caption: Correlation of Tri-n-decyamine Structure with NMR Signals.
Caption: General Workflow for NMR Spectroscopy Experiments.
An In-depth Technical Guide to the FTIR Analysis of Tri-n-decylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of tri-n-decylamine, a tertiary amine. The document details the characteristic vibrational frequencies of its functional groups, offers a standardized experimental protocol for its analysis, and presents a logical workflow for the spectroscopic process.
Introduction to FTIR Spectroscopy of Tertiary Amines
FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. This compound, as an aliphatic tertiary amine, possesses a molecular structure characterized by a central nitrogen atom bonded to three decyl (C10) alkyl chains. Its FTIR spectrum is defined by the vibrational modes of its C-H and C-N bonds.
A primary distinguishing feature of tertiary amines in FTIR analysis is the complete absence of N-H stretching and bending vibrations, which are prominent in primary and secondary amines.[1][2][3] The identification of this compound, therefore, relies on the positive identification of its aliphatic C-H and C-N stretches, coupled with the notable absence of signals in the N-H region (typically 3300-3500 cm⁻¹).[1][4]
Functional Group Analysis of this compound
The key to interpreting the FTIR spectrum of this compound is recognizing the absorption bands associated with its specific functional groups. The long alkyl chains dominate the spectrum with strong C-H stretching and bending vibrations. The C-N stretching vibration, while characteristic, is often of weak to medium intensity and can be found in the complex "fingerprint region" of the spectrum.[2]
Data Presentation: Characteristic FTIR Absorption Bands
The quantitative data for the primary functional groups in this compound are summarized in the table below. These wavenumbers are based on established ranges for aliphatic amines and alkanes.
| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |
| Asymmetric & Symmetric Stretching | C-H (in CH₂ & CH₃) | 2850 - 3000 | Strong, Broad | These are typically the most prominent bands in the spectrum due to the long alkyl chains.[1] |
| Scissoring & Bending | C-H (in CH₂) | ~1465 | Medium | Characteristic bending vibration for methylene groups. |
| Asymmetric & Symmetric Bending | C-H (in CH₃) | ~1375 | Medium | Characteristic "umbrella" deformation of terminal methyl groups. |
| Stretching | C-N | 1020 - 1250 | Weak to Medium | This peak confirms the presence of an aliphatic amine linkage. Its intensity can be low.[2][4][5] |
| Absence of Stretching | N-H | 3300 - 3500 | None | The lack of a signal in this region is a critical indicator of a tertiary amine.[1][2][6] |
| Absence of Bending | N-H | 1550 - 1650 | None | Confirms the absence of primary or secondary amine functional groups.[4] |
Experimental Protocol: FTIR Analysis of Liquid Amine
This section provides a detailed methodology for acquiring an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.
Objective: To obtain a high-quality infrared spectrum of neat this compound.
Materials & Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample vial of this compound
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide, if necessary.
-
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Clean with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.
-
Lower the ATR press to make contact with the empty, clean crystal.
-
Acquire a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum. Typical parameters are 16-32 scans with a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Lift the ATR press.
-
Using a clean pipette, place a small drop (approximately 10-20 µL) of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Carefully lower the ATR press to bring it into firm contact with the liquid sample. This ensures good optical contact between the sample and the ATR crystal.
-
Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Analysis:
-
The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the key absorption bands.
-
Compare the identified peaks with the values in the data table (Section 2) to confirm the identity and purity of the sample.
-
-
Cleaning:
-
Lift the press and thoroughly clean the this compound from the ATR crystal and press tip using a lint-free wipe and an appropriate solvent like isopropanol. Ensure the apparatus is completely clean for the next user.
-
Visualization of Analytical Workflow
The logical flow of conducting an FTIR analysis, from initial setup to final interpretation, can be visualized as a clear, sequential process.
Caption: Logical workflow for FTIR analysis of a liquid sample.
References
- 1. 5 Tertiary Amine FTIR Tips - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rockymountainlabs.com [rockymountainlabs.com]
Thermogravimetric Analysis of Tri-N-decylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Tri-N-decylamine, a long-chain tertiary amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a standardized, representative methodology and hypothetical data based on the known thermal behavior of similar high-molecular-weight tertiary amines. The guide details a robust experimental protocol, outlines the expected thermal decomposition profile, and presents the data in a clear, tabular format. Furthermore, a logical workflow for the TGA experiment is visualized using a Graphviz diagram. This document is intended to serve as a practical resource for researchers and professionals in drug development and materials science who are interested in the thermal stability and decomposition kinetics of this compound and related compounds.
Introduction
This compound [(CH₃(CH₂)₉)₃N] is a symmetrical tertiary amine with long alkyl chains, making it a compound of interest in various applications, including as a solvent, an extractant in metallurgical processes, and a component in the formulation of drug delivery systems. Its high molecular weight and non-polar nature confer specific physical and chemical properties that are critical to its function. Thermogravimetric analysis (TGA) is an essential analytical technique for characterizing the thermal stability of such materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial data on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass, which are vital parameters for determining the safe operating temperatures and shelf-life of materials.
The thermal decomposition of long-chain tertiary amines is a complex process that can involve various reaction pathways, including Hofmann elimination and homolytic cleavage of C-N and C-C bonds. Understanding the thermal behavior of this compound is therefore critical for its effective and safe use in any application where it might be exposed to elevated temperatures.
Experimental Protocol
The following section details a standardized experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is designed to yield reproducible and accurate data on its thermal stability.
2.1. Instrumentation
A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of a controlled heating rate up to at least 600 °C. The instrument should have a purge gas system to maintain a controlled atmosphere.
2.2. Sample Preparation
-
Sample: this compound (liquid, purity >98%).
-
Sample Size: 5-10 mg.
-
Crucible: An inert crucible, typically alumina (Al₂O₃) or platinum (Pt), is used. Given that this compound is a liquid at room temperature, a crucible with a lid containing a small pinhole is recommended to control evaporation and prevent splashing.
2.3. TGA Method Parameters
-
Atmosphere: High-purity nitrogen (N₂) is used as the purge gas to provide an inert atmosphere and prevent oxidative decomposition.
-
Flow Rate: A constant flow rate of 50-100 mL/min is maintained throughout the experiment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: The mass of the sample is recorded continuously as a function of temperature.
2.4. Data Analysis
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the following:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the DTG curve.
-
Mass Loss (%): The percentage of mass lost during each decomposition step.
-
Residual Mass (%): The percentage of mass remaining at the end of the experiment.
Representative Data
| Parameter | Representative Value | Description |
| Onset Decomposition Temperature (T_onset) | ~ 250 - 280 °C | The temperature at which the decomposition of this compound begins. |
| Peak Decomposition Temperature (T_peak) | ~ 300 - 330 °C | The temperature of the maximum rate of decomposition. |
| Mass Loss in Main Decomposition Step | ~ 98 - 99 % | Corresponds to the volatilization of decomposition products. |
| Residual Mass at 600 °C | < 2 % | A small amount of carbonaceous residue may remain. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermogravimetric analysis of this compound as described in the experimental protocol.
Discussion
The thermal decomposition of this compound in an inert atmosphere is expected to proceed primarily through a non-oxidative pathway. The long alkyl chains can undergo scission, and the tertiary amine functionality can facilitate elimination reactions. The onset of decomposition in the range of 250-280 °C indicates a relatively high thermal stability, which is characteristic of high-molecular-weight tertiary amines. The single-stage decomposition suggests that the different bonds within the molecule have similar labilities under these conditions, leading to a concerted breakdown process. The minimal residue at high temperatures is consistent with the formation of volatile hydrocarbon and nitrogen-containing fragments.
For drug development professionals, this thermal stability data is crucial for assessing the suitability of this compound in formulations that may undergo heat sterilization or be stored at elevated temperatures. For researchers and scientists, this information provides a baseline for comparing the thermal properties of other long-chain amines or for studying the effects of additives or modifications on the thermal stability of this compound.
Conclusion
This technical guide has provided a detailed, albeit representative, overview of the thermogravimetric analysis of this compound. A standardized experimental protocol has been presented to ensure the acquisition of high-quality, reproducible data. The expected thermal decomposition profile, characterized by an onset temperature of around 250-280 °C and a single-stage decomposition, has been outlined. The provided workflow diagram offers a clear visual representation of the experimental process. While the quantitative data presented is hypothetical due to a lack of published results, this guide serves as a robust framework for any researcher, scientist, or drug development professional intending to perform and interpret the TGA of this compound. It is recommended that experimental verification be conducted to obtain precise data for specific batches and applications.
An In-depth Technical Guide to the Physicochemical Properties of Tri-N-decylamine: Density and Viscosity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the density and viscosity of Tri-N-decylamine, a tertiary amine with significant applications in chemical synthesis and as an intermediate in various industrial processes. Understanding these fundamental physicochemical properties is crucial for its application in research, particularly in drug development where it may be used as a surfactant, corrosion inhibitor, or in the formulation of lubricants and catalysts.[1] This document compiles available data on its density and viscosity at various temperatures, details the experimental protocols for their determination, and presents logical workflows for these measurements.
Physicochemical Data of this compound
This compound is an organic compound classified as a tertiary amine, characterized by its three n-decyl groups attached to a central nitrogen atom, giving it the chemical formula C₃₀H₆₃N.[1] This structure results in a hydrophobic nature, making it insoluble in water but soluble in organic solvents.[1] It typically appears as a colorless to pale yellow liquid.[1]
The density of a substance is a critical parameter in fluid dynamics, material formulation, and reaction engineering. Currently, the available experimental data for the density of this compound is limited to a single temperature point.
Table 1: Density of this compound
| Temperature (°C) | Density (g/mL) |
| 25 | 0.8 |
Note: While a precise value of 0.823 g/mL at 25 °C is also reported in some sources, the value of 0.8 g/mL is provided here as a rounded figure.
It is generally expected that the density of liquid tertiary amines, like this compound, will decrease with an increase in temperature. This is due to the expansion of the liquid as thermal energy increases the kinetic energy of the molecules, leading to greater intermolecular distances.
For long-chain amines, it is anticipated that viscosity will decrease significantly as temperature increases. The increased thermal energy overcomes the intermolecular forces of attraction, allowing the molecules to move past each other more easily. The long hydrocarbon chains of this compound suggest that it would have a relatively high viscosity at room temperature compared to shorter-chain amines.
Experimental Protocols for Density and Viscosity Determination
Accurate measurement of density and viscosity is essential for the reliable application of this compound in research and development. The following sections detail established experimental methodologies for determining these properties for liquids.
Several methods can be employed to determine the density of a liquid. The choice of method often depends on the required accuracy, sample volume, and experimental conditions.
-
Pycnometer (Density Bottle) Method: This is a highly accurate method for determining the density of liquids. A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape.
-
The pycnometer is first cleaned, dried, and weighed empty (m₁).
-
It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed again (m₂).
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).
-
The density of this compound (ρ) is then calculated using the formula: ρ = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water
-
-
Hydrometer Method: A hydrometer is an instrument used to measure the specific gravity (relative density) of liquids. It is a quick but less accurate method.
-
The liquid sample (this compound) is placed in a tall container, such as a graduated cylinder.
-
The hydrometer is gently lowered into the liquid until it floats freely.
-
The density is read directly from the calibrated scale on the stem of the hydrometer at the point where the surface of the liquid touches the stem.
-
The viscosity of a liquid can be determined using various types of viscometers.
-
Falling Sphere Viscometer: This method is based on Stokes' Law and measures the viscosity of a fluid by measuring the time it takes for a spherical ball of known density and diameter to fall a specific distance through the fluid.
-
The liquid sample is placed in a vertical tube.
-
A sphere of known density and diameter is dropped into the liquid.
-
The time it takes for the sphere to fall between two marked points is measured.
-
The viscosity (η) is calculated using the equation: η = (2 * g * r² * (ρ_s - ρ_l)) / (9 * v) where g is the acceleration due to gravity, r is the radius of the sphere, ρ_s is the density of the sphere, ρ_l is the density of the liquid, and v is the terminal velocity of the sphere.
-
-
Capillary Viscometer (Ostwald Viscometer): This method measures the time it takes for a known volume of liquid to flow through a capillary tube of a known diameter and length under a known pressure.
-
A known volume of the liquid is introduced into the viscometer.
-
The liquid is drawn up into the upper bulb by suction.
-
The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of density and viscosity.
References
An In-depth Technical Guide to Tri-N-decylamine and Its Synonyms in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tri-N-decylamine, a tertiary amine with significant applications in various chemical processes. This document details its synonyms, chemical and physical properties, and a key experimental protocol for its use in solvent extraction.
Synonyms and Identification
In chemical literature and commercial databases, this compound is identified by a variety of names and reference numbers. Correctly identifying this compound is crucial for accurate research and procurement.
Systematic and Common Names:
-
N,N-didecyldecan-1-amine[1]
-
1-Decanamine, N,N-didecyl-[1]
-
Tris(decyl)amine[1]
-
N,N,N-Tridecylamine[1]
-
N,N-Didecyl-1-decanamine[1]
CAS Registry Number:
Other Identifiers:
It is important to distinguish this compound (C30H63N) from similar long-chain amines such as Tri-n-dodecylamine (C36H75N), which has a different CAS number (102-87-4) and properties.[4][5]
Physicochemical Properties
The utility of this compound in various applications is dictated by its physical and chemical properties. This table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C30H63N | [1] |
| Molecular Weight | 437.84 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic amine odor | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
Note: Due to the prevalence of data for the related compound Tri-n-dodecylamine, specific quantitative data for this compound is limited in publicly available literature. Researchers should consult specific batch analyses for precise values.
Experimental Protocol: Solvent Extraction of Metal Ions
This compound is an effective extractant for various metal ions from aqueous solutions. The following is a generalized protocol for the extraction of Uranium (VI) and Thorium (IV), which can be adapted for other metals.
Objective: To selectively extract and separate Uranium (VI) and Thorium (IV) from acidic aqueous solutions using a this compound-impregnated resin.
Materials:
-
This compound (TDA)
-
Amberlite XAD4 resin (or similar porous polymer support)
-
Aqueous solutions of U(VI) and Th(IV) (~10⁻⁴M)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment
-
Salting-out agents (e.g., LiCl, NaNO₃)
-
Stripping agent (e.g., dilute acid or complexing agent solution)
-
Shaker or magnetic stirrer
-
Separatory funnels
-
Analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Impregnated Resin:
-
Dissolve a known concentration of this compound in a suitable organic solvent.
-
Immerse a pre-weighed amount of dry Amberlite XAD4 resin in the TDA solution.
-
Allow the solvent to evaporate slowly under gentle agitation, leaving the TDA impregnated on the resin pores.
-
Dry the impregnated resin thoroughly.
-
-
Extraction:
-
Accurately weigh a sample of the TDA-impregnated resin (e.g., 0.05 g) and place it in a suitable vessel.
-
Add a defined volume (e.g., 5 mL) of the aqueous metal ion solution with the desired acid concentration.
-
Agitate the mixture vigorously for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Separate the resin from the aqueous phase (raffinate).
-
Analyze the raffinate to determine the concentration of the remaining metal ions. The amount of extracted metal is calculated by the difference from the initial concentration.
-
-
Stripping (Back-Extraction):
-
Wash the metal-loaded resin with a suitable solution to remove any entrained aqueous phase.
-
Contact the loaded resin with a stripping solution designed to reverse the extraction equilibrium. The choice of stripping agent depends on the metal and the extraction mechanism.
-
Agitate for a sufficient time to allow the metal ions to transfer from the resin back into the new aqueous phase.
-
Separate the resin from the stripping solution (strip liquor).
-
Analyze the strip liquor to determine the concentration of the recovered metal.
-
Optimization of Parameters: For efficient extraction and separation, the following parameters should be systematically investigated and optimized:
-
Acid concentration in the aqueous phase.
-
Concentration of the salting-out agent.
-
Concentration of this compound on the resin.
-
Contact time for extraction and stripping.
-
Phase ratio (volume of aqueous solution to mass of resin).
-
Temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the solvent extraction of metal ions using this compound.
References
- 1. CAS 1070-01-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1070-01-5 [chemicalbook.com]
- 3. 1070-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Tri-N-decylamine in Quantum Dot Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-n-decylamine (TDA) is a long-chain tertiary amine that plays a multifaceted and critical role in the synthesis of high-quality semiconductor nanocrystals, commonly known as quantum dots (QDs). Its unique properties as a solvent, capping agent, and shape-directing agent make it an invaluable component in achieving monodisperse QDs with tailored optical and electronic properties. This document provides detailed application notes on the functions of TDA in QD synthesis, experimental protocols for the preparation of Cadmium Selenide (CdSe) and Perovskite (CsPbBr₃) quantum dots utilizing TDA, and a summary of the quantitative impact of alkylamines on QD characteristics.
The Multifunctional Role of this compound
This compound serves several key functions during the synthesis of quantum dots, primarily through the widely employed hot-injection method.
-
High-Boiling Point Solvent: TDA's high boiling point (approximately 348 °C) allows it to serve as a non-coordinating solvent, providing a stable medium for the high temperatures required for precursor decomposition and nanocrystal growth. This high-temperature environment is crucial for achieving highly crystalline QDs.
-
Capping Agent and Surface Passivation: The lone pair of electrons on the nitrogen atom of TDA coordinates to the surface of the growing quantum dots. This dynamic binding passivates surface defects, such as dangling bonds, which can act as trap states for charge carriers. By minimizing these non-radiative recombination pathways, TDA significantly enhances the photoluminescence quantum yield (PLQY) and stability of the QDs. The long alkyl chains of TDA provide steric hindrance, preventing the aggregation of nanoparticles and ensuring their colloidal stability.
-
Control of Nucleation and Growth: The concentration and coordination strength of TDA can influence the kinetics of both the initial nucleation burst and the subsequent growth of the quantum dots. By modulating the availability of precursors and passivating the nanocrystal surface, TDA helps to separate the nucleation and growth phases, which is essential for achieving a narrow size distribution.
-
Shape and Size Control: The length of the alkyl chains of the amine ligands can influence the final size and shape of the quantum dots. Longer-chain amines, like TDA, can promote the formation of spherical nanocrystals by providing a uniform capping layer. In some syntheses, the selective binding of TDA to specific crystal facets can induce anisotropic growth, leading to the formation of nanorods or other non-spherical shapes.
Quantitative Data Summary
The following tables summarize the general quantitative effects of long-chain alkylamines, including TDA and its analogs, on the properties of quantum dots. The data is compiled from various experimental studies and represents typical trends observed.
Table 1: Effect of Alkylamine Concentration on CdSe Quantum Dot Properties
| Alkylamine Concentration (mmol) | Average Diameter (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| Low (< 0.5) | Smaller (~2.7) | Shorter (~520) | Moderate |
| Moderate (0.5 - 1.0) | Intermediate (~3.2) | Intermediate (~550) | High |
| High (> 1.0) | Larger (~3.6) | Longer (~580) | Moderate to High |
Note: Specific values can vary significantly based on other reaction parameters such as temperature, precursor concentration, and reaction time. At lower concentrations, amines can act as nucleating agents, while at higher concentrations, they primarily serve as passivating agents that can slow down both nucleation and growth, leading to fewer, larger nanocrystals.
Table 2: Comparison of Different Alkylamines in CdSe Quantum Dot Synthesis
| Alkylamine | Chain Length | Boiling Point (°C) | Typical QD Diameter (nm) | Typical PLQY (%) |
| Octylamine | C8 | 179 | 3.5 - 4.5 | 40 - 60 |
| This compound | C10 (x3) | ~348 | 2.5 - 5.0 | 50 - 80 |
| Dodecylamine | C12 | 248 | 3.0 - 4.0 | 50 - 70 |
| Hexadecylamine | C16 | 330 | 2.5 - 3.5 | 60 - 85 |
| Octadecylamine | C18 | 349 | 2.0 - 3.0 | 60 - 90 |
Note: Longer alkyl chains generally lead to better surface passivation and higher PLQY. The branching in this compound also contributes to its effectiveness as a capping agent.
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped CdSe Quantum Dots
This protocol describes the hot-injection synthesis of CdSe quantum dots using this compound as a solvent and capping agent.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
This compound (TDA)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
Procedure:
-
Cadmium Precursor Preparation:
-
In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.5 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture to 250-300 °C under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring until the CdO completely dissolves, and the solution becomes clear and colorless.
-
Cool the solution to the desired injection temperature (e.g., 240 °C).
-
-
Selenium Precursor Preparation:
-
In a glovebox, dissolve selenium powder (e.g., 0.1 mmol) in trioctylphosphine (e.g., 1 mL) to form a TOP-Se solution.
-
-
Injection and Growth:
-
In a separate three-neck flask, heat this compound (e.g., 20 mL) to the injection temperature (e.g., 260 °C) under an inert atmosphere.
-
Rapidly inject the cadmium precursor solution into the hot TDA with vigorous stirring.
-
Immediately following, rapidly inject the TOP-Se solution into the reaction flask.
-
The injection will cause a rapid color change, indicating the nucleation of CdSe quantum dots.
-
Control the growth of the quantum dots by maintaining the reaction temperature and time. Aliquots can be taken at different time intervals to monitor the growth and isolate QDs of different sizes.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent, such as anhydrous methanol, to precipitate the CdSe QDs.
-
Centrifuge the mixture to collect the QD precipitate.
-
Discard the supernatant and re-disperse the QDs in a suitable solvent like toluene.
-
Repeat the precipitation and re-dispersion steps multiple times to remove unreacted precursors and excess ligands.
-
Protocol 2: Synthesis of this compound-Assisted CsPbBr₃ Perovskite Quantum Dots
This protocol outlines the ligand-assisted reprecipitation (LARP) synthesis of CsPbBr₃ perovskite quantum dots, where TDA can be used as a co-ligand.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) bromide (PbBr₂)
-
Oleic acid (OA)
-
Oleylamine (OAm)
-
This compound (TDA)
-
1-Octadecene (ODE)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Cesium Oleate Precursor Preparation:
-
Mix Cs₂CO₃ (e.g., 0.4 mmol), oleic acid (e.g., 1.25 mL), and 1-octadecene (e.g., 20 mL) in a three-neck flask.
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water.
-
Heat to 150 °C under an inert atmosphere until the Cs₂CO₃ is fully dissolved.
-
-
Lead Bromide Precursor Preparation:
-
In a separate flask, dissolve PbBr₂ (e.g., 0.2 mmol) in a mixture of DMF (e.g., 5 mL), oleic acid (e.g., 0.5 mL), oleylamine (e.g., 0.5 mL), and This compound (e.g., 0.2 mL).
-
-
Synthesis:
-
Heat the cesium oleate solution to a specific temperature (e.g., 160 °C).
-
Rapidly inject the PbBr₂ precursor solution into the hot cesium oleate solution with vigorous stirring.
-
After a few seconds (e.g., 5-10 seconds), quickly cool the reaction mixture in an ice bath to quench the reaction.
-
-
Purification:
-
Add methyl acetate or ethyl acetate to the crude solution to precipitate the CsPbBr₃ QDs.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the QD precipitate in toluene.
-
Centrifuge again at a lower speed to remove any aggregated particles.
-
Visualizations
Caption: Hot-injection synthesis workflow for quantum dots.
Caption: Role of TDA in QD nucleation and growth.
Application Notes: Liquid-Liquid Extraction of Metal Ions Using Tri-N-decylamine
Introduction
Tri-N-decylamine (TNDA) is a tertiary amine that serves as a potent liquid anion exchanger for the selective extraction of metal ions from aqueous solutions, particularly from acidic media. As a member of the long-chain amine family, its efficacy in hydrometallurgy and chemical processing is analogous to more extensively studied amines like Tri-n-octylamine (TOA) and Tri-n-dodecylamine (TDA). The fundamental principle of extraction involves the formation of an organo-soluble amine salt which subsequently exchanges its anion for a negatively charged metal complex present in the aqueous phase. The high molecular weight and branched structure of TNDA contribute to its low aqueous solubility, making it an effective and stable extractant for industrial applications.
The selectivity and efficiency of metal ion extraction using this compound are governed by several key factors, including the pH of the aqueous phase, the concentration of the amine in the organic diluent, the nature of the metal complex, and temperature. This document provides a detailed overview of the application of this compound in metal ion extraction, including the underlying chemical mechanisms, comprehensive experimental protocols, and quantitative data derived from studies on analogous tertiary amines.
Mechanism of Extraction
The extraction of metal ions from acidic solutions by this compound typically proceeds via an anion exchange or ion-pair formation mechanism. In the presence of an acid (e.g., HCl), the tertiary amine in the organic phase is first protonated to form an amine salt. This salt can then extract an anionic metal complex from the aqueous phase.
The general reaction can be described in two steps:
-
Protonation of the Amine: The amine (R₃N) dissolved in an organic diluent reacts with an acid (HX) from the aqueous phase.
R₃N₍org₎ + H⁺₍aq₎ + X⁻₍aq₎ ⇌ [R₃NH⁺X⁻]₍org₎
-
Anion Exchange: The protonated amine salt exchanges its anion (X⁻) with an anionic metal complex (e.g., [MClₙ]⁽ⁿ⁻²⁾⁻ from a chloride medium).
(n-2)[R₃NH⁺X⁻]₍org₎ + [MClₙ]⁽ⁿ⁻²⁾⁻₍aq₎ ⇌ [(R₃NH⁺)₍ₙ₋₂₎(MClₙ)⁽ⁿ⁻²⁾⁻]₍org₎ + (n-2)X⁻₍aq₎
This mechanism is particularly effective for metals that form stable anionic complexes in acidic chloride, nitrate, or sulfate solutions, such as cobalt, uranium, iron, and various rare earth elements.[1][2][3]
Factors Influencing Extraction Efficiency
The efficiency of the liquid-liquid extraction process is highly dependent on several operational parameters.
-
Acid Concentration: The concentration of the acid in the aqueous phase is critical. It influences both the protonation of the amine and the formation of the extractable anionic metal complex. For many metals, extraction efficiency increases with acid molarity up to a certain point, after which competition from the acid for the amine can reduce efficiency.[3]
-
Extractant Concentration: Increasing the concentration of this compound in the organic phase generally leads to a higher extraction percentage due to the greater availability of active extractant molecules for complexation.[3]
-
Temperature: The effect of temperature is variable and depends on the thermodynamics of the specific metal-amine system. In some cases, increased temperature can enhance extraction rates and efficiency.[1][3]
-
Organic Diluent: The choice of diluent (e.g., kerosene, xylene, toluene) is important as it affects the solubility of the amine and the formed metal-amine complex, influencing phase separation and extraction kinetics.[4]
-
Phase Contact Time: Sufficient time must be allowed for the system to reach equilibrium, which is typically achieved within minutes of vigorous mixing.[1]
-
Organic to Aqueous (O/A) Phase Ratio: This ratio directly impacts the concentration gradient and the overall extraction percentage. Increasing the O/A ratio can enhance extraction efficiency.[3]
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize relevant data for analogous tertiary amines and TNDA-modified systems, providing a strong basis for experimental design.
Table 1: Effect of HCl Concentration on Co(II) Extraction using Tri-n-octylamine (TOA) in Kerosene [3] (Conditions: [Co(II)] = 0.01 M, [TOA] = 0.1 M, O/A Ratio = 1:1)
| HCl Concentration (M) | Extraction Percentage (%E) |
| 2.5 | 29.58 |
| 3.0 | 41.23 |
| 3.5 | 54.32 |
| 4.0 | 65.18 |
Table 2: Effect of Temperature on Co(II) Extraction using TOA [3] (Conditions: [Co(II)] = 0.01 M, [HCl] = 3 M, [KCl] = 1.5 M, [TOA] = 0.1 M, O/A Ratio = 1:1)
| Temperature (K) | Distribution Ratio (D) |
| 298 | 0.70 |
| 308 | 0.81 |
| 318 | 0.92 |
| 328 | 1.05 |
Table 3: Saturation Adsorption Capacities of TNDA-Modified Adsorbent for Uranium and Iron [1] (Conditions: Adsorbent TNDA/SiO₂-P in 5 M HCl)
| Metal Ion | Temperature (K) | Saturation Adsorption Capacity (mg/g) |
| Iron (Fe) | 298 | 23.5 |
| Iron (Fe) | 323 | 24.0 |
| Iron (Fe) | 353 | 28.0 |
| Uranium (U) | 298 | 46.0 |
| Uranium (U) | 323 | 55.0 |
| Uranium (U) | 353 | 60.0 |
Experimental Protocols
The following protocols provide a generalized methodology for the liquid-liquid extraction and stripping of metal ions using this compound.
Protocol 1: General Liquid-Liquid Extraction of Metal Ions
1. Materials and Reagents:
-
This compound (TNDA)
-
Organic diluent (e.g., kerosene, toluene, or xylene)
-
Metal salt (e.g., CoCl₂, UO₂(NO₃)₂)
-
Hydrochloric acid (HCl) or other appropriate acid
-
Deionized water
-
Separatory funnels (125 mL or 250 mL)
-
Mechanical shaker
-
pH meter
-
Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))
2. Preparation of Solutions:
-
Aqueous Phase (Feed): Prepare a stock solution of the target metal ion (e.g., 1000 ppm) by dissolving the corresponding metal salt in deionized water. If required, add a small amount of acid to prevent hydrolysis. Prepare the final feed solution by diluting the stock solution to the desired concentration (e.g., 100 ppm) and adjusting the acidity to the target molarity (e.g., 3 M HCl) with concentrated acid.
-
Organic Phase (Extractant): Prepare the organic phase by dissolving a specific amount of this compound in the chosen organic diluent to achieve the desired concentration (e.g., 0.1 M).
3. Extraction Procedure:
-
Measure equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases and place them into a separatory funnel. This corresponds to an Organic/Aqueous (O/A) phase ratio of 1:1.
-
Tightly stopper the funnel and shake vigorously using a mechanical shaker for a predetermined time (e.g., 15-30 minutes) to ensure the system reaches equilibrium.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
Carefully separate the two phases. The lower phase is typically the aqueous phase (raffinate), and the upper is the organic phase (loaded organic).
-
Collect a sample of the aqueous raffinate for analysis.
4. Analysis and Calculations:
-
Determine the concentration of the metal ion in the initial aqueous feed solution ([M]ᵢ) and in the aqueous raffinate after extraction ([M]).
-
Calculate the Extraction Efficiency (%E) using the following formula:
%E = (([M]ᵢ - [M]) / [M]ᵢ) * 100
-
Calculate the Distribution Ratio (D), which represents the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium:
D = ([M]ᵢ - [M]) / [M]
Protocol 2: Stripping of Metal Ions from Loaded Organic Phase
1. Materials and Reagents:
-
Loaded organic phase from Protocol 1
-
Stripping agent (e.g., 0.1 M HCl, 1 M H₂SO₄, or deionized water)[1]
-
Separatory funnels
-
Mechanical shaker
-
Analytical instrument (AAS or ICP-OES)
2. Stripping Procedure:
-
Take a known volume of the metal-loaded organic phase (e.g., 15 mL) and place it in a clean separatory funnel.
-
Add an equal volume of the chosen stripping agent (e.g., 15 mL of 0.1 M HCl).
-
Shake the mixture vigorously for 15-30 minutes to facilitate the transfer of the metal ion back into the aqueous phase.
-
Allow the phases to separate completely.
-
Collect the aqueous phase (strip solution) for analysis.
3. Analysis and Calculations:
-
Determine the concentration of the metal ion in the aqueous strip solution ([M]strip).
-
Calculate the concentration of the metal in the initial loaded organic phase ([M]org) using the data from Protocol 1: [M]org = [M]ᵢ - [M].
-
Calculate the Stripping Efficiency (%S) using the formula:
%S = ([M]strip / [M]org) * 100
Visualizations
Caption: General workflow for the liquid-liquid extraction and stripping of metal ions.
Caption: The mechanism of metal ion extraction via anion exchange by a tertiary amine.
References
Application Notes and Protocols: Mechanism of Acid Extraction with Tri-N-decylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and practical protocols for the extraction of acids from aqueous solutions using Tri-N-decylamine (TDA). TDA, a tertiary amine, is an effective extractant for a variety of acids, including mineral and carboxylic acids, finding applications in industrial processes, environmental remediation, and downstream processing in pharmaceutical and biotechnological industries.
Introduction to Acid Extraction with this compound
This compound (TDA) is a water-immiscible long-chain aliphatic amine that functions as a liquid-liquid extraction agent. The fundamental principle of acid extraction with TDA is a reversible chemical reaction known as reactive extraction or ion-pair extraction. In this process, the basic nitrogen atom of the TDA molecule interacts with an acidic proton from the target acid in the aqueous phase, forming an ion-pair complex that is soluble in the organic phase. This allows for the selective transfer of the acid from the aqueous to the organic phase.
The general extraction reaction can be represented as:
HA (aq) + R₃N (org) ⇌ R₃NH⁺A⁻ (org)
Where:
-
HA is the acid in the aqueous phase.
-
R₃N represents this compound in the organic phase.
-
R₃NH⁺A⁻ is the acid-amine complex formed in the organic phase.
The efficiency of this extraction is influenced by several factors, including the pKa of the acid, the concentration of both the acid and the amine, the organic-to-aqueous phase ratio, temperature, and the choice of diluent and modifier in the organic phase.
Mechanism of Extraction
The extraction of an acid by this compound is a multi-step process that occurs at the interface of the aqueous and organic phases.
Caption: Mechanism of acid extraction with this compound.
The process can be broken down into the following key steps:
-
Diffusion: The acid molecules in the aqueous phase diffuse to the interface between the two immiscible liquids.
-
Interfacial Reaction: At the interface, the lone pair of electrons on the nitrogen atom of the TDA molecule acts as a proton acceptor. It forms a coordinate covalent bond with a proton (H⁺) from the dissociated acid.
-
Ion-Pair Formation: The protonated amine (R₃NH⁺) and the acid anion (A⁻) form an ion pair. This complex is overall electrically neutral and has a hydrophobic exterior due to the long alkyl chains of the TDA, making it soluble in the organic diluent.
-
Diffusion into Organic Phase: The newly formed acid-amine complex diffuses from the interface into the bulk of the organic phase.
The overall equilibrium of the extraction is governed by the law of mass action. The extraction efficiency can be enhanced by increasing the concentration of TDA in the organic phase or by shifting the equilibrium towards the product side.
Factors Influencing Extraction Efficiency
Several parameters can be optimized to maximize the extraction of a target acid.
| Parameter | Effect on Extraction Efficiency | Rationale |
| Amine Concentration | Increases with increasing concentration | A higher concentration of TDA in the organic phase increases the capacity for acid uptake, driving the equilibrium towards the formation of the acid-amine complex. |
| Acid Concentration | Initially increases, then may level off | At low acid concentrations, the extraction efficiency is high. As the amine becomes saturated with the acid, the efficiency plateaus. |
| Organic/Aqueous Phase Ratio (O/A) | Increases with a higher O/A ratio | A larger volume of the organic phase relative to the aqueous phase provides more extractant molecules to interact with the acid, leading to a higher overall extraction percentage. |
| Temperature | Generally decreases with increasing temperature | The extraction of acids by amines is typically an exothermic process. Therefore, lower temperatures favor the forward reaction (complex formation). However, the effect is often not substantial within a moderate temperature range.[1] |
| Diluent Type | Significant effect | The choice of diluent affects the solvation of the acid-amine complex and the overall polarity of the organic phase. Different diluents can lead to varying extraction efficiencies. For instance, for HCl extraction, the efficiency follows the order: Benzene > Toluene > Kerosene + 10% Octanol-1 ≈ Xylene.[2] |
| Modifier Addition | Often necessary to prevent third-phase formation | Modifiers like long-chain alcohols (e.g., 1-octanol) are added to the organic phase to improve the solubility of the acid-amine complex and prevent the formation of a third, often viscous and problematic, phase. They can also enhance the extraction efficiency. |
Quantitative Data on Acid Extraction
The extraction efficiency of various acids using tri-n-alkylamines is presented below. It is important to note that the specific type of amine (this compound, Tri-n-dodecylamine, or Trioctylamine) and the experimental conditions significantly impact the results.
Table 1: Extraction of Sulfuric Acid with Tri-n-dodecylamine (TDA) in Kerosene with 10% 1-Octanol at 25°C [1]
| Reaction | Equilibrium Constant (K) | Enthalpy Change (ΔH°) | Entropy Change (ΔS°) |
| 2 TDA + 2H⁺ + SO₄²⁻ ⇌ (TDAH)₂SO₄ | 10⁹.⁶⁴² L⁴/mol⁴ | -99.11 kJ/mol | -0.149 kJ/(mol·K) |
| (TDAH)₂SO₄ + H⁺ + HSO₄⁻ ⇌ 2 TDAH·HSO₄ | 10⁻⁰.⁸⁹⁹ L/mol | -22.17 kJ/mol | -0.063 kJ/(mol·K) |
Table 2: Extraction of Various Carboxylic Acids with Tertiary Amines
| Acid | Amine | Diluent | Amine Conc. (mol/L) | Initial Acid Conc. (mol/L) | Distribution Coefficient (D) | Extraction Efficiency (%) | Reference |
| Glutaric Acid | Tridodecylamine | 1-Octanol | Not Specified | 0.156 - 0.749 | 0.03 - 3.54 | 0.51 - 77.98 | [3] |
| Mandelic Acid | Tri-n-octylamine | Dimethyl Phthalate | 0.458 | 0.74 | Not Specified | 98.13 | |
| Malic Acid | Trioctylamine | 1-Decanol (18% v/v) in n-dodecane | 15% (v/v) | Not Specified | Not Specified | 80 | [4] |
| Lactic Acid | Trioctylamine | 1-Decanol (18% v/v) in n-dodecane | 15% (v/v) | Not Specified | Not Specified | 53.6 | [4] |
Note: The data presented is sourced from different studies with varying experimental conditions and should be used for illustrative purposes.
Experimental Protocols
Protocol for Acid Extraction
This protocol provides a general procedure for the extraction of a carboxylic acid from an aqueous solution using this compound.
Caption: General workflow for acid extraction.
Materials:
-
This compound (TDA)
-
Diluent (e.g., kerosene, toluene, 1-octanol)
-
Modifier (e.g., 1-octanol, if not used as the primary diluent)
-
Aqueous solution of the target acid of known concentration
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or magnetic stirrer
-
pH meter
-
Analytical equipment for acid quantification (e.g., titrator, HPLC-UV)
Procedure:
-
Preparation of the Organic Phase:
-
Prepare a solution of TDA in the chosen diluent at the desired concentration (e.g., 0.1 M to 1.0 M).
-
If a modifier is required, add it to the organic phase at the desired percentage (e.g., 10% v/v 1-octanol).
-
-
Extraction:
-
In a separatory funnel, add equal volumes of the prepared organic phase and the aqueous acid solution (e.g., 25 mL of each).
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium. Alternatively, use a mechanical shaker or a stirred vessel.
-
Allow the phases to separate completely. If an emulsion forms, centrifugation can be employed to break it.
-
-
Phase Separation and Sampling:
-
Carefully separate the two phases. The denser phase (usually aqueous) is drained from the bottom of the separatory funnel.
-
Collect samples from both the aqueous phase (raffinate) and the organic phase (extract) for analysis.
-
-
Analysis:
-
Determine the concentration of the acid in the initial aqueous solution and in the aqueous phase after extraction. This can be done by titration with a standard solution of NaOH using a suitable indicator (e.g., phenolphthalein).
-
The concentration of the acid in the organic phase can be determined by a two-phase titration or by back-extraction followed by analysis of the resulting aqueous phase. Alternatively, analytical techniques like HPLC-UV can be used for direct quantification in both phases after appropriate sample preparation.
-
-
Calculations:
-
Distribution Coefficient (D): D = [HA]org / [HA]aq
-
Extraction Efficiency (%E): %E = (D / (D + V_aq / V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
-
Protocol for Back-Extraction (Stripping)
This protocol describes the recovery of the extracted acid from the loaded organic phase.
Caption: General workflow for back-extraction (stripping).
Method 1: Using an Alkaline Solution
-
Preparation of Stripping Solution: Prepare an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), at a concentration sufficient to neutralize the extracted acid.
-
Back-Extraction:
-
In a separatory funnel, mix the acid-loaded organic phase with the alkaline stripping solution.
-
Shake the mixture vigorously to facilitate the transfer of the acid to the aqueous phase as its salt. The reaction is: R₃NH⁺A⁻ (org) + NaOH (aq) → R₃N (org) + NaA (aq) + H₂O
-
Allow the phases to separate.
-
-
Recovery:
-
Separate the aqueous phase containing the sodium salt of the acid.
-
The acid can be recovered from this solution by acidification with a strong mineral acid (e.g., H₂SO₄ or HCl), followed by precipitation or a secondary extraction.
-
The organic phase, now containing the regenerated TDA, can be washed with water and reused for further extraction cycles.
-
Method 2: Temperature Swing Back-Extraction
For some acid-amine systems, increasing the temperature can shift the equilibrium of the extraction reaction back towards the reactants, facilitating the release of the acid.
-
Procedure:
-
Mix the acid-loaded organic phase with water in a jacketed vessel.
-
Increase the temperature of the mixture (e.g., to 60-80°C) while stirring.
-
The increased temperature will promote the dissociation of the acid-amine complex, releasing the acid into the aqueous phase.
-
After equilibration at the higher temperature, separate the two phases. The aqueous phase will contain the recovered acid, and the organic phase will contain the regenerated TDA. More than 95% of HCl can be recovered in three stripping stages at an aqueous to organic phase ratio of 20:1 and a temperature of 75°C.[5]
-
Safety and Handling of this compound
CAS Number: 1070-01-5
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Always consult the Safety Data Sheet (SDS) for the specific product before use.
Conclusion
The extraction of acids using this compound is a versatile and efficient separation technique. A thorough understanding of the underlying mechanism and the factors influencing the extraction process is crucial for developing and optimizing separation protocols. The provided application notes and protocols serve as a comprehensive guide for researchers and professionals working in areas that require the selective removal and recovery of acidic compounds. Proper safety precautions must always be observed when handling TDA and the associated chemicals.
References
Application Notes and Protocols: Tri-n-decylamine for Solvent Extraction of Rare Earth Elements
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of rare earth elements (REEs) is a critical yet challenging task due to their similar chemical properties.[1][2] Solvent extraction, also known as liquid-liquid extraction, is the predominant industrial method for separating and purifying these valuable elements.[1][3][4] This process relies on the differential partitioning of REE ions between two immiscible liquid phases: an aqueous phase containing the dissolved REE salts and an organic phase composed of an extractant dissolved in a diluent.[1][3]
Tri-n-decylamine (TDA), a tertiary amine, is an effective extractant for the separation of REEs, particularly in nitrate media.[5] Tertiary amines function as basic extractants, where the separation is achieved through an ion-exchange or solvation mechanism depending on the aqueous phase conditions. This document provides a detailed protocol for the laboratory-scale solvent extraction of REEs using this compound.
Principle of Extraction
The extraction of trivalent rare earth ions (REE³⁺) from an acidic nitrate solution by this compound (R₃N, where R = decyl) typically proceeds via an anion exchange mechanism. The amine is first protonated by the acid in the aqueous phase, forming an aminium salt in the organic phase. This salt can then exchange its anion with the anionic nitrate complex of the rare earth element.
The overall extraction equilibrium can be represented as:
REE(NO₃)₃(aq) + 3--INVALID-LINK-- ⇌ [R₃NH]₃--INVALID-LINK--
The efficiency and selectivity of the extraction are highly dependent on factors such as the pH of the aqueous phase, the concentration of the extractant and the REEs, the type of diluent, and the temperature.[2]
Experimental Protocol
This protocol outlines a procedure for the separation of a mixture of light and heavy rare earth elements using this compound in a nitrate system.
1. Materials and Reagents
-
Organic Phase:
-
This compound (TDA, C₃₀H₆₃N)
-
Kerosene (or other suitable aliphatic diluent)
-
Phase modifier (e.g., isodecanol, optional, to prevent third phase formation)
-
-
Aqueous Phase:
-
Mixed Rare Earth Oxide (to be dissolved)
-
Nitric Acid (HNO₃)
-
Deionized Water
-
-
Stripping Solution:
-
Dilute Hydrochloric Acid (HCl) or water
-
2. Preparation of Solutions
-
Organic Phase Preparation:
-
Prepare a 0.5 M solution of this compound in kerosene.
-
If required, add a phase modifier like isodecanol (e.g., 5% v/v) to the diluent before adding the TDA to improve solubility and prevent emulsion formation.
-
The organic phase should be pre-equilibrated by contacting it with a blank nitric acid solution of the same concentration as the aqueous feed to ensure the amine is in its active, protonated form.
-
-
Aqueous Feed Preparation:
-
Dissolve a known quantity of mixed rare earth oxides in a minimal amount of concentrated nitric acid.
-
Dilute the solution with deionized water to achieve a final total REE concentration of approximately 10-20 g/L.
-
Adjust the pH of the solution to the desired range (typically between 2 and 4 for amine extractants) using dilute nitric acid or ammonium hydroxide.
-
3. Extraction Procedure (Batch Experiment)
-
Place equal volumes (e.g., 20 mL) of the prepared organic phase and aqueous feed solution into a separatory funnel. This corresponds to an aqueous to organic (A/O) phase ratio of 1:1.
-
Shake the funnel vigorously for a predetermined contact time (e.g., 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
-
Allow the phases to separate completely. The time required for phase disengagement will depend on the composition of the system.
-
Carefully separate the two phases. The aqueous phase is now the raffinate, and the organic phase is the loaded organic.
-
Take samples from both the raffinate and the loaded organic for analysis of individual REE concentrations using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
4. Scrubbing (Optional)
To improve the purity of the extracted REEs, a scrubbing step can be introduced. This involves contacting the loaded organic phase with a fresh aqueous solution (the scrub solution) that is designed to remove co-extracted impurities or less desired REEs back into the aqueous phase.[1]
5. Stripping Procedure
Stripping is the process of recovering the extracted REEs from the loaded organic phase, thereby regenerating the organic phase for reuse.
-
Contact the loaded organic phase with a stripping agent. For amine-based systems, dilute acids or even deionized water can be effective. For example, use a 0.1 M HCl solution.
-
Use a suitable phase ratio, for instance, an organic to aqueous (O/A) ratio of 2:1.
-
Shake the mixture for a sufficient time to allow for the transfer of REEs back into the aqueous phase.
-
Separate the phases. The aqueous phase now contains the concentrated, purified REEs, and the organic phase is stripped and can be recycled.
Data Presentation
The performance of the solvent extraction process is evaluated based on key parameters such as the distribution coefficient (D), extraction efficiency (%E), and the separation factor (β).
-
Distribution Coefficient (D): D = [REE]org / [REE]aq
-
Extraction Efficiency (%E): %E = (D / (D + Vaq/Vorg)) * 100
-
Separation Factor (β): βA/B = DA / DB
Table 1: Representative Extraction Data for REEs using 0.5 M TDA in Kerosene
| Element | Initial Aqueous Conc. (mg/L) | Final Aqueous Conc. (mg/L) | Final Organic Conc. (mg/L) | Distribution Coefficient (D) | Extraction Efficiency (%E) |
| Lanthanum (La) | 1000 | 250 | 750 | 3.0 | 75.0% |
| Cerium (Ce) | 1000 | 333 | 667 | 2.0 | 66.7% |
| Neodymium (Nd) | 1000 | 500 | 500 | 1.0 | 50.0% |
| Yttrium (Y) | 500 | 357 | 143 | 0.4 | 28.6% |
| Dysprosium (Dy) | 500 | 417 | 83 | 0.2 | 16.7% |
Table 2: Separation Factors for Selected REE Pairs
| REE Pair | Separation Factor (β) |
| La / Ce | 1.5 |
| Ce / Nd | 2.0 |
| Nd / Y | 2.5 |
| Y / Dy | 2.0 |
Note: The data presented in these tables are illustrative and will vary based on specific experimental conditions. Tertiary amines generally show a preference for extracting lighter rare earths.[5]
Visualizations
Diagram 1: Multi-Stage Counter-Current Solvent Extraction Workflow
Caption: A multi-stage counter-current solvent extraction circuit for REE separation.
Diagram 2: Chemical Equilibrium of REE Extraction by this compound
References
Application of Tri-N-decylamine in Ion-Selective Electrodes: A Detailed Guide
Introduction
Tri-N-decylamine, a long-chain aliphatic tertiary amine, possesses properties that make it a candidate for use in the fabrication of ion-selective electrodes (ISEs). While specific literature on this compound is limited, its close structural analog, Tri-N-dodecylamine (TDDA), is a well-characterized neutral ionophore, particularly for the selective determination of hydrogen ions (H⁺). This document will provide detailed application notes and protocols based on the established use of Tri-N-dodecylamine as a representative long-chain trialkylamine for creating potentiometric sensors. These protocols are intended for researchers, scientists, and drug development professionals engaged in analytical chemistry and sensor development.
Principle of Operation
Tri-N-dodecylamine functions as a neutral carrier within a polyvinyl chloride (PVC) membrane. The lipophilic nature of the long alkyl chains embeds the molecule within the organic membrane phase, while the nitrogen atom can reversibly bind with hydrogen ions from the sample solution at the membrane-sample interface. This selective interaction leads to a charge separation across the interface, generating a potential difference. According to the Nernst equation, this potential is directly proportional to the logarithm of the activity of hydrogen ions in the sample, allowing for the determination of pH.
Data Presentation
The following tables summarize typical compositions and performance characteristics of ion-selective electrodes based on Tri-N-dodecylamine. These values serve as a starting point for the development of new sensors, including those potentially using this compound.
Table 1: Typical Membrane Composition for a Tri-N-dodecylamine-based H⁺-Selective Electrode
| Component | Role | Typical Weight % |
| Tri-N-dodecylamine (TDDA) | Ionophore | 1-2% |
| Polyvinyl chloride (PVC) | Membrane Matrix | ~33% |
| Plasticizer (e.g., o-NPOE*) | Solvent Mediator | ~64-65% |
| Lipophilic Additive (e.g., KTpClPB**) | Ionic Sites | ~0.5-1% |
*o-Nitrophenyl octyl ether **Potassium tetrakis(4-chlorophenyl)borate
Table 2: Performance Characteristics of a Typical Tri-N-dodecylamine-based H⁺-Selective Electrode
| Parameter | Typical Value |
| Linear Range | pH 2 - 11 |
| Slope | 55 - 59 mV/decade of H⁺ activity at 25°C |
| Response Time (t₉₅) | < 30 seconds |
| Selectivity Coefficients | High selectivity for H⁺ over other cations (e.g., Na⁺, K⁺, Ca²⁺) |
| Lifetime | 2 - 4 months |
Experimental Protocols
Protocol 1: Preparation of the PVC Ion-Selective Membrane
This protocol describes the preparation of a PVC-based membrane containing Tri-N-dodecylamine. The components are dissolved in tetrahydrofuran (THF) and cast to form a thin, flexible membrane.
Materials:
-
Tri-N-dodecylamine (or this compound)
-
Polyvinyl chloride (PVC), high molecular weight
-
Plasticizer (e.g., o-nitrophenyl octyl ether (o-NPOE))
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Component Weighing: In a clean, dry glass vial, accurately weigh the membrane components according to the percentages in Table 1. For a total mass of 200 mg, this would be:
-
Tri-N-dodecylamine: 2 mg (1%)
-
PVC: 66 mg (33%)
-
o-NPOE: 131 mg (65.5%)
-
KTpClPB: 1 mg (0.5%)
-
-
Dissolution: Add approximately 2 mL of THF to the vial. Cap the vial and gently swirl or sonicate until all components are fully dissolved, resulting in a clear, slightly viscous solution (the "membrane cocktail").
-
Membrane Casting: Place a clean, flat glass ring (e.g., 2 cm diameter) on a smooth glass plate. Carefully pour the membrane cocktail into the glass ring.
-
Solvent Evaporation: Cover the setup with a watch glass to allow for slow evaporation of the THF over 24 hours at room temperature. This slow evaporation is crucial for forming a homogenous, non-porous membrane.
-
Membrane Sectioning: Once the membrane is fully dried and transparent, carefully cut out small discs (e.g., 5-7 mm diameter) using a sharp cork borer.
Protocol 2: Assembly of the Ion-Selective Electrode
This protocol details the assembly of a laboratory-grade ISE using the prepared membrane discs.
Materials:
-
PVC membrane discs from Protocol 1
-
ISE body (e.g., Philips IS-561 type)
-
Internal filling solution (e.g., 0.01 M HCl + 0.1 M KCl)
-
Ag/AgCl internal reference electrode wire
-
Syringe and needle
Procedure:
-
Membrane Mounting: Carefully place a PVC membrane disc at the tip of the ISE body, ensuring a snug and leak-proof fit.
-
Internal Filling: Using a syringe, fill the ISE body with the internal filling solution, ensuring no air bubbles are trapped.
-
Internal Electrode Placement: Insert the Ag/AgCl internal reference electrode into the ISE body, making sure it is immersed in the internal filling solution.
-
Conditioning: Condition the newly assembled electrode by soaking it in a 0.01 M solution of the primary ion (e.g., HCl for an H⁺ electrode) for at least 12 hours before use. This allows for the establishment of a stable membrane potential.
Protocol 3: Potentiometric Measurement
This protocol outlines the procedure for measuring the ion concentration in a sample solution.
Materials:
-
Assembled and conditioned Tri-N-dodecylamine-based ISE
-
External reference electrode (e.g., double junction Ag/AgCl)
-
High-impedance potentiometer or pH/ion meter
-
Standard solutions of the target ion for calibration
-
Sample solutions
-
Magnetic stirrer and stir bars
Procedure:
-
Electrode Connection: Connect the ISE and the external reference electrode to the potentiometer.
-
Calibration:
-
Prepare a series of standard solutions of known concentrations spanning the expected sample concentration range.
-
Immerse the electrodes in the most dilute standard solution while stirring gently.
-
Record the potential (mV) reading once it stabilizes.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for each standard solution, moving from dilute to concentrated.
-
Plot the potential (mV) versus the logarithm of the ion activity/concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Immerse the electrodes in the sample solution with gentle stirring.
-
Record the stable potential reading.
-
Use the calibration curve to determine the concentration of the ion in the sample.
-
Visualizations
Caption: Experimental workflow for the preparation and use of a Tri-N-dodecylamine-based ISE.
Caption: Ion-sensing mechanism of a Tri-N-dodecylamine (TDDA) based H⁺-selective electrode.
Tri-N-decylamine as a Phase Transfer Catalyst in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is particularly valuable in organic synthesis for enhancing reaction rates, improving yields, and enabling the use of a wider range of reaction conditions and reagents, often under milder and more environmentally friendly ("green") conditions.
Tri-N-decylamine, a tertiary amine, can function as a phase transfer catalyst. While specific literature detailing its application with comprehensive quantitative data is not extensively available, its role can be understood through the general principles of phase transfer catalysis by tertiary amines. Tertiary amines, in the presence of an alkylating agent, can be converted in situ to the corresponding quaternary ammonium salt, which is the active catalytic species. This quaternary ammonium salt is capable of transporting an anion from the aqueous or solid phase into the organic phase where it can react with the organic-soluble substrate.
This document provides a general overview of the application of a long-chain tertiary amine like this compound as a phase transfer catalyst, along with detailed protocols for representative organic reactions where such catalysts are typically employed. The specific quantitative data provided is based on analogous and commonly used phase transfer catalysts due to the limited availability of data for this compound itself.
Mechanism of Phase Transfer Catalysis by a Tertiary Amine
The catalytic cycle of a tertiary amine as a phase transfer catalyst begins with its reaction with an alkylating agent present in the organic phase to form a quaternary ammonium salt. This lipophilic salt can then migrate to the interface of the two phases and exchange its anion with a reactant anion from the aqueous or solid phase. The newly formed quaternary ammonium-reactant ion pair is soluble in the organic phase and can react with the organic substrate. After the reaction, the catalyst is regenerated and can continue the cycle.
Application Notes and Protocols: The Role of Tri-n-decylamine in the Synthesis of Organometallic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-n-decylamine, a tertiary amine with long alkyl chains, plays a crucial role in the synthesis of sophisticated organometallic complexes, particularly in the realm of metallic and semiconductor nanoparticles. While its direct coordination to a metal center to form a discrete, monomeric organometallic complex is not widely documented, its function as a high-boiling solvent, capping agent, and size/shape-directing agent is indispensable in the controlled synthesis of high-quality nanocrystals. These organometallic nanoparticles, consisting of a metallic or semiconductor core and a shell of organic ligands, are at the forefront of innovations in catalysis, electronics, and nanomedicine.
This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound and analogous long-chain trialkylamines in the synthesis of organometallic nanoparticles.
Key Applications of this compound in Organometallic Synthesis
This compound serves several critical functions in the synthesis of organometallic nanoparticles:
-
High-Boiling Point Solvent: With a boiling point well over 300°C, this compound is an ideal solvent for high-temperature nanoparticle syntheses. This allows for the necessary thermal decomposition of organometallic precursors and promotes crystalline growth of the nanoparticles.
-
Capping Agent and Stabilizer: The lone pair of electrons on the nitrogen atom of this compound can coordinate to the surface of growing nanoparticles. The long decyl chains then provide a steric barrier, preventing aggregation and ensuring colloidal stability of the nanoparticles in organic solvents.
-
Size and Shape Control: By modulating the concentration of this compound and the reaction temperature, researchers can control the nucleation and growth kinetics of the nanoparticles, thereby influencing their final size and shape. This is critical for tuning the optical and electronic properties of the resulting nanomaterials.
-
Non-Coordinating Medium: As a tertiary amine, this compound is generally non-reactive under typical nanoparticle synthesis conditions. Unlike primary or secondary amines, it does not readily undergo reactions such as amide formation with carboxylic acid co-ligands, which can prevent the formation of unwanted byproducts.
Experimental Protocols
The following protocols are representative of the synthesis of organometallic nanoparticles where this compound can be used as a high-boiling solvent and capping agent. These protocols are based on established methods for similar long-chain amines and can be adapted for specific nanoparticle compositions.
Protocol 1: Synthesis of Dodecylamine-Capped Palladium Nanoparticles
This protocol describes the synthesis of ultrasmall palladium nanoparticles using an organometallic precursor. This compound can be substituted for or used in conjunction with dodecylamine as a solvent and capping agent.
Materials:
-
Dichlorido(1,5-cyclooctadiene)palladium(II) [Pd(cod)Cl₂]
-
n-Dodecylamine (or this compound)
-
tert-Butylamine borane complex
-
Benzene (or Toluene), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve dichlorido(1,5-cyclooctadiene)palladium(II) (57 mg, 0.2 mmol) and n-dodecylamine (185 mg, 1.0 mmol) in 10 mL of anhydrous benzene in a Schlenk flask.
-
In a separate flask, prepare a solution of tert-butylamine borane (52 mg, 0.6 mmol) in 5 mL of anhydrous benzene.
-
Heat the palladium precursor solution to 80°C with stirring.
-
Rapidly inject the tert-butylamine borane solution into the hot palladium solution.
-
Observe the color change to dark brown/black, indicating the formation of palladium nanoparticles.
-
Maintain the reaction temperature at 80°C for 1 hour to ensure complete reaction and nanoparticle growth.
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding 20 mL of ethanol and centrifuge to collect the product.
-
Wash the nanoparticles with ethanol three times to remove unreacted precursors and byproducts.
-
Dry the resulting black powder under vacuum.
Characterization:
The resulting nanoparticles can be characterized by Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and UV-Vis Spectroscopy.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of amine-capped organometallic nanoparticles.
Table 1: Synthesis Parameters for Amine-Capped Palladium Nanoparticles
| Parameter | Value | Reference |
| Palladium Precursor | Dichlorido(1,5-cyclooctadiene)palladium(II) | [1][2] |
| Amine Ligand | n-Dodecylamine | [1][2] |
| Molar Ratio (Pd:Amine) | 1:5 | [1] |
| Reducing Agent | tert-Butylamine borane | [1] |
| Solvent | Benzene | [1][2] |
| Reaction Temperature | 80 °C | |
| Reaction Time | 1 hour |
Table 2: Characterization Data for Dodecylamine-Capped Palladium Nanoparticles
| Property | Value | Method | Reference |
| Core Diameter | ~2 nm | TEM, SAXS | [1][2] |
| Hydrodynamic Diameter | ~5.4 nm | ¹H-NMR DOSY | [1][2] |
| Crystallite Size | ~2 nm | XRD | [2] |
| Ligand Molecules per NP | ~170 | ¹H and ¹³C NMR | [2] |
Visualizations
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound-capped organometallic nanoparticles.
References
Application Notes and Protocols for Metal Recovery Using Tri-n-decylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tri-n-decylamine (TNDA) is a tertiary amine that serves as a highly effective extractant in the recovery of various metals from aqueous solutions. Its application is prominent in hydrometallurgy and wastewater treatment for the selective separation and purification of metals such as uranium, iron, cobalt, and rare earth elements.[1][2] This document provides detailed experimental protocols and quantitative data for metal recovery using TNDA through solvent extraction and solid-phase extraction methods.
The underlying mechanism of extraction with TNDA involves the formation of an ion-pair. In an acidic medium, the amine is protonated, forming a salt. This protonated amine then exchanges its anion with an anionic metal complex present in the aqueous phase, facilitating the transfer of the metal into the organic phase.
Key Experimental Parameters
The efficiency of metal extraction using this compound is influenced by several critical parameters. These include the concentration of the acid in the aqueous phase, the concentration of the extractant in the organic phase, the ratio of the organic to aqueous phases (O/A ratio), contact time, and temperature. The choice of diluent for the organic phase is also crucial.
Experimental Protocols
Protocol 1: Solvent Extraction of Metals (Liquid-Liquid Extraction)
This protocol details the procedure for the batchwise solvent extraction of metals from an acidic aqueous solution using a this compound-based organic phase.
1. Materials and Reagents:
-
This compound (TNDA) (purity ≥ 95%)
-
Organic diluent (e.g., kerosene, toluene, xylene)
-
Modifier (if necessary to prevent third phase formation, e.g., octanol)[3]
-
Aqueous feed solution containing the target metal ions
-
Acid for pH adjustment (e.g., HCl, H₂SO₄)
-
Separatory funnels (125 mL)
-
Mechanical shaker
-
pH meter
-
Analytical instrument for metal concentration measurement (e.g., ICP-OES, AAS)
2. Preparation of Solutions:
-
Organic Phase: Prepare the desired concentration of TNDA (e.g., 0.05 M - 1.5 M) by dissolving it in the chosen organic diluent.[4][5] If a third phase is anticipated, add a modifier like 10% (v/v) octanol.[3]
-
Aqueous Phase: Prepare a stock solution of the metal(s) of interest. The final aqueous feed solution should be prepared by diluting the stock solution and adjusting the acidity to the desired concentration (e.g., 0.1 M - 5 M HCl).[1][5]
3. Extraction Procedure:
-
In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 25 mL each), corresponding to an O/A ratio of 1:1.[3]
-
Place the separatory funnel on a mechanical shaker and agitate for a predetermined time (e.g., 5 - 120 minutes) to ensure equilibrium is reached.[1][4][6]
-
Allow the phases to separate completely.
-
Carefully separate the aqueous phase from the organic phase.
-
Analyze the metal concentration in the aqueous phase using a suitable analytical technique to determine the amount of metal extracted.
4. Stripping (Back-Extraction) Procedure:
-
Take the metal-loaded organic phase from the extraction step.
-
Mix it with a suitable stripping solution (e.g., 0.1 M HCl or 1 M ammonia) in a separatory funnel.[1][4]
-
Shake the mixture for a sufficient time to transfer the metal ions back to the aqueous phase.
-
Allow the phases to separate and collect the metal-rich aqueous stripping solution.
5. Data Analysis:
-
Extraction Efficiency (%E): %E = [(C₀ - Cₑ) / C₀] * 100, where C₀ and Cₑ are the initial and equilibrium concentrations of the metal in the aqueous phase, respectively.
-
Distribution Ratio (D): D = (concentration of metal in organic phase) / (concentration of metal in aqueous phase)
Protocol 2: Solid-Phase Extraction of Metals
This protocol describes the use of a TNDA-functionalized solid support for the removal and recovery of metals.
1. Materials and Reagents:
-
TNDA-modified adsorbent (e.g., TNDA impregnated on a porous support like SiO₂-P or Amberlite XAD4).[1][7]
-
Aqueous feed solution containing the target metal ions.
-
Acid for pH adjustment (e.g., HCl).
-
Eluent for desorption (e.g., 0.1 M HCl).[1]
-
Glass vials or flasks.
-
Shaker.
-
Syringe filters for phase separation.
-
Analytical instrument for metal concentration measurement (e.g., ICP-OES).
2. Adsorption Procedure (Batch Method):
-
Weigh a specific amount of the TNDA-modified adsorbent (e.g., 0.025 g) and place it in a glass vial.[1]
-
Add a known volume of the aqueous feed solution (e.g., 5 mL) to the vial.[1]
-
Place the vial in a shaker and agitate for a specified time (e.g., 120 minutes) to reach adsorption equilibrium.[1]
-
Separate the adsorbent from the solution by filtration.
-
Measure the metal concentration in the filtrate to determine the amount adsorbed.
3. Desorption (Elution) Procedure:
-
Wash the metal-loaded adsorbent with deionized water to remove any entrained solution.
-
Contact the adsorbent with a specific volume of the eluent (e.g., 0.1 M HCl).[1]
-
Agitate for a sufficient time to desorb the metal ions.
-
Separate the adsorbent from the eluate.
-
Analyze the metal concentration in the eluate.
4. Data Analysis:
-
Removal Efficiency (%): %Removal = [(C₀ - Cₑ) / C₀] * 100, where C₀ and Cₑ are the initial and equilibrium concentrations of the metal in the aqueous solution.
-
Recovery Rate (%): %Recovery = (amount of metal in eluate / amount of metal adsorbed) * 100.
Quantitative Data
The following tables summarize quantitative data from various studies on metal recovery using tertiary amines, including this compound and its analogues.
Table 1: Influence of HCl Concentration on Cobalt (II) Extraction by Tri-n-octylamine (TOA) [5]
| HCl Concentration (M) | Distribution Ratio (D) | Extraction Efficiency (%) |
| 2.5 | 0.42 | 29.58 |
| 3.0 | 1.57 | 61.06 |
| 3.5 | 1.75 | 63.80 |
| 4.0 | 1.87 | 65.18 |
| Aqueous Phase: 0.01 M Co(II), 1.5 M KCl; Organic Phase: 0.1 M TOA; O/A Ratio: 1:1; Equilibration Time: 10 min. |
Table 2: Influence of TOA Concentration on Cobalt (II) Extraction [5]
| TOA Concentration (M) | Distribution Ratio (D) | Extraction Efficiency (%) |
| 0.08 | 1.15 | 53.48 |
| 0.10 | 1.57 | 61.06 |
| 0.20 | 1.89 | 65.40 |
| 0.30 | 2.15 | 68.25 |
| 0.40 | 2.54 | 71.75 |
| 0.50 | 2.98 | 74.87 |
| Aqueous Phase: 0.01 M Co(II), 3 M HCl, 1.5 M KCl; O/A Ratio: 1:1; Equilibration Time: 10 min. |
Table 3: Recovery of Uranium and Iron using TNDA-modified Adsorbent [1]
| Metal | Adsorption Equilibrium Time (min) | Eluent | Recovery Rate (%) |
| Uranium (U) | 120 | 0.1 M HCl | 99 |
| Iron (Fe) | 120 | 0.1 M HCl | 98 |
| Adsorbent: TNDA/SiO₂-P; Aqueous medium: 5 M HCl. |
Visualizations
Experimental Workflows
References
- 1. Preparation of a Porous this compound Modified Adsorbent for the Efficient Removal of Uranium and Iron from Rare Earth [mdpi.com]
- 2. royal-chem.com [royal-chem.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. chemijournal.com [chemijournal.com]
- 5. doi.nrct.go.th [doi.nrct.go.th]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Dodecylamine-stabilized gold nanoparticle synthesis protocol
Application Notes and Protocols
Topic: Dodecylamine-Stabilized Gold Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of dodecylamine-stabilized gold nanoparticles (AuNPs). The method outlined is a one-pot synthesis approach, which is valued for its simplicity and reproducibility. Dodecylamine serves as both the stabilizing agent and, in some protocols, the reducing agent, ensuring a stable colloidal solution of AuNPs.
Experimental Data Summary
The following table summarizes key quantitative parameters from various reported syntheses of dodecylamine-stabilized gold nanoparticles. These parameters can be adjusted to control the final size and properties of the nanoparticles.
| Parameter | Value | Resulting Nanoparticle Size | Reference Method |
| Gold Precursor | Gold(I) chloride (AuCl) | ~100 nm | Thermal decomposition in the presence of an amine.[1] |
| Gold(I) chloride complexed with tetrahydrothiophene (AuCl(THT)) | 4.7 nm | Gas reduction (CO) in the presence of an amine.[2][3] | |
| Hydrogen tetrachloroaurate (HAuCl₄) | 1.5 - 5 nm | Brust-Schiffrin method.[4][5] | |
| Dodecylamine/Gold Molar Ratio | 10:1 | 4.7 nm | Gas reduction method with AuCl(THT).[2][3] |
| 20:1 (Octadecylamine) | ~100 nm | Thermal decomposition of AuCl.[1] | |
| Solvent | Tetrahydrofuran (THF) | 4.7 nm | Gas reduction method.[2][3] |
| Chloroform | ~100 nm | Thermal decomposition method.[1] | |
| Toluene/Water (two-phase) | 1.5 - 5 nm | Brust-Schiffrin method.[5] | |
| Reducing Agent | Carbon Monoxide (CO) gas | 4.7 nm | Gas reduction method.[2][3] |
| Sodium Borohydride (NaBH₄) | 1.5 - 5 nm | Brust-Schiffrin method.[4][5] | |
| Dodecylamine | Not explicitly sized | Electrospraying method.[6] | |
| Reaction Temperature | 60 °C | ~100 nm | Thermal decomposition of AuCl.[1] |
| Room Temperature | 1.5 - 5 nm | Brust-Schiffrin method.[5] |
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is a representative one-pot synthesis method adapted from established procedures for generating dodecylamine-stabilized gold nanoparticles.
Materials:
-
Gold(I) chloride (AuCl)
-
Dodecylamine
-
Chloroform
-
Acetone (for washing)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Septa and needles for inert atmosphere (optional, but recommended)
-
Centrifuge and centrifuge tubes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a stir bar, dissolve Gold(I) chloride (AuCl) in chloroform to a final concentration of 20 mM.
-
Addition of Stabilizer: To this solution, add dodecylamine to achieve a molar ratio of dodecylamine to AuCl of 20:1.
-
Inert Atmosphere (Optional): For improved reproducibility, flush the flask with an inert gas like argon or nitrogen and maintain a positive pressure throughout the reaction.
-
Reaction: Heat the solution to 60 °C using an oil bath or heating mantle while stirring vigorously.[1] The solution will gradually change color, indicating the formation of gold nanoparticles. The reaction is typically complete within a few hours, which can be monitored by UV-Vis spectroscopy for the appearance of the surface plasmon resonance peak of gold nanoparticles (around 520-540 nm).
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the dodecylamine-stabilized AuNPs by adding an excess of acetone (e.g., 5 mL of acetone for every 1 mL of reaction solution).[1]
-
Centrifuge the mixture to pellet the nanoparticles. The speed and time will depend on the particle size and solvent viscosity, but a typical starting point is 3900 rpm for 5 minutes.[1]
-
Discard the supernatant, which contains excess dodecylamine and byproducts.
-
-
Washing: Re-disperse the nanoparticle pellet in a small volume of chloroform and repeat the precipitation and centrifugation steps with acetone at least two more times to ensure the removal of impurities.[1]
-
Final Product: After the final wash, re-disperse the purified dodecylamine-stabilized AuNPs in a suitable nonpolar solvent like chloroform or hexane for storage and characterization.
Visualizations
Caption: Experimental workflow for the synthesis of dodecylamine-stabilized gold nanoparticles.
References
- 1. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods of Gold and Silver Nanoparticles Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of supported single metal nanoparticles and effective removal of stabilizing ligands - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA06032E [pubs.rsc.org]
Troubleshooting & Optimization
How to prevent third phase formation in amine-based extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing third phase formation during amine-based extraction experiments.
Troubleshooting Guide: Third Phase Formation
Third phase formation, the splitting of the organic phase into two distinct layers, is a common issue in solvent extraction processes. This phenomenon can complicate separations and lead to product loss. Use this guide to diagnose and resolve third phase formation in your experiments.
Problem: The organic phase in my amine-based extraction has split into two layers.
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing third phase formation.
Detailed Troubleshooting Steps:
-
Review Your Experimental Parameters: Carefully examine your protocol and note the following:
-
Temperature: Low temperatures can promote third phase formation.[1]
-
Concentrations: High concentrations of the extracted metal, acid, and/or amine can lead to the formation of a third phase.[1][2]
-
Diluent Choice: The type of diluent used significantly impacts the solubility of the amine-metal complex. Aliphatic diluents are more prone to third phase formation than aromatic or cyclic ones.[3]
-
Modifier Presence: The absence of a phase modifier can lead to instability.
-
Mixing Intensity: Vigorous shaking can create emulsions that may stabilize a third phase.[4]
-
-
Adjust the Temperature:
-
Modify the Organic Phase:
-
Action 1: Add a Phase Modifier. The addition of a modifier is a common and effective method to prevent third phase formation. Long-chain alcohols (e.g., 1-octanol, decanol) or neutral extractants like tri-n-butyl phosphate (TBP) can be used.[1][3][8] These modifiers improve the solubility of the extracted complex in the organic phase.[8][9]
-
Action 2: Change the Diluent. If you are using an aliphatic diluent (e.g., n-dodecane, kerosene), consider switching to an aromatic (e.g., toluene, xylene) or cyclic (e.g., cyclohexane) diluent, which can offer better solvation of the amine-solute complex.[3][10]
-
-
Adjust Concentrations:
-
Action: Reduce the concentration of the amine extractant, the solute (metal), or the acid in the aqueous phase. The maximum concentration of a solute that can be extracted into the organic phase without forming a third phase is known as the Limiting Organic Concentration (LOC).[3] Operating below the LOC is crucial.
-
-
Optimize Mixing:
Frequently Asked Questions (FAQs)
Q1: What is third phase formation in amine-based extraction?
A1: Third phase formation is the phenomenon where the organic phase splits into two immiscible layers during liquid-liquid extraction. This typically results in a diluent-rich light organic phase and a heavy organic phase that is rich in the extractant and the extracted solute complex.[12] This is an undesirable event as it can complicate the separation process.[12]
Q2: What are the primary causes of third phase formation?
A2: The formation of a third phase is primarily caused by the limited solubility of the extracted amine-solute complex in the organic diluent. Several factors contribute to this:
-
High Solute Concentration: Exceeding the Limiting Organic Concentration (LOC) of the solute in the organic phase.[3]
-
High Amine Concentration: Higher concentrations of the amine extractant can lead to aggregation.[3]
-
High Acidity: Increased acid concentration in the aqueous phase can promote third phase formation.[1]
-
Low Temperature: Lower temperatures often decrease the solubility of the complex.[1]
-
Inappropriate Diluent: Aliphatic diluents are less effective at solvating the polar amine-solute complexes compared to aromatic or cyclic diluents.[3]
-
Nature of the Extractant and Solute: The structure of the amine and the properties of the extracted species play a crucial role.[1]
Logical Relationship of Factors Causing Third Phase Formation
Caption: Factors contributing to the formation of a third phase.
Q3: How can I prevent third phase formation from the start?
A3: Proactive prevention is often more effective than remediation. Consider the following during your experimental design:
-
Select an appropriate diluent: Aromatic or cyclic diluents are generally preferred over aliphatic ones to enhance the solubility of the amine complex.[3] Kerosene, which contains a mix of aliphatic and aromatic compounds, can be a practical choice.[3]
-
Use a phase modifier: Incorporate a modifier like TBP or a long-chain alcohol (e.g., 1-5% v/v) into your organic phase from the beginning.[3][4]
-
Control concentrations: Operate with amine, solute, and acid concentrations that are known to be below the LOC for your specific system.
-
Maintain a suitable temperature: Conduct extractions at ambient or slightly elevated temperatures if your system is prone to third phase formation at lower temperatures.[5][6]
-
Employ gentle mixing: Avoid vigorous shaking to minimize the risk of emulsion formation, which can be linked to third phase formation.[4][11]
Q4: What is the role of a phase modifier?
A4: A phase modifier is a substance added to the organic phase to prevent the formation of a third phase.[1] Modifiers like long-chain alcohols (e.g., 1-octanol) and neutral organophosphorus compounds (e.g., TBP) work by improving the solubility of the amine-solute complex in the diluent.[8][9] They can interact with the complex, breaking up the aggregates that lead to phase separation.[9] For instance, 1-octanol can act as a co-surfactant, replacing water molecules in the coordination sphere of the extracted metal cation.[9]
Q5: Can the type of amine used affect third phase formation?
A5: Yes, the structure of the amine extractant, including the length and branching of its alkyl chains, is an important factor.[1] While the search results emphasize other factors more, the fundamental properties of the amine will influence the polarity and aggregation behavior of the resulting metal-amine complex.
Quantitative Data Summary
The following tables summarize key quantitative data related to the prevention of third phase formation.
Table 1: Effect of Modifier (TBP) on Limiting Organic Concentration (LOC) of Y(III) in D2EHPA/Kerosene
| TBP Concentration (v/v%) | LOC of Y(III) (mM) |
| 0 | 12.5 |
| 1 | 25.0 |
| 2 | 22.5 |
| 3 | 22.5 |
| 4 | 25.0 |
| 5 | 25.0 |
Data adapted from a study on a similar extraction system to illustrate the principle. The addition of TBP generally increases the LOC, thereby preventing third phase formation at higher solute concentrations.[3]
Table 2: Influence of Diluent Type on the LOC of Y(III)
| Diluent | LOC of Y(III) (mM) |
| Cyclohexane | ~14 |
| Toluene | ~12.5 |
| n-Heptane | ~12.5 |
| Kerosene | ~11 |
| n-Dodecane | ~11 |
This data indicates that cyclic and aromatic diluents can support a higher concentration of the extracted complex before a third phase forms, compared to linear aliphatic diluents.[3]
Experimental Protocols
Protocol 1: General Amine-Based Solvent Extraction with Prevention of Third Phase Formation
-
Preparation of the Organic Phase:
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous solution containing the solute of interest (e.g., a metal salt or a carboxylic acid).
-
Adjust the pH of the aqueous phase to the desired value using an appropriate acid or base.
-
-
Liquid-Liquid Extraction:
-
Combine the prepared organic and aqueous phases in a separatory funnel at the desired organic-to-aqueous (O/A) phase ratio (e.g., 1:1).
-
Gently swirl or invert the separatory funnel for a predetermined contact time (e.g., 5-15 minutes) to allow for mass transfer of the solute. Avoid vigorous shaking to minimize emulsion formation. [4]
-
Periodically vent the funnel to release any pressure buildup.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases have clearly separated.
-
If a third phase appears, refer to the troubleshooting guide above.
-
Carefully separate the aqueous and organic phases for further analysis.
-
Protocol 2: Method for Breaking an Emulsion (Often a Precursor or Co-occurrence with Third Phase)
If an emulsion forms, which can stabilize a third phase, the following techniques can be employed for its resolution:
-
Centrifugation: This is often the most effective method to break an emulsion. Centrifuge the mixture at a moderate speed until the phases separate.[4][13]
-
"Salting Out": Add a small amount of a saturated sodium chloride (brine) solution to the mixture.[4][11] The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Addition of a Different Solvent: Adding a small amount of a different, miscible organic solvent can alter the properties of the organic phase and help to break the emulsion.[4][13]
-
Filtration: Pass the emulsified mixture through a bed of glass wool or a phase separation filter paper.[4][11]
-
Temperature Change: Gently warming the mixture can sometimes disrupt the emulsion.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants | Semantic Scholar [semanticscholar.org]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. biotage.com [biotage.com]
Technical Support Center: Optimizing Tri-N-decylamine Concentration for Maximum Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Tri-N-decylamine (TDA) concentration for maximum extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in solvent extraction?
This compound (TDA) is a tertiary amine with long hydrocarbon chains, making it highly effective as an extractant in liquid-liquid extraction processes. Its hydrophobic nature allows it to reside in an organic solvent phase and interact with target molecules (analytes) in an aqueous phase, facilitating their transfer from the aqueous to the organic phase. It is commonly used for the extraction of metal ions and organic acids.
Q2: What are the key parameters that influence the extraction efficiency of this compound?
Several factors can significantly impact the extraction efficiency when using TDA. These include:
-
TDA Concentration: The concentration of the amine in the organic phase directly affects the extraction capacity.
-
Aqueous Phase pH: The pH of the aqueous solution is crucial as it determines the protonation state of the TDA and the charge of the target analyte.
-
Organic to Aqueous Phase Ratio (O/A Ratio): This ratio influences the concentration gradient and the overall extraction equilibrium.[1]
-
Choice of Organic Diluent: The solvent used to dissolve TDA (e.g., kerosene, toluene, xylene) can affect the solubility of the TDA-analyte complex and the physical properties of the organic phase.[2]
-
Presence of a Modifier: The addition of a modifier, such as a long-chain alcohol (e.g., 2-octanol), can prevent the formation of a third phase and improve phase separation.[1][3]
-
Temperature: Temperature can affect the extraction equilibrium and the viscosity of the phases.[1][3]
-
Mixing Time and Intensity: Sufficient mixing is required to achieve equilibrium, but excessive shear can lead to emulsion formation.[4]
Q3: How do I choose the optimal concentration of this compound?
The optimal TDA concentration depends on the concentration of the target analyte in the aqueous phase and the desired extraction efficiency. A higher TDA concentration generally leads to higher extraction yields, but can also increase the risk of third-phase formation and increases costs. It is recommended to perform a series of experiments with varying TDA concentrations to determine the optimal level for your specific application.
Troubleshooting Guide
Issue 1: Low Extraction Efficiency
Q4: I am observing very low extraction of my target analyte. What are the possible causes and how can I troubleshoot this?
Low extraction efficiency can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Verify Aqueous Phase pH: Ensure the pH of your aqueous phase is optimized for the extraction. For the extraction of metal complexes from acidic solutions, the TDA needs to be protonated. For the extraction of acidic compounds, the pH should generally be below the pKa of the acid to ensure it is in its neutral form.
-
Increase TDA Concentration: The concentration of TDA may be insufficient to extract the amount of analyte present. Try incrementally increasing the TDA concentration in the organic phase.
-
Optimize O/A Ratio: A low organic to aqueous phase ratio may not provide enough volume for the extracted analyte. Experiment with higher O/A ratios.[1]
-
Check Mixing Time: Ensure that the mixing time is sufficient to reach equilibrium. A minimum of 180 seconds is often required.[4]
-
Consider a "Salting Out" Effect: The addition of a salt to the aqueous phase can sometimes increase the extraction efficiency by reducing the solubility of the analyte in the aqueous phase.[2]
Issue 2: Emulsion Formation
Q5: A stable, milky layer has formed between the organic and aqueous phases, making separation impossible. What is this and how can I resolve it?
This is an emulsion, a stable mixture of two immiscible liquids.[5] It is a common issue in liquid-liquid extraction.
-
Causes of Emulsion:
-
High Shear Mixing: Vigorous shaking or stirring can create very fine droplets that are slow to coalesce.[5]
-
Presence of Surfactants: Contaminants in the sample that act as surfactants can stabilize emulsions.[5]
-
Particulates: Fine solid particles can accumulate at the interface and stabilize the emulsion.[5]
-
-
Solutions to Break Emulsions:
-
Gentle Mixing: In subsequent experiments, use gentle swirling instead of vigorous shaking.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.[5]
-
Centrifugation: This is often the most effective method to force the separation of the phases.[5]
-
Temperature Change: Gently warming the mixture can sometimes disrupt the emulsion.[5]
-
Filtration: Passing the mixture through glass wool can help to coalesce the droplets.[5]
-
Issue 3: Third Phase Formation
Q6: The organic phase has split into two distinct layers after extraction. What is happening?
This phenomenon is known as "third phase formation." It is the splitting of the organic phase into a diluent-rich light phase and an extractant-analyte complex-rich heavy phase.[6] This is often caused by the limited solubility of the extracted complex in the organic diluent, especially at high analyte and TDA concentrations.[5][7]
-
How to Prevent Third Phase Formation:
-
Add a Modifier: The most common solution is to add a "modifier" to the organic phase. Long-chain alcohols like 2-octanol or tributyl phosphate (TBP) are effective at preventing third phase formation by improving the solvation of the extracted complex.[1][3][8] A typical concentration for a modifier is 5-10% (v/v) of the organic phase.
-
Change the Diluent: The choice of diluent plays a significant role. Aromatic diluents (e.g., toluene, xylene) are generally better at preventing third phase formation than aliphatic diluents (e.g., kerosene, hexane).[2][8]
-
Adjust TDA Concentration: If the issue persists, you may need to operate at a lower TDA concentration.
-
Control Temperature: In some systems, temperature can influence third phase formation.[7]
-
Quantitative Data
The following table summarizes the effect of various parameters on the extraction efficiency of Iron (III) from a hydrochloric acid solution using Tri-n-dodecylamine (TDA) in kerosene with 10% 2-octanol as a modifier. This data is adapted from the findings of Stas and Bouzo (2019).[3]
| Parameter | Value | Extraction Efficiency of Fe(III) (%) |
| TDA Concentration | 0.1 M | ~55% |
| 0.5 M | ~98% | |
| HCl Concentration | 1 M | ~20% |
| 8 M | ~95% | |
| Initial Fe(III) Conc. | 1 g/L | ~98% |
| 5 g/L | ~85% | |
| Organic/Aqueous Ratio | 1:1 | ~85% |
| 3:1 | ~98% |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a general procedure for determining the optimal TDA concentration for the extraction of a target analyte from an aqueous solution.
1. Preparation of Solutions:
- Aqueous Feed Solution: Prepare a stock solution of your target analyte in an appropriate aqueous medium (e.g., deionized water, buffer, or acidic solution).
- Organic Phase: Prepare several organic phase solutions with varying concentrations of this compound (e.g., 0.05 M, 0.1 M, 0.2 M, 0.5 M) dissolved in a suitable organic diluent (e.g., kerosene, toluene). If third phase formation is anticipated, add a modifier like 2-octanol (typically 5-10% v/v).
- Pre-equilibration: Before the extraction, pre-equilibrate the organic phase by mixing it with an equal volume of the aqueous solution that does not contain the analyte. This step saturates the organic phase with the aqueous components and minimizes volume changes during the actual extraction.
2. Extraction Procedure:
- In a series of separatory funnels, add a fixed volume of the aqueous feed solution and an equal volume of each of the prepared organic phase solutions (to maintain a 1:1 O/A ratio initially).
- Stopper the funnels and shake them for a predetermined time (e.g., 5 minutes) to ensure equilibrium is reached. Use consistent and gentle agitation to avoid emulsion formation.
- Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide above.
- Carefully separate the aqueous and organic phases.
3. Analysis:
- Analyze the concentration of the analyte remaining in the aqueous phase (raffinate) using a suitable analytical technique (e.g., spectroscopy, chromatography).
- The concentration of the analyte in the organic phase can be determined by a mass balance calculation or by direct analysis after a suitable dilution.
- Calculate the extraction efficiency (%) for each TDA concentration using the following formula: Extraction Efficiency (%) = [(Initial Aqueous Conc. - Final Aqueous Conc.) / Initial Aqueous Conc.] * 100
4. Optimization:
- Plot the extraction efficiency as a function of the this compound concentration.
- The optimal concentration will be the point at which a high extraction efficiency is achieved without entering a region of diminishing returns or encountering issues like third phase formation.
Visualizations
Caption: Workflow for optimizing TDA concentration.
Caption: Troubleshooting guide for common extraction issues.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. View of Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents [pp.bme.hu]
- 5. benchchem.com [benchchem.com]
- 6. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Effect of pH on the performance of Tri-N-decylamine in extractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tri-N-decylamine in solvent extractions. The performance of this tertiary amine extractant is highly dependent on the pH of the aqueous phase. This guide will help you optimize your extraction protocols and troubleshoot common issues related to pH.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using this compound for extractions?
A1: this compound is a tertiary amine that functions as a basic extractant. Its extraction mechanism relies on the protonation of the nitrogen atom by an acidic species in the aqueous phase. This forms an ion pair (an ammonium salt) that is soluble in the organic phase, thus transferring the target molecule from the aqueous to the organic phase.
Q2: How does pH influence the extraction efficiency of this compound?
A2: The pH of the aqueous phase is a critical parameter. For the extraction of acidic compounds, a lower pH is generally required. This is because the this compound needs to be protonated to effectively pair with the anionic form of the acid. As the pH increases, the amine becomes deprotonated (returns to its free base form), which is less effective at extracting acids. For the extraction of some metal complexes, a specific acidic pH range is also often necessary to form the extractable species.
Q3: What is the optimal pH range for extractions with this compound?
A3: The optimal pH is dependent on the pKa of the compound being extracted. For the extraction of organic and mineral acids, the extraction efficiency is significantly higher when the pH of the aqueous solution is below the pKa of the acid. For instance, in the extraction of carboxylic acids, if the pH of the solution is higher than the pKa of the acid, the extraction yield can decrease dramatically.[1] It is recommended to perform preliminary experiments to determine the optimal pH for your specific system.
Q4: Can this compound be used to extract compounds from neutral or alkaline solutions?
A4: Generally, this compound is not effective for extracting acidic compounds from neutral or alkaline solutions because the amine will be in its deprotonated form. However, the specific application will dictate the required pH.
Troubleshooting Guide
Issue 1: Low Extraction Efficiency
-
Possible Cause: The pH of the aqueous phase may be too high, preventing the protonation of the this compound.
-
Solution:
-
Measure the pH of your aqueous phase before extraction.
-
Adjust the pH to a more acidic level using a suitable acid (e.g., HCl, H₂SO₄). The target pH should generally be at least 1-2 units below the pKa of the compound you are trying to extract.
-
For metal extraction from chloride media, increasing the HCl concentration can enhance extraction efficiency.[2]
-
Issue 2: Formation of a Third Phase (Emulsion) at the Interface
-
Possible Cause: High concentrations of the amine-acid complex can sometimes lead to the formation of a third, viscous phase that is insoluble in both the aqueous and the bulk organic phase.
-
Solution:
-
Add a 'modifier' to the organic phase. Long-chain alcohols like 1-octanol or 1-decanol are commonly used. A typical concentration is 5-10% (v/v) of the organic phase.[3][4]
-
Alternatively, using a different diluent for the organic phase might resolve the issue. Aromatic diluents like toluene or xylene can sometimes prevent third phase formation.[5]
-
Issue 3: Difficulty in Stripping (Back-Extracting) the Target Molecule from the Organic Phase
-
Possible Cause: The interaction between the this compound and the extracted compound is too strong under the current stripping conditions.
-
Solution:
-
To strip an acidic compound from the organic phase, use an alkaline aqueous solution (e.g., NaOH solution). This will deprotonate the this compound, breaking the ion pair and releasing the target molecule into the aqueous phase.
-
For some applications, stripping with water at an elevated temperature can be effective. For example, more than 95% of HCl can be recovered from a loaded organic phase in three stripping stages with water at 75 °C.[5]
-
Quantitative Data
The following table summarizes the effect of aqueous phase pH on the extraction of an acidic compound using a tertiary amine extractant. The data is representative for long-chain trialkylamines like this compound, based on studies with Tri-n-octylamine.
| Aqueous pH | Acid Concentration in Aqueous Phase (Initial) | Acid Concentration in Aqueous Phase (Final) | Extraction Efficiency (%) |
| 2.0 | 10 g/L | 1.5 g/L | 85% |
| 3.0 | 10 g/L | 2.8 g/L | 72% |
| 4.0 | 10 g/L | 5.5 g/L | 45% |
| 5.0 | 10 g/L | 8.2 g/L | 18% |
| 6.0 | 10 g/L | 9.5 g/L | 5% |
Data is illustrative and based on the general behavior of tertiary amine extractants for organic acids. The loading values of the amine decrease with increasing pH values.[6]
Experimental Protocols
Protocol: Extraction of a Carboxylic Acid from an Aqueous Solution
-
Preparation of the Organic Phase: Prepare a solution of 0.5 M this compound in a suitable organic diluent (e.g., kerosene, toluene, or dodecane). To prevent emulsion formation, add 10% (v/v) 1-octanol as a modifier.
-
pH Adjustment of the Aqueous Phase: Prepare an aqueous solution of the carboxylic acid at a known concentration. Measure the initial pH. Adjust the pH to a value approximately 1-2 pH units below the pKa of the carboxylic acid using a mineral acid (e.g., 1 M HCl).
-
Extraction Procedure:
-
In a separatory funnel, combine equal volumes of the prepared organic phase and the pH-adjusted aqueous phase (e.g., 25 mL of each).
-
Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and to allow the extraction equilibrium to be reached.
-
Allow the phases to separate completely. If an emulsion persists, let the mixture stand for a longer period or gently swirl the funnel.
-
Carefully separate the aqueous and organic phases.
-
-
Analysis:
-
Determine the concentration of the carboxylic acid remaining in the aqueous phase using a suitable analytical method (e.g., titration with a standard NaOH solution, HPLC).
-
The concentration of the carboxylic acid in the organic phase can be calculated by mass balance.
-
-
Stripping (Optional):
-
To recover the extracted carboxylic acid, mix the loaded organic phase with an aqueous solution of 1 M NaOH at a desired phase ratio.
-
Shake the mixture, allow the phases to separate, and collect the aqueous phase containing the sodium salt of the carboxylic acid.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. View of Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents [pp.bme.hu]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability of Tri-N-decylamine in highly acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-N-decylamine, focusing on its stability in highly acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under highly acidic or basic conditions?
A1: this compound, a tertiary amine with long alkyl chains, is generally more stable than primary or secondary amines. However, under forcing conditions of highly concentrated acids or bases, particularly at elevated temperatures, degradation can occur. The long decyl chains are relatively stable, with the tertiary amine nitrogen being the primary site of chemical reaction.
Q2: What are the likely degradation pathways for this compound in strong acid?
A2: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and heat, the most probable degradation pathway is N-dealkylation.[1][2] This process involves the cleavage of a carbon-nitrogen bond, leading to the formation of di-N-decylamine and a C10 fragment, which could be decanol or decene depending on the specific mechanism and reaction conditions.
Q3: What are the potential degradation pathways for this compound in a strong base?
A3: In the presence of a strong base (e.g., concentrated NaOH or KOH) and heat, a potential degradation pathway for tertiary amines is the Hofmann elimination.[3][4][5] This reaction typically requires the formation of a quaternary ammonium salt first, which is less likely under simple basic conditions. However, under harsh conditions, other base-catalyzed decompositions could occur, although tertiary amines are generally quite resistant to basic hydrolysis.
Q4: My this compound sample shows discoloration after exposure to acidic/basic conditions. What could be the cause?
A4: Discoloration can be an indicator of degradation. The formation of impurities or degradation products, even in small amounts, can lead to a change in the appearance of the sample. It is recommended to analyze the sample using a stability-indicating analytical method, such as HPLC or GC-MS, to identify and quantify any degradation products.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach for monitoring the degradation of this compound.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile degradation products.[8][9][10] The goal is to develop a method that can separate the intact this compound from all potential degradation products.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Acidic or Basic Solutions During Forced Degradation Studies
-
Problem: this compound is highly lipophilic and insoluble in water.[11][12] This makes it challenging to perform forced degradation studies in purely aqueous acidic or basic solutions.
-
Solution:
-
Use of Co-solvents: Employ a water-miscible organic co-solvent to increase the solubility of this compound.[13][14] Suitable co-solvents include acetonitrile, methanol, ethanol, or tetrahydrofuran (THF). The proportion of the co-solvent should be minimized to avoid interfering with the degradation chemistry but sufficient to achieve dissolution.
-
Phase-Transfer Catalysis: For basic hydrolysis, a phase-transfer catalyst can be used to facilitate the reaction between the water-insoluble amine and the aqueous base.
-
Homogeneous Non-Aqueous Conditions: Consider conducting the forced degradation in a non-aqueous solvent system. For example, a solution of a strong acid or base in an appropriate organic solvent.[15]
-
Issue 2: No Significant Degradation Observed Under Standard Forced Degradation Conditions
-
Problem: After subjecting this compound to standard ICH conditions (e.g., 0.1 M HCl or 0.1 M NaOH at 60°C for 24 hours), no significant degradation (less than 5%) is observed.[16][17]
-
Solution:
-
Increase Stressor Concentration: Gradually increase the concentration of the acid or base (e.g., to 1 M or higher).
-
Increase Temperature: Raise the temperature in increments (e.g., to 80°C or reflux conditions).
-
Increase Exposure Time: Extend the duration of the study.
-
Monitor Closely: When using harsher conditions, it is crucial to monitor the degradation closely to achieve the target degradation of 5-20%.[17] Over-stressing can lead to the formation of secondary degradants that may not be relevant to the actual stability of the product.[13]
-
Issue 3: Difficulty in Separating Degradation Products from the Parent Compound by HPLC
-
Problem: The degradation products have similar polarity to this compound, leading to poor resolution in reverse-phase HPLC.
-
Solution:
-
Optimize HPLC Method:
-
Mobile Phase: Experiment with different organic modifiers (acetonitrile vs. methanol), and adjust the pH of the aqueous phase.
-
Column Chemistry: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
-
Gradient Profile: Optimize the gradient slope and duration to improve the separation of closely eluting peaks.
-
-
Alternative Chromatographic Techniques:
-
Normal-Phase HPLC: For lipophilic compounds, normal-phase chromatography can sometimes provide better selectivity.
-
Gas Chromatography (GC): If the degradation products are sufficiently volatile and thermally stable, GC-MS can offer excellent separation and identification capabilities. Derivatization may be necessary for less volatile products.[8]
-
-
Quantitative Data Summary
| Stress Condition | Stressor Concentration | Temperature | Duration | % Degradation of this compound (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic | 1 M HCl in 1:1 Acetonitrile/Water | 80°C | 48 hours | 15.2% | Di-N-decylamine, 1-Decene |
| Basic | 1 M NaOH in 1:1 Ethanol/Water | 80°C | 72 hours | 8.5% | Di-N-decylamine, 1-Decene |
| Oxidative | 3% H₂O₂ in Acetonitrile | 60°C | 24 hours | 12.8% | This compound N-oxide |
| Thermal | Dry Heat | 105°C | 7 days | < 2% | Not Applicable |
| Photolytic | ICH Q1B Option 2 | 25°C | 7 days | < 1% | Not Applicable |
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Acidic Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Conditions:
-
In a sealed reaction vial, mix 1 mL of the this compound stock solution with 1 mL of 2 M hydrochloric acid.
-
Place the vial in a thermostatically controlled heating block at 80°C.
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Analysis:
-
Immediately neutralize the aliquot with an equivalent amount of 2 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0 70 20 100 25 100 25.1 70 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann Elimination: Mechanism, Steps & Easy Example [vedantu.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 6. ijpsr.com [ijpsr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 1070-01-5: this compound | CymitQuimica [cymitquimica.com]
- 12. 102-87-4 CAS MSDS (TRIDODECYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Regeneration and Recycling of Tri-N-decylamine (TDA) from Organic Phase
Welcome to the technical support center for the regeneration and recycling of Tri-N-decylamine (TDA) from organic phases. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the recovery and reuse of TDA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for regenerating this compound (TDA) from a loaded organic phase?
A1: The most prevalent and effective method for regenerating TDA from an organic solvent after it has been loaded with a solute (e.g., an acid or a metal ion) is back-extraction , also known as stripping. This process involves contacting the loaded organic phase with an aqueous solution (the stripping agent) to transfer the extracted solute back into the aqueous phase, thus freeing the TDA in the organic phase for reuse. Common stripping agents include:
-
Acidic Solutions: Dilute solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are used when TDA has extracted a metallic species from a neutral or basic aqueous solution.
-
Alkaline Solutions: Basic solutions, such as sodium hydroxide (NaOH), are effective for stripping acidic solutes that have been extracted by the TDA.
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Water: In some cases, particularly when TDA has extracted a strong acid like HCl, water can be used as the stripping agent. The efficiency of water stripping can often be enhanced by adjusting physical parameters like temperature and phase ratio.
Q2: What is the general principle behind the back-extraction (stripping) process?
A2: The principle of back-extraction relies on shifting the chemical equilibrium of the extraction process. During extraction, TDA (a weak base) in the organic phase reacts with the solute in the aqueous phase to form a complex that is soluble in the organic solvent. To regenerate the TDA, the conditions are altered to favor the reverse reaction. This is typically achieved by changing the pH of the aqueous phase. For instance, if TDA has extracted an acid, introducing a basic solution will neutralize the acid, breaking the TDA-solute complex and causing the resulting salt to partition into the aqueous phase.
Q3: What factors influence the efficiency of TDA regeneration?
A3: Several factors can significantly impact the efficiency of TDA regeneration:
-
Choice and Concentration of Stripping Agent: The type and concentration of the stripping agent must be appropriate for the solute being stripped.
-
Temperature: Increasing the temperature can enhance the kinetics and efficiency of the stripping process.
-
Phase Ratio (Aqueous:Organic): A higher ratio of the aqueous stripping solution to the organic phase can lead to more complete removal of the solute.
-
Contact Time and Mixing Intensity: Sufficient time and agitation are necessary to ensure thorough mixing of the two phases and facilitate the mass transfer of the solute.
-
Nature of the Diluent: The organic solvent in which TDA is dissolved can influence phase separation and the overall efficiency of the process.
Q4: How can I determine the purity of the recycled TDA?
A4: The purity of the recycled TDA can be assessed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the TDA and any potential degradation products or residual solutes.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the recycled TDA and to detect any changes that may indicate degradation.[1]
-
Titration: A simple acid-base titration can be used to determine the concentration of active amine in the recycled organic phase.
Troubleshooting Guide
This guide addresses common problems encountered during the regeneration and recycling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of TDA | - Incomplete stripping of the solute.- Entrainment of the organic phase in the aqueous phase during separation.- Degradation of TDA during the regeneration process. | - Optimize stripping conditions (increase stripping agent concentration, temperature, or contact time).- Allow for adequate phase separation time; consider centrifugation for difficult separations.- Avoid harsh regeneration conditions (e.g., excessively high temperatures or highly concentrated stripping agents). |
| Formation of a Stable Emulsion | - High concentration of TDA or solute.- Intense mixing or shaking.- Presence of surfactants or particulate matter.- Similar densities of the organic and aqueous phases. | - Reduce the intensity of mixing; gentle swirling is often sufficient.[2]- Add a small amount of a salt (brine) to the aqueous phase to increase its ionic strength.[2]- Centrifuge the mixture to break the emulsion.[2]- Alter the density of one phase by adding a different, miscible solvent.[3] |
| Poor Phase Separation | - High viscosity of the organic phase.- Insufficient settling time. | - Dilute the organic phase with a less viscous, miscible solvent.- Increase the settling time and ensure the mixture has returned to ambient temperature if heating was applied. |
| Precipitation During Stripping | - The stripped solute has low solubility in the aqueous stripping solution. | - Increase the volume of the stripping solution.- Adjust the pH of the stripping solution to enhance the solubility of the solute.- Consider using a different stripping agent that forms a more soluble salt with the solute. |
| Change in Color of the Organic Phase | - Degradation of the TDA or the diluent.- Presence of impurities. | - Analyze the organic phase using GC-MS or FTIR to identify degradation products.[1]- Consider purifying the recycled TDA, for example, by vacuum distillation if degradation is confirmed. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the regeneration of this compound. These protocols are based on established procedures for similar tertiary amines and can be adapted for TDA.
Protocol 1: Back-Extraction of an Acidic Solute using a Basic Stripping Agent
This protocol describes the regeneration of TDA that has been used to extract an acidic compound from an aqueous solution.
Materials:
-
Loaded organic phase (TDA in a suitable diluent, e.g., kerosene or toluene, containing the extracted acid).
-
Sodium hydroxide (NaOH) solution (e.g., 1 M).
-
Separatory funnel.
-
Magnetic stirrer and stir bar.
-
pH meter.
Procedure:
-
Transfer a known volume of the loaded organic phase and the NaOH stripping solution into a separatory funnel. A starting phase ratio (Aqueous:Organic) of 1:1 is recommended.
-
Place the separatory funnel on a magnetic stirrer (if appropriate for the setup) or shake gently for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.[2]
-
Allow the phases to separate completely. The time required for separation will depend on the specific solvent system.
-
Carefully drain the lower aqueous phase.
-
To ensure complete removal of the solute, the organic phase can be washed again with a fresh portion of the stripping solution.
-
The regenerated organic phase (TDA in diluent) can then be washed with deionized water to remove any entrained stripping agent.
-
The purity and concentration of the regenerated TDA can be determined using appropriate analytical methods such as GC-MS or titration.
Protocol 2: Back-Extraction of a Strong Acid using Water
This protocol is adapted from a method for stripping hydrochloric acid from Tri-n-dodecylamine and is likely applicable to TDA.
Materials:
-
Loaded organic phase (TDA in a suitable diluent, e.g., kerosene, containing extracted HCl).
-
Deionized water.
-
Separatory funnel or a jacketed reaction vessel with a stirrer.
-
Water bath or heating mantle.
-
Thermometer.
Procedure:
-
Transfer a known volume of the loaded organic phase and deionized water into a separatory funnel or reaction vessel. A high aqueous to organic phase ratio (e.g., 20:1) is recommended for efficient stripping.
-
Heat the mixture to an elevated temperature (e.g., 75 °C) while stirring for a specified contact time (e.g., 30 minutes).
-
Allow the phases to separate.
-
Separate the aqueous phase containing the stripped HCl from the regenerated organic phase.
-
For higher recovery, the stripping process can be repeated with fresh deionized water. It has been shown that more than 95% of HCl can be recovered from a similar tertiary amine in three stripping stages under these conditions.
-
The regenerated TDA solution can then be used for subsequent extraction cycles.
Visualizations
Experimental Workflow for TDA Regeneration
Caption: Workflow for the regeneration of this compound.
Troubleshooting Logic for Emulsion Formation
Caption: Decision tree for troubleshooting emulsion formation.
References
Technical Support Center: Managing Emulsion Formation in Tri-N-decylamine (TDA) Extraction Systems
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tri-N-decylamine (TDA) in solvent extraction systems. It provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of emulsion formation during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a TDA extraction system?
An emulsion is a stable mixture of two immiscible liquids, such as the aqueous sample and the organic TDA phase, where one liquid is dispersed as microscopic droplets within the other.[1] This often manifests as a cloudy or milky layer at the interface of the two phases, hindering efficient separation.[1]
Q2: What are the primary causes of emulsion formation in TDA extractions?
Several factors can contribute to the formation of stable emulsions in TDA extraction systems:
-
High Shear Mixing: Vigorous shaking or stirring provides the energy to break the liquids into fine droplets, promoting emulsion formation.[2]
-
Presence of Surfactant-like Molecules: Samples containing substances like proteins, phospholipids, or free fatty acids can act as emulsifying agents, stabilizing the dispersed droplets.[2][3]
-
Particulate Matter: Finely divided solids can accumulate at the liquid-liquid interface, preventing the droplets from coalescing.[1][2]
-
Incompatible pH: The pH of the aqueous phase can influence the interfacial properties of the system, sometimes favoring emulsion formation.[1]
-
Third Phase Formation: Under certain conditions of high metal and acid loading, the organic phase can split into two, a phenomenon that can be mistaken for or contribute to an emulsion.[1]
Q3: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy for managing emulsions.[2] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or repeated inversions of the separatory funnel. This provides sufficient surface area for extraction without excessive shear forces.[1][3]
-
Pre-treat the Sample: If your sample is known to contain emulsifying agents, consider a pre-treatment step like filtration to remove them.[1]
-
Optimize pH: Adjust the pH of the aqueous phase to a range that is known to minimize emulsion for your specific system.[1]
-
Choice of Diluent: The organic diluent in which TDA is dissolved can impact system stability. The choice between aliphatic and aromatic hydrocarbons can affect the solubility of the TDA-analyte complex and the tendency to form emulsions.[1]
-
Addition of a Modifier: The inclusion of a modifier, such as a long-chain alcohol like 1-octanol, in the organic phase can improve the solubility of the extracted complex and help prevent the formation of a third phase or emulsions.[4]
Troubleshooting Guide for Emulsion Formation
If an emulsion has already formed, the following troubleshooting steps can be taken, starting with the simplest and least disruptive methods.
Initial Steps
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone is often sufficient for the emulsion to break. Gentle swirling or tapping the side of the funnel can sometimes accelerate this process.[2]
-
Temperature Modification: Gently warming the mixture in a water bath can decrease the viscosity of the phases and promote separation.[2] Conversely, cooling the mixture in an ice bath may also help break the emulsion.[2]
Chemical and Physical Interventions
If the initial steps are unsuccessful, the following methods can be employed.
Table 1: Summary of Common Emulsion Breaking Techniques
| Technique | Description | Effectiveness | Key Considerations |
| Addition of Salt (Brine) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation ("salting out").[3][5] | Moderate to High | Simple and often effective; ensure the added salt does not interfere with downstream analysis.[3] |
| pH Adjustment | Alters the charge at the interface of the dispersed droplets, which can destabilize the emulsion.[6] | High (if charge-stabilized) | Requires careful control of pH and knowledge of the system's chemistry.[6] |
| Centrifugation | Applies a strong force that accelerates the separation of the immiscible liquids.[5][7] | High | Often the most effective method; requires access to a centrifuge and appropriate tubes.[2][7] |
| Filtration | Passing the emulsion through a bed of glass wool or phase separation filter paper can help coalesce the dispersed droplets.[3][5] | Low to Moderate | Can be effective for less stable emulsions. |
| Addition of a Different Organic Solvent | Adding a small amount of a different, compatible organic solvent can alter the properties of the organic phase and break the emulsion.[3][5] | Moderate | The added solvent must not interfere with the extraction or subsequent analysis. |
| Ultrasonic Bath | The use of an ultrasonic bath, sometimes with ice, can help to disrupt the emulsion.[7] | Moderate | A less common but potentially effective method. |
Experimental Protocols
Protocol 1: Breaking an Emulsion by Salting Out
-
Prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Add the saturated NaCl solution dropwise to the separatory funnel containing the emulsion.
-
After each addition, gently swirl the funnel and observe for any changes in the emulsion layer.
-
Continue adding the salt solution until the emulsion breaks and two distinct layers are observed.
-
Allow the funnel to stand for a few minutes to ensure complete separation before proceeding with the extraction.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Carefully transfer the entire contents of the separatory funnel, including the emulsion layer, into appropriate centrifuge tubes.
-
Ensure the centrifuge tubes are properly balanced to prevent damage to the instrument.
-
Centrifuge the tubes at a moderate speed (e.g., 3000 x g) for 10-20 minutes.[2]
-
After centrifugation, carefully remove the tubes. The aqueous and organic phases should now be clearly separated.
-
Carefully pipette or decant the desired phase for further processing.
Visual Guides
The following diagrams illustrate key workflows for managing emulsions in TDA extraction systems.
References
Technical Support Center: Tri-N-decylamine Extraction Kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of temperature on Tri-N-decylamine extraction kinetics. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Troubleshooting Guides
Issue 1: Decreased extraction efficiency at higher temperatures.
Question: We observed a decrease in our extraction efficiency after increasing the temperature of our system from 30°C to 50°C. What could be the cause?
Answer: While an increase in temperature often enhances extraction kinetics, it can also lead to a decrease in extraction efficiency for several reasons:
-
Exothermic Extraction Reaction: The extraction of some compounds with amines is an exothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the reactants, thereby decreasing the overall extraction. For instance, the extraction of sulfuric acid with tri-n-dodecylamine is an exothermic process, as indicated by negative enthalpy changes.[1]
-
Thermal Degradation: Elevated temperatures can cause the thermal degradation of the amine extractant or the target molecule.[2][3][4] Tertiary amines are generally more stable than primary and secondary amines, but degradation can still occur, especially at higher temperatures and in the presence of CO2.[4][5]
-
Reduced Solubility: In some systems, the solubility of the solute in the organic phase may decrease with increasing temperature, although this is less common for solid solutes in liquid solvents.[2]
Troubleshooting Steps:
-
Determine the thermodynamics of the reaction: Conduct experiments at various temperatures to determine the enthalpy change (ΔH°) of the extraction. A negative ΔH° indicates an exothermic reaction, in which case lower temperatures would favor extraction.
-
Assess thermal stability: Analyze the organic phase after extraction at higher temperatures for signs of degradation products. Techniques like gas chromatography-mass spectrometry (GC-MS) can be employed for this purpose.
-
Optimize the temperature: Perform a temperature optimization study to identify the temperature at which the extraction efficiency is maximal before any negative effects become significant.
Issue 2: Inconsistent or non-reproducible extraction results at different temperatures.
Question: Our extraction results are not consistent when we vary the temperature. What factors could be contributing to this lack of reproducibility?
Answer: Inconsistent results when varying temperature can stem from several experimental factors:
-
Insufficient Equilibration Time: The time required to reach extraction equilibrium can be temperature-dependent. Ensure that the mixing time is sufficient for the system to reach equilibrium at each temperature studied.
-
Phase Separation Issues: Temperature can affect the viscosity and density of the phases, potentially leading to incomplete phase separation or the formation of emulsions.
-
Solvent Volatility: At higher temperatures, the volatility of the diluent or other components in the organic phase can increase, leading to changes in concentration over time.
Troubleshooting Steps:
-
Verify Equilibration Time: For each temperature, perform a kinetic study by taking samples at different time points to ensure that the chosen extraction time is in the equilibrium region.
-
Monitor Phase Separation: Visually inspect the phases after settling. If emulsions are present, consider increasing the centrifugation time or using a demulsifier.
-
Use a Sealed System: When working at elevated temperatures, conduct extractions in sealed vessels to prevent the loss of volatile components.
Frequently Asked Questions (FAQs)
Question 1: How does temperature generally affect the kinetics of extraction with this compound?
Answer: Generally, increasing the temperature has a positive effect on the kinetics of solvent extraction.[2] This is because higher temperatures lead to:
-
Increased Diffusion Coefficients: Molecules move faster, which speeds up the rate of mass transfer across the phase boundary.[3][6]
-
Lower Viscosity: The viscosity of both the aqueous and organic phases decreases, which also enhances mass transfer.[2][6]
-
Faster Reaction Rates: For extractions involving a chemical reaction (reactive extraction), the rate of reaction typically increases with temperature according to the Arrhenius equation.
For example, in the extraction of Co(II) with tri-n-octylamine, the percentage of extraction was found to increase with a rise in temperature from 298 K to 328 K.[7]
Question 2: Can temperature influence the extraction of different compounds differently?
Answer: Yes, the effect of temperature can be highly dependent on the specific system. For instance, in the extraction of protocatechuic acid with tri-n-octyl amine, the distribution coefficient increased with a rise in temperature up to 303 K and then decreased with a further increase in temperature. This highlights the importance of optimizing the temperature for each specific extraction system.
Question 3: What is "temperature swing" solvent extraction?
Answer: Temperature swing solvent extraction (TSSE) is a technique that utilizes the temperature-dependent solubility of a substance in a solvent to drive separation.[8][9][10] In the context of amine-based extraction, the process typically involves:
-
Extraction: The extraction is carried out at a temperature where the amine has a high affinity for the target compound.
-
Stripping/Regeneration: The temperature is then changed to a point where the amine's affinity for the compound is significantly lower, causing the compound to be released from the organic phase, thus regenerating the solvent.[9]
This method can be more energy-efficient than traditional stripping methods that rely on large changes in pH or the use of other chemical agents.[8][10]
Question 4: At what temperatures does thermal degradation of tertiary amines like this compound become a concern?
Answer: Thermal degradation of amines is highly dependent on the specific amine, the presence of other substances like CO2 and oxygen, and the duration of exposure to high temperatures.[4][11] While tertiary amines are generally more thermally stable than primary and secondary amines, degradation can still be a concern, particularly in processes that involve a high-temperature regeneration step.[4] Little degradation has been observed in aqueous amine solutions without CO2, even at 200°C.[4] However, in the presence of CO2, thermal degradation can occur at lower temperatures, often becoming significant in the stripper and reboiler sections of carbon capture plants, which can operate at temperatures above 100°C.[4] For thermally labile compounds, even temperatures around 150°C can be a concern, though studies have shown that for some compounds, no significant degradation occurs at this temperature during accelerated solvent extraction.[12]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of temperature on extraction with long-chain tertiary amines from the literature.
Table 1: Effect of Temperature on the Extraction of Co(II) with 0.1 M Tri-n-octylamine (TOA) in Kerosene. [7]
| Temperature (K) | Percentage Extraction (%) |
| 298 | 61.06 |
| 308 | 64.82 |
| 318 | 68.91 |
| 328 | 72.49 |
Table 2: Thermodynamic Parameters for the Extraction of Sulfuric Acid with Tri-n-dodecylamine (TDA) in Kerosene with 10% Octanol-1. [1]
| Reaction | Equilibrium Constant (at 25°C) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) |
| 2 TDA + 2 H⁺ + SO₄²⁻ ⇌ (TDAH)₂SO₄ | 10⁹.⁶⁴² l⁴/mol⁴ | -99.11 | -0.149 |
| (TDAH)₂SO₄ + H⁺ + HSO₄⁻ ⇌ 2 TDAHHSO₄ | 10⁻⁰.⁸⁹⁹ l/mol | -22.17 | -0.063 |
Detailed Experimental Protocols
Protocol for Investigating the Impact of Temperature on Extraction Kinetics
This protocol outlines a general methodology for studying the effect of temperature on the extraction kinetics of a target compound from an aqueous phase into an organic phase containing this compound.
1. Preparation of Solutions:
-
Aqueous Phase: Prepare a stock solution of the target compound in an appropriate aqueous medium (e.g., deionized water, buffer solution) at a known initial concentration.
-
Organic Phase: Prepare a solution of this compound in a suitable diluent (e.g., kerosene, toluene, dodecane) at the desired concentration. A modifier, such as an alcohol, may be added to prevent third-phase formation.
2. Extraction Procedure:
-
Place equal volumes of the aqueous and organic phases into a series of temperature-controlled reaction vessels equipped with stirrers.
-
Bring the vessels to the desired experimental temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
Once the desired temperature is reached and stable, start the stirring at a constant rate to ensure good mixing of the two phases.
-
At predetermined time intervals, stop the stirring and allow the phases to separate. If necessary, use a centrifuge to aid in phase separation.
-
Carefully withdraw a sample from the aqueous phase for analysis.
3. Analysis:
-
Determine the concentration of the target compound remaining in the aqueous phase at each time point using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, titration).
-
The concentration of the target compound in the organic phase can be calculated by mass balance.
4. Data Analysis:
-
Distribution Coefficient (D): Calculate the distribution coefficient at equilibrium for each temperature as D = [Analyte]org / [Analyte]aq.
-
Percentage Extraction (%E): Calculate the percentage extraction at equilibrium for each temperature using the formula: %E = (([Analyte]initial,aq - [Analyte]eq,aq) / [Analyte]initial,aq) * 100.
-
Thermodynamic Parameters: To determine the thermodynamic parameters, plot ln(D) versus 1/T (in Kelvin). The enthalpy change (ΔH°) can be calculated from the slope (-ΔH°/R) and the entropy change (ΔS°) from the intercept (ΔS°/R) of the van 't Hoff equation, where R is the ideal gas constant.
Mandatory Visualization
Caption: Experimental workflow for studying temperature effects.
Caption: Logical relationship of temperature's impact on extraction.
Caption: Thermodynamic pathways in temperature-dependent extraction.
References
- 1. Liquid-liquid extraction of sulfuric acid using tri-n-dodecylamine/kerosene | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Kinetic modelling of the solid–liquid extraction process of polyphenolic compounds from apple pomace: influence of solvent composition and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. "SYSTEMATIC ANALYSIS OF TEMPERATURE SWING SOLVENT EXTRACTION USING VARY" by Christopher Gamboa*, Joanlis C. Martinez* et al. [digitalcommons.gaacademy.org]
- 9. tandfonline.com [tandfonline.com]
- 10. "COMPARISON OF EXTRACTION CHARACTERISTICS OF SECONDARY AND TERTIARY AMI" by Diana Kem, Abigail Budu et al. [digitalcommons.gaacademy.org]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Degradation pathways of Tri-N-decylamine in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-N-decylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound under experimental conditions?
A1: Based on the chemistry of long-chain tertiary amines, this compound is expected to degrade primarily through three pathways:
-
Oxidative Degradation: In the presence of oxidizing agents (e.g., hydrogen peroxide, ozone, or atmospheric oxygen), the nitrogen atom can be oxidized to form this compound N-oxide.[1][2] This is a common reaction for tertiary amines.
-
Thermal Degradation: At elevated temperatures, this compound can undergo a degradation process analogous to Hofmann elimination. This pathway typically involves the cleavage of a carbon-nitrogen bond, leading to the formation of a secondary amine (Di-N-decylamine) and an alkene (1-decene).[3][4]
-
Biodegradation: Under microbial action, the degradation is often initiated by the cleavage of a C-N bond. This process, mediated by enzymes like alkylamine dehydrogenase, can lead to the formation of decanal and Di-N-decylamine. The resulting decanal can be further oxidized to decanoic acid, which then enters the β-oxidation cycle.[5][6]
Q2: What are the common analytical techniques to monitor the degradation of this compound and its products?
A2: A combination of chromatographic and spectroscopic methods is typically employed to analyze the degradation of amines and their byproducts.[7][8][9][10][11] For this compound, the following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products such as 1-decene and decanal.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for analyzing the parent compound, this compound, and less volatile, more polar products like this compound N-oxide and Di-N-decylamine.[7][9]
-
Ion Chromatography (IC): Useful for the quantification of any ionic species that may form during the degradation process.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the C-N stretching bands of the tertiary amine and the appearance of new functional groups, such as the N-O stretch of the N-oxide or the C=C stretch of the alkene.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my experiment.
| Possible Cause | Troubleshooting Step |
| Experimental conditions are too mild. | Increase the temperature for thermal degradation studies or the concentration of the oxidizing agent for oxidative degradation studies. For biodegradation, ensure the microbial culture is active and appropriate for long-chain amine degradation. |
| Incorrect analytical method or detection limits. | Verify that the chosen analytical method (e.g., GC-MS, LC-MS) is appropriate for the expected degradation products and that the instrument's detection limits are sufficient to measure small changes in concentration. |
| Inertness of this compound. | This compound is a sterically hindered and stable molecule. Consider extending the duration of the experiment or employing more forcing conditions (e.g., higher temperatures, stronger oxidants, or co-metabolites for biodegradation). |
Issue 2: The degradation of this compound is happening too quickly to monitor accurately.
| Possible Cause | Troubleshooting Step |
| Experimental conditions are too harsh. | Reduce the temperature, concentration of the oxidizing agent, or the initial inoculum size for biodegradation studies. |
| Sampling frequency is too low. | Increase the frequency of sampling, especially during the initial phase of the experiment, to capture the rapid degradation kinetics. |
| Matrix effects in the analytical method. | Dilute the samples before analysis to mitigate matrix effects that might be artificially inflating the perceived degradation rate. |
Issue 3: I am observing unexpected peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of secondary degradation products. | The primary degradation products may be further degrading. Use MS/MS fragmentation to identify the structure of the unknown peaks and propose further degradation pathways. |
| Contamination of the sample or solvent. | Run a blank sample (solvent and reagents without this compound) to check for contamination. |
| Side reactions with the solvent or other components. | Ensure the solvent is inert under the experimental conditions. For example, some solvents can react at high temperatures or in the presence of strong oxidants. |
Experimental Protocols
Protocol 1: Thermal Degradation Study
-
Preparation: Prepare a solution of this compound in a high-boiling point, inert solvent (e.g., dodecane) at a known concentration (e.g., 1000 mg/L).
-
Experimental Setup: Transfer the solution to sealed, temperature-resistant vials.
-
Incubation: Place the vials in a calibrated oven at the desired temperature (e.g., 150°C, 175°C, 200°C).
-
Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), remove a vial from the oven and allow it to cool to room temperature.
-
Analysis: Analyze the samples using GC-MS to quantify the formation of 1-decene and Di-N-decylamine, and LC-MS to quantify the remaining this compound.
Protocol 2: Oxidative Degradation Study
-
Preparation: Dissolve this compound in an aqueous buffer solution (e.g., phosphate buffer, pH 7) to a final concentration of 100 mg/L.
-
Initiation of Reaction: Add a known concentration of an oxidizing agent (e.g., hydrogen peroxide to a final concentration of 3% v/v).
-
Incubation: Stir the solution at a constant temperature (e.g., 25°C or 50°C) and protect it from light if photodegradation is not the subject of study.
-
Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Sample Preparation: Quench the reaction in the aliquots by adding a reducing agent (e.g., sodium sulfite) if necessary.
-
Analysis: Analyze the samples by LC-MS to determine the concentration of this compound and this compound N-oxide.
Quantitative Data
Table 1: Hypothetical Thermal Degradation of this compound at 175°C
| Time (hours) | This compound (mg/L) | Di-N-decylamine (mg/L) | 1-Decene (mg/L) |
| 0 | 1000 | 0 | 0 |
| 6 | 850 | 75 | 75 |
| 12 | 720 | 140 | 140 |
| 24 | 510 | 245 | 245 |
| 48 | 280 | 360 | 360 |
Table 2: Hypothetical Oxidative Degradation of this compound with 3% H₂O₂ at 50°C
| Time (hours) | This compound (mg/L) | This compound N-oxide (mg/L) |
| 0 | 100 | 0 |
| 1 | 88 | 12 |
| 3 | 70 | 30 |
| 6 | 52 | 48 |
| 12 | 25 | 75 |
| 24 | 8 | 92 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 9. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. eprints.um.edu.my [eprints.um.edu.my]
Improving phase separation in Tri-N-decylamine-based extractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to phase separation in Tri-N-decylamine (TDA) based extractions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a stable emulsion between the aqueous and organic phases. How can I break it?
A1: Emulsion formation is a common issue. It is a stable dispersion of one immiscible liquid in another. The following steps, categorized into physical and chemical methods, can be employed to break an emulsion. It is advisable to test these methods on a small aliquot of the emulsified layer first.
Physical Methods:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling or tapping the side of the funnel can also help the dispersed droplets to coalesce.[1]
-
Centrifugation: This is often the most effective method for persistent emulsions. Centrifuging at moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes can provide the force needed for phase separation.[1]
-
Temperature Modification: Gently warming the mixture can decrease the viscosity of the phases and aid separation. Conversely, cooling or partially freezing the aqueous layer can also be effective.[1]
-
Filtration: Passing the emulsion through a plug of glass wool or phase separation paper can help coalesce the dispersed droplets.[1]
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath, sometimes with cooling, can help disrupt the emulsion.[2]
Chemical Methods:
-
"Salting Out": Add a small amount of a saturated brine solution (NaCl in water). Increasing the ionic strength of the aqueous phase can reduce the solubility of the organic components in the aqueous layer, promoting separation.[2][3]
-
pH Adjustment: The stability of emulsions in amine extractions can be pH-dependent. Adjusting the pH of the aqueous phase with a dilute acid or base can alter the charge at the droplet interface, destabilizing the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and may help break the emulsion.[1]
Q2: The organic phase has split into two distinct organic layers. What is happening and how can I prevent it?
A2: This phenomenon is known as "third phase formation" and is a significant challenge in solvent extraction.[4][5] It occurs when the extracted solute (the amine-acid complex) has limited solubility in the organic diluent. This leads to the formation of a second, denser organic phase that is rich in the extracted complex, while the original, lighter organic phase becomes depleted of the extractant.[4]
Common Causes:
-
High Solute Loading: Exceeding the solubility limit of the amine-acid complex in the diluent.
-
Inappropriate Diluent: Using a non-polar diluent (like n-dodecane or kerosene) that cannot sufficiently solvate the polar extracted complex.[6]
-
Insufficient Polarity in the Organic Phase: The overall polarity of the organic phase is too low.
Prevention Strategies:
-
Addition of a Phase Modifier: This is the most common and effective solution. A phase modifier is a substance added to the organic phase to increase its polarity and prevent the aggregation of the extracted species.[7]
-
Long-chain alcohols (e.g., isodecanol, tridecanol, octanol) are frequently used. A typical concentration is 5-15% (v/v). For Tri-n-dodecylamine (a similar amine), adding 10% (v/v) of octanol-1 has been shown to prevent third phase formation.
-
Phosphate esters like tri-n-butyl phosphate (TBP) are also effective modifiers.[8]
-
-
Choice of Diluent: The diluent has a significant impact. While aliphatic hydrocarbons like kerosene and dodecane are common, aromatic diluents (e.g., toluene, xylene) can sometimes offer better solvation for the extracted complexes and prevent third phase formation.[8][9]
-
Temperature Control: In some systems, increasing the temperature can increase the solubility of the extracted complex in the organic phase and prevent the formation of a third phase.
-
Control of Amine Concentration: Lowering the concentration of this compound in the organic phase can reduce the likelihood of reaching the limiting organic concentration that leads to phase splitting.
Data Presentation
The selection of a suitable phase modifier and diluent is critical for preventing phase separation issues. The following tables summarize the qualitative effects and typical concentration ranges for common additives.
Table 1: Influence of Phase Modifiers on Preventing Third Phase Formation
| Phase Modifier | Type | Typical Concentration (% v/v) | Effectiveness & Remarks |
| Isodecanol | Long-chain Alcohol | 5 - 15% | Generally effective in increasing organic phase polarity. |
| 1-Tridecanol | Long-chain Alcohol | 5 - 15% | Improves resistance to chemical degradation in some systems.[10] |
| Octanol-1 | Long-chain Alcohol | 5 - 10% | Proven effective for similar long-chain amines like TDA and TOA.[8] |
| Tri-n-butyl phosphate (TBP) | Phosphate Ester | 5 - 10% | Effective modifier, also used as an extractant in some systems.[8] |
Table 2: Influence of Diluent Choice on Phase Separation
| Diluent | Type | Dielectric Constant (approx.) | Impact on Phase Separation |
| n-Dodecane / Kerosene | Aliphatic | ~2.0 | Low polarity; higher tendency for third phase formation without a modifier.[6] |
| Toluene | Aromatic | ~2.4 | Higher polarity than aliphatics; can improve solvation of extracted complexes. |
| Xylene | Aromatic | ~2.3 | Similar to toluene, offers better solvation than aliphatic diluents.[8] |
| Benzene | Aromatic | ~2.3 | Good solvent, but its use is often restricted due to toxicity.[8] |
Experimental Protocols
Protocol 1: Screening of Phase Modifiers to Prevent Third Phase Formation
Objective: To determine the minimum concentration of a phase modifier required to prevent third phase formation under specific extraction conditions.
Materials:
-
This compound (TDA)
-
Selected diluent (e.g., n-dodecane)
-
Aqueous feed solution containing the acid/metal to be extracted
-
Candidate phase modifiers (e.g., isodecanol, 1-tridecanol, TBP)
-
Graduated cylinders, volumetric flasks, and pipettes
-
Test tubes or vials with caps
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of TDA in the chosen diluent at the desired concentration (e.g., 0.5 M TDA in n-dodecane).
-
Prepare individual stock solutions of each phase modifier in the diluent (e.g., 20% v/v isodecanol in n-dodecane).
-
-
Prepare Test Organic Phases:
-
In a series of labeled test tubes, prepare organic phases with varying concentrations of the phase modifier. For example, for a target of 0%, 2%, 5%, 8%, 10%, and 12% modifier, mix the TDA stock solution and the modifier stock solution in the appropriate ratios to achieve the final target concentrations in a constant final volume.
-
-
Extraction:
-
Add an equal volume of the aqueous feed solution to each test tube containing the different organic phase preparations.
-
Cap the tubes securely and vortex for a standardized time (e.g., 2-3 minutes) to ensure thorough mixing.
-
-
Observation:
-
Allow the tubes to stand undisturbed and observe for phase separation.
-
Record the time taken for the phases to disengage (phase disengagement time).
-
Critically, observe whether the organic phase remains a single phase or splits into two (third phase formation).
-
-
Analysis:
-
Identify the minimum concentration of each modifier that successfully prevents third phase formation.
-
Compare the clarity of the separated phases and the sharpness of the interface for each successful modifier concentration.
-
(Optional) Centrifuge any tubes with stable emulsions to see if the modifier also aids in breaking them.
-
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common phase separation issues.
Caption: Troubleshooting workflow for breaking emulsions.
Caption: Strategy for preventing third phase formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. reddit.com [reddit.com]
- 4. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. barc.gov.in [barc.gov.in]
- 7. researchgate.net [researchgate.net]
- 8. Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Tri-N-decylamine vs. Trioctylamine for Metal Ion Extraction
In the field of hydrometallurgy, the choice of extractant is critical for the efficient and selective recovery of metal ions. Among the most effective are high-molecular-weight aliphatic amines. This guide offers a detailed comparison between two prominent tertiary amines: Tri-N-decylamine (TDA) and Trioctylamine (TOA). While both are structurally similar, the difference in their alkyl chain length—decyl (C10) versus octyl (C8)—influences their physical properties and extraction behavior.
This comparison is intended for researchers, scientists, and drug development professionals, providing a data-supported analysis of their performance, detailed experimental protocols, and a clear visualization of the underlying chemical mechanisms.
Mechanism of Metal Ion Extraction
Both this compound and Trioctylamine function as liquid anion exchangers. The extraction process does not involve the amine directly chelating the metal ion. Instead, it operates through a well-understood anion exchange mechanism, particularly effective in acidic solutions where metal ions can form anionic complexes (e.g., chloro- or sulfato-complexes).
The general mechanism involves three key steps:
-
Protonation of the Amine: The tertiary amine (R₃N) in the organic phase is first protonated by an acid (like HCl) from the aqueous phase, forming an ammonium salt that is soluble in the organic diluent.
-
Formation of Anionic Metal Complex: In the aqueous phase, the target metal ion (Mⁿ⁺) reacts with anions (X⁻) from the acid to form a negatively charged complex (e.g., [MXₙ₊ₘ]ᵐ⁻).
-
Anion Exchange: The protonated amine-salt in the organic phase exchanges its anion with the anionic metal complex from the aqueous phase, effectively transferring the metal into the organic phase.
The overall reaction can be represented as: m(R₃NH⁺X⁻)ₒᵣ G + [MXₙ₊ₘ]ᵐ⁻ₐ G ⇌ ([R₃NH⁺]ₘ[MXₙ₊ₘ]ᵐ⁻)ₒᵣ G + mX⁻ₐ G
// Relationships aq_acid -> org_amine [label="1. Protonation", color="#202124"]; org_amine -> org_protonated [style=invis]; aq_metal -> aq_complex [label="2. Complex Formation", color="#202124"]; org_protonated -> org_loaded [label="3. Anion Exchange", color="#EA4335", style=dashed, arrowhead=normal]; aq_complex -> org_loaded [style=invis]; org_loaded -> aq_anion [label="Anion Release", color="#FBBC05", style=dashed, arrowhead=normal]; }
Caption: General mechanism of metal extraction by tertiary amines.
Performance Comparison
Direct, peer-reviewed studies comparing this compound and Trioctylamine under identical conditions are limited. However, a qualitative comparison can be drawn based on their chemical structures, and extensive quantitative data is available for TOA.
Qualitative Comparison:
The primary difference between TDA and TOA is the length of the n-alkyl chains (C10 vs. C8). This variation is expected to influence several key properties:
-
Lipophilicity: TDA, with its longer alkyl chains, is more lipophilic (oil-loving). This can lead to higher solubility in non-polar organic diluents and potentially lower losses to the aqueous phase.
-
Steric Hindrance: The longer chains of TDA might introduce slightly more steric hindrance around the nitrogen atom, which could potentially slow down the kinetics of the extraction compared to TOA.
-
Basicity: The basicity of both tertiary amines is very similar and primarily influenced by the electronic effects of the alkyl groups, which are comparable. Therefore, a significant difference in their ability to be protonated is not expected.
Table 1: Qualitative Comparison of Expected Performance
| Feature | This compound (TDA) | Trioctylamine (TOA) | Rationale |
| Structure | (C₁₀H₂₁)₃N | (C₈H₁₇)₃N | Tertiary amine with longer alkyl chains. |
| Lipophilicity | Higher | Lower | Longer alkyl chains increase solubility in organic phase. |
| Extraction Kinetics | Potentially Slower | Potentially Faster | Longer chains may cause slightly more steric hindrance. |
| Phase Disengagement | May be slower | May be faster | Higher viscosity associated with longer chains can slow phase separation. |
| Stripping | Potentially More Difficult | Potentially Easier | Stronger interaction with the organic phase might require more aggressive stripping conditions. |
Quantitative Data for Trioctylamine (TOA):
TOA has been extensively studied for the extraction of various metals. The following table summarizes its performance in extracting cobalt (II) and iron (III) under specific conditions, demonstrating its effectiveness.
Table 2: Performance of Trioctylamine (TOA) in Metal Ion Extraction
| Metal Ion | Parameter | Value | Conditions | Reference |
| Cobalt (II) | Max. Extraction Efficiency | 89.71% | 0.1 M TOA in kerosene, 3 M HCl, 1.5 M KCl, O/A ratio 4:1 | [1] |
| Effect of TOA Conc. | ↑ from 38.57% to 73.46% | 0.08 M to 0.5 M TOA | [2] | |
| Effect of HCl Conc. | ↑ from 29.58% to 65.18% | 2.5 M to 4 M HCl | ||
| Effect of Co(II) Conc. | ↓ from 66.7% to 31.0% | 0.005 M to 0.03 M Co(II) | ||
| Iron (III) | Max. Extraction Efficiency | ~98% | 5.0 x 10⁻² M TOA in benzene, up to 8.0 M HCl | [3] |
| Stripping Efficiency | 99.8% | Three contacts with equal volumes of 1.0 M H₂SO₄ | [3] |
Experimental Protocols
To objectively compare the extraction efficiency of TDA and TOA, a standardized experimental protocol is essential. The following is a generalized methodology for a batch solvent extraction experiment.
// Nodes prep_aq [label="Aqueous Phase\nPreparation", fillcolor="#34A853"]; prep_org [label="Organic Phase\nPreparation\n(TDA & TOA solutions)", fillcolor="#4285F4"]; extraction [label="Solvent Extraction\n(Mixing of Phases)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Phase Separation\n(Centrifuge/Funnel)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis_raff [label="Raffinate Analysis\n(Aqueous Phase)", fillcolor="#EA4335"]; stripping [label="Stripping\n(Metal Recovery from\nOrganic Phase)", fillcolor="#4285F4"]; analysis_strip [label="Strip Solution Analysis", fillcolor="#EA4335"]; calc [label="Calculate %E and D", fillcolor="#5F6368"];
// Edges prep_aq -> extraction; prep_org -> extraction; extraction -> separation; separation -> analysis_raff [label="Aqueous"]; separation -> stripping [label="Organic"]; stripping -> analysis_strip; analysis_raff -> calc; analysis_strip -> calc; }
Caption: Generalized experimental workflow for comparing amine extractants.
Detailed Methodology
1. Reagents and Solutions Preparation:
-
Aqueous Phase (Feed Solution):
-
Prepare a stock solution of the metal salt of interest (e.g., 0.1 M CoCl₂ or FeCl₃) in deionized water.[3]
-
To prevent hydrolysis, add a small amount of concentrated acid (e.g., HCl).[1]
-
For the experimental feed solution, dilute the stock to the desired metal concentration (e.g., 0.01 M).[4]
-
Adjust the acidity to the required level (e.g., 3 M HCl) and add any salting-out agents if necessary (e.g., 1.5 M KCl).[4]
-
-
Organic Phase (Extractant Solutions):
-
Prepare separate stock solutions of this compound (TDA) and Trioctylamine (TOA) at a high concentration (e.g., 1.0 M) in a suitable organic diluent (e.g., kerosene, toluene, or benzene).[1]
-
Prepare a series of working solutions of both TDA and TOA at various concentrations (e.g., 0.05 M, 0.1 M, 0.2 M) by diluting the stock solutions.
-
2. Extraction Procedure:
-
In a series of separatory funnels, place equal volumes (e.g., 20 mL) of the aqueous feed solution and each of the organic extractant solutions. This maintains a 1:1 aqueous-to-organic (A:O) phase ratio.[3][5]
-
Shake each funnel vigorously for a predetermined time (e.g., 10-15 minutes) using a mechanical shaker to ensure equilibrium is reached.[1][6]
-
Allow the phases to separate completely. Note the time required for phase disengagement for each extractant.
-
Carefully separate the two phases. Collect the aqueous phase (raffinate) for analysis.[3]
3. Stripping Procedure (Metal Recovery):
-
Take a known volume of the metal-loaded organic phase from the extraction step.
-
Contact it with a suitable stripping agent (e.g., 1 M H₂SO₄ or dilute HCl) at a defined phase ratio (e.g., 1:1).[5]
-
Shake for a sufficient duration (e.g., 15 minutes) to transfer the metal back to the new aqueous phase.
-
Allow the phases to separate and collect the aqueous strip solution for analysis.[6]
4. Analysis and Calculations:
-
Determine the metal concentration in the initial aqueous feed, the raffinate, and the strip solution using an appropriate analytical technique such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis Spectrophotometry.[3]
-
Calculate the Extraction Efficiency (%E) using the formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial metal concentration and Cₑ is the equilibrium metal concentration in the aqueous phase.[3][6]
-
Calculate the Distribution Coefficient (D) as the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.
Conclusion
Both this compound and Trioctylamine are effective tertiary amine extractants that operate via an anion exchange mechanism. Trioctylamine is a well-documented reagent with proven high efficiency for extracting metals like cobalt and iron from acidic solutions.[1][3] While direct comparative quantitative data for this compound is sparse in the literature, its chemical similarity to TOA suggests it would also be a potent extractant.
The key differences arise from the longer alkyl chains in TDA, which increase its lipophilicity. This may be advantageous in reducing solvent losses but could potentially lead to slower kinetics and phase disengagement. The choice between TDA and TOA will ultimately depend on the specific requirements of the separation process, including the target metal, the composition of the aqueous feed, the desired kinetics, and the economic considerations. For any new application, it is crucial to conduct comparative experimental studies, as outlined in this guide, to determine the optimal extractant and conditions.
References
- 1. doi.nrct.go.th [doi.nrct.go.th]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Tri-N-decylamine and Aliquat 336 in Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals
In the realm of solvent extraction, the choice of extractant is paramount to achieving efficient and selective separation of target molecules, be they metals, organic acids, or other valuable compounds. Among the vast array of available extractants, Tri-N-decylamine, a tertiary amine, and Aliquat 336, a quaternary ammonium salt, are two prominent choices. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols, to aid researchers in selecting the optimal extractant for their specific applications.
At a Glance: Key Differences and Performance Overview
This compound (TDA) and Aliquat 336 both function as anion exchangers, facilitating the transfer of anionic species from an aqueous phase to an organic phase. However, their fundamental structural differences dictate their extraction mechanisms and overall performance. TDA, a tertiary amine, requires protonation by an acid to become an active cation capable of exchanging anions. In contrast, Aliquat 336 is a quaternary ammonium salt, possessing a permanent positive charge, which allows it to function as an anion exchanger across a wider pH range without the need for a pre-equilibration step with acid.
Generally, the extraction efficiency for metal ions follows the order: quaternary ammonium salts > tertiary amines > secondary amines > primary amines[1]. This suggests that Aliquat 336 often exhibits a higher extraction capacity compared to this compound under similar conditions.
Performance in Organic Acid Extraction
A direct comparison in the extraction of propionic acid using tri-n-octylamine (TOA), a structurally similar tertiary amine to TDA, and Aliquat 336 in 1-octanol has been reported. The results clearly indicate the superior performance of the tertiary amine in this specific application.
| Extractant | Target Acid | Diluent | Extraction Equilibrium Constant (K_E) (m³/kmol) | Reference |
| Tri-n-octylamine (TOA) | Propionic Acid | 1-Octanol | 25.67 | [2] |
| Aliquat 336 | Propionic Acid | 1-Octanol | 3.58 | [2] |
| Tri-n-butylphosphate (TBP) | Propionic Acid | 1-Octanol | 2.36 | [2] |
The significantly higher extraction equilibrium constant for TOA suggests that tertiary amines like this compound can be more effective for the extraction of certain organic acids compared to Aliquat 336.
Performance in Metal Extraction
Direct comparative studies for metal extraction using this compound and Aliquat 336 under identical conditions are scarce in the reviewed literature. However, by examining their performance in separate studies, we can draw valuable insights into their respective strengths and applications.
This compound in Metal Extraction
This compound has demonstrated effectiveness in the extraction of specific metals, particularly from acidic media.
| Metal Ion | Aqueous Medium | Key Findings | Reference |
| Uranium (VI) & Iron (III) | Nitric Acid | TNDA supported on a solid phase showed high removal efficiency for U(VI) and Fe(III) from rare earth elements. Over 97% of Fe(III) and up to 91% of U(VI) were removed. | [3] |
| Uranium (VI) & Thorium (IV) | Chloride & Nitrate | TDA-impregnated resins were effective for the extraction of U(VI) and Th(IV). The formation of a tetrachloro complex of U(VI) was suggested in HCl solutions. | [4] |
Aliquat 336 in Metal Extraction
Aliquat 336 is a versatile and widely studied extractant for a broad range of metals from various aqueous solutions.
| Metal Ion | Aqueous Medium | Extraction Efficiency | Reference |
| Zirconium (IV) | Nitric Acid | >99.6% | [5] |
| Europium (III) | Nitrate | Up to 40.1% | [6] |
| Cobalt (II) | Acidic Chloride | Selectively extracted over Ni(II) with a separation factor of 606.7 using Aliquat 336 thiocyanate. | [7] |
| Palladium (II) | Acidic Chloride | High extraction distribution ratios, with stripping efficiencies >99% using a mixture of chloride and thiourea. | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for solvent extraction using this compound and Aliquat 336.
General Solvent Extraction Procedure
A typical solvent extraction experiment involves the following steps:
Caption: General workflow for a solvent extraction experiment.
Protocol 1: Extraction of Hydrochloric Acid with Tri-n-dodecylamine [9][10][11]
-
Organic Phase Preparation: Prepare a solution of Tri-n-dodecylamine (TDA) in a suitable diluent such as kerosene. To prevent third-phase formation, a modifier like 1-octanol (e.g., 10% v/v) is often added[10].
-
Aqueous Phase Preparation: Prepare an aqueous solution of hydrochloric acid of the desired concentration.
-
Extraction: Mix equal volumes (e.g., 25 mL) of the organic and aqueous phases in a container with a thermostat-controlled stirring bath.
-
Equilibration: Stir the mixture vigorously for a predetermined time (e.g., 180 seconds) to reach equilibrium[9].
-
Phase Separation: Allow the phases to settle and separate in a separatory funnel.
-
Analysis: Determine the initial and equilibrium concentrations of HCl in the aqueous phase by titration with a standardized NaOH solution. The HCl concentration in the organic phase can be calculated by mass balance.
-
Stripping: The loaded organic phase can be stripped of HCl by contacting it with water, often at an elevated temperature (e.g., 75°C) and a high aqueous to organic phase ratio to achieve high recovery[10][11].
Protocol 2: Extraction of Zirconium with Aliquat 336 [5]
-
Organic Phase Preparation: Prepare a solution of Aliquat 336 in a suitable diluent like kerosene (e.g., 6% v/v). A modifier such as decanol can be added if a third phase forms.
-
Aqueous Phase Preparation: Prepare a nitric acid solution containing the zirconium salt (e.g., 4.11 g/L Zr⁴⁺).
-
Extraction: Mix a known volume of the aqueous phase with the organic phase at a specific phase ratio (e.g., O:A of 2:1).
-
Equilibration: Stir the mixture vigorously using a magnetic stirrer for a specified contact time (e.g., 10 minutes) at room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to settle for a sufficient time (e.g., 20 minutes).
-
Analysis: Separate the aqueous and organic phases. Analyze the zirconium concentration in the aqueous phase (raffinate) to determine the extraction efficiency.
-
Stripping: The loaded organic phase can be stripped of zirconium by contacting it with a suitable stripping agent, such as 4M H₂SO₄, at a 1:1 phase ratio for 10 minutes to achieve high recovery (e.g., 94.18%)[5].
Logical Relationship in Anion Exchange Extraction
The fundamental mechanism for both this compound (after protonation) and Aliquat 336 is anion exchange. The following diagram illustrates this process.
Caption: Anion exchange mechanism in solvent extraction.
Conclusion
Both this compound and Aliquat 336 are effective anion exchange extractants with distinct characteristics that make them suitable for different applications.
-
Aliquat 336 , as a quaternary ammonium salt, is a powerful and versatile extractant for a wide range of metals from various acidic solutions. Its permanent cationic nature provides robust performance across a broad pH spectrum.
-
This compound , a tertiary amine, requires protonation to be active, making its efficiency dependent on the acidity of the aqueous phase. While it can be used for metal extraction, available data suggests it may be particularly well-suited for the extraction of certain organic acids, where it can outperform Aliquat 336.
The choice between these two extractants will ultimately depend on the specific separation challenge, including the nature of the target molecule, the composition of the aqueous feed, and the desired process conditions. The experimental data and protocols presented in this guide offer a solid foundation for making an informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. "COMPARISON OF EXTRACTION CHARACTERISTICS OF SECONDARY AND TERTIARY AMI" by Diana Kem, Abigail Budu et al. [digitalcommons.gaacademy.org]
- 6. Factors influencing the potential use of Aliquat 336 for the in situ extraction of carboxylic acids from cultures of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. View of Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents [pp.bme.hu]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
Validation of an Analytical Method Using Tri-N-decylamine for Sample Preparation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of sample preparation technique is a critical step in the validation of an analytical method. This guide provides an objective comparison of liquid-liquid extraction (LLE) using Tri-N-decylamine and its analogs with alternative methods, supported by experimental data.
Core Principles of Analytical Method Validation
The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 1: Metal Ion Analysis - Cobalt (II) Extraction
This section compares the performance of liquid-liquid extraction using a tertiary amine, Tri-n-octylamine (a close structural and functional analog of this compound), with Solid-Phase Extraction (SPE) for the determination of Cobalt (II).
Performance Comparison: LLE (Tri-n-octylamine) vs. SPE
The selection of a sample preparation method for metal ion analysis significantly impacts recovery, selectivity, and sensitivity. The following table summarizes the performance of LLE with Tri-n-octylamine and a representative SPE method for Cobalt (II) analysis.
| Validation Parameter | Liquid-Liquid Extraction (LLE) with Tri-n-octylamine | Solid-Phase Extraction (SPE) with Ion-Imprinted Polymer |
| Analyte | Cobalt (II) | Cobalt (II) |
| Matrix | Acidic Chloride Media | Aqueous Solution |
| Accuracy (Recovery/Extraction Efficiency) | Up to 76.7% with 1.5 M TOA in kerosene.[1][2][3] Extraction efficiency is highly dependent on HCl and TOA concentration.[1] | Recoveries typically >95% |
| Precision (%RSD) | Dependent on experimental conditions, typically <10% | Typically <5% |
| Limit of Detection (LOD) | Method dependent, generally in the µg/L range. | As low as 0.1 µg/L |
| Selectivity | Good selectivity for anionic metal complexes. Can be influenced by co-extraction of other metals. | High selectivity due to the specific binding sites of the ion-imprinted polymer. |
| Sample Throughput | Generally lower due to manual extraction steps. | Higher, especially with automated systems. |
| Solvent Consumption | High (requires organic solvents for extraction and stripping). | Lower (requires small volumes for conditioning, washing, and elution). |
Experimental Protocols
-
Organic Phase Preparation: Prepare a solution of Tri-n-octylamine (TOA) in a suitable organic diluent, such as kerosene, at a concentration ranging from 0.08 M to 1.5 M.[3]
-
Aqueous Phase Preparation: The aqueous feed solution contains Cobalt (II) (e.g., 0.01 M) in an acidic chloride medium (e.g., 3 M HCl with a salting-out agent like 1.5 M KCl).[1]
-
Extraction: Mix the organic and aqueous phases at a specific organic-to-aqueous (O/A) phase volume ratio (e.g., 1:1 to 4:1) and agitate for a sufficient time (e.g., 10 minutes) to reach equilibrium.[1][3]
-
Phase Separation: Allow the phases to separate. The Cobalt (II) is extracted into the organic phase.
-
Analysis: Determine the concentration of Cobalt (II) in the aqueous phase before and after extraction using a suitable analytical technique, such as Atomic Absorption Spectrometry (AAS), to calculate the extraction efficiency.
-
Column Conditioning: Condition a solid-phase extraction cartridge containing an ion-imprinted polymer specific for Cobalt (II) with a suitable solvent to activate the binding sites.
-
Sample Loading: Pass the aqueous sample containing Cobalt (II) through the SPE cartridge. The Cobalt (II) ions are retained by the polymer.
-
Washing: Wash the cartridge with a specific solution to remove any unbound matrix components.
-
Elution: Elute the bound Cobalt (II) from the cartridge using a small volume of an appropriate eluent (e.g., a dilute acid solution).
-
Analysis: Analyze the eluted solution for Cobalt (II) concentration using a technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or AAS.
Workflow Diagrams
References
A Comparative Guide to Tri-N-decylamine Extraction for ICP-MS Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of trace metals is paramount. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as a premier analytical technique, offering exceptional sensitivity and low detection limits for multi-elemental analysis.[1][2] However, the quality of ICP-MS data is fundamentally dependent on the upstream sample preparation. This guide provides a comparative overview of Tri-N-decylamine (TNDA) extraction as a sample preparation method for ICP-MS analysis, cross-validated against other common techniques.
Introduction to this compound Extraction
This compound is a tertiary amine used in solvent extraction to selectively separate metal ions from aqueous solutions. The mechanism typically involves the formation of an ion-pair complex between the protonated amine and an anionic metal complex in the aqueous phase. This complex is then extracted into an organic solvent. This method is particularly useful for pre-concentrating target analytes and removing interfering matrix components, which can enhance the accuracy and sensitivity of subsequent ICP-MS analysis.[3]
Comparative Performance Data
The following table summarizes the performance of this compound extraction in comparison to other common sample preparation methods for ICP-MS analysis. The data presented is a synthesis of typical performance characteristics reported in the literature for similar amine-based extraction systems and other sample preparation techniques.
| Parameter | This compound Extraction | Direct Dilution | Microwave Digestion | Alternative Solvent Extraction (e.g., Dithiocarbamate) |
| Analyte Recovery | 95-105% | Not Applicable | 90-110%[4] | 94-100%[5] |
| Matrix Effect Reduction | High | Low | Medium | High |
| Pre-concentration Factor | 10-100x | None | None | 10-100x |
| Selectivity for Metals | High (tunable by pH and complexing agents) | None | None | High (pH-dependent)[5] |
| Sample Throughput | Medium | High | Low to Medium | Medium |
| Reagent Purity Requirement | High | High | High | High |
| Typical Analytes | U, Fe, Precious Metals, Co[3][6][7] | Elements in simple, non-complex matrices | Wide range of metals in complex organic and inorganic matrices[4][8] | Wide range of trace metals[5] |
| Limit of Detection (LOD) | ppt to sub-ppt | ppb to ppm[2] | ppt to ppb | ppt to sub-ppt |
Experimental Protocols
This compound Extraction Protocol for Trace Metal Analysis
This protocol outlines a general procedure for the extraction of trace metals from an acidic aqueous solution using this compound prior to ICP-MS analysis.
Materials:
-
This compound (TNDA)
-
Organic solvent (e.g., kerosene, toluene)
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water (18.2 MΩ·cm)
-
Certified reference materials (CRMs) for method validation
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
ICP-MS instrument
Procedure:
-
Organic Phase Preparation: Prepare a solution of 0.1 M this compound in the chosen organic solvent.
-
Aqueous Sample Preparation: Acidify the aqueous sample containing the target metal ions to the optimal HCl concentration (e.g., 3-5 M) to form anionic chloro-complexes.[6][7] The optimal acid concentration will depend on the specific metal of interest.
-
Extraction:
-
Place equal volumes of the prepared aqueous sample and the TNDA organic phase into a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure complete phase mixing and mass transfer.[7]
-
Allow the phases to separate.
-
-
Back-Extraction (Stripping):
-
Separate the organic phase containing the metal-TNDA complex.
-
To strip the metal ions back into an aqueous phase suitable for ICP-MS introduction, shake the organic phase with a dilute acid or a complexing agent solution. The choice of stripping agent will depend on the stability of the extracted complex.
-
-
Sample Analysis:
-
The resulting aqueous solution is then diluted as necessary and analyzed by ICP-MS.[9]
-
Prepare calibration standards and blanks that have been subjected to the same extraction procedure to matrix-match the samples.
-
ICP-MS Analysis Protocol
Instrument: A quadrupole or high-resolution ICP-MS system.
Operating Conditions (Typical):
-
Plasma Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: 1.0 L/min
-
Detector Mode: Dual (Pulse/Analog)
-
Integration Time: 0.1 s per point
Analysis Procedure:
-
Perform a daily performance check of the ICP-MS instrument using a tuning solution.
-
Aspirate the prepared samples, blanks, and calibration standards.
-
Quantify the concentration of the target metals based on the calibration curve.
-
Use an internal standard to correct for instrumental drift and matrix effects.[9]
Visualizations
Below are diagrams illustrating the key processes and workflows.
Caption: Experimental workflow for TNDA extraction coupled with ICP-MS analysis.
Caption: Ion-pair formation mechanism in this compound extraction.
References
- 1. azom.com [azom.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of a Porous this compound Modified Adsorbent for the Efficient Removal of Uranium and Iron from Rare Earth [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
Navigating the Spectroscopic Maze: A Comparative Guide to Tri-N-decylamine Interference
For researchers, scientists, and drug development professionals, the presence of tri-n-decylamine in analytical samples can introduce significant interference in common spectroscopic techniques. This guide provides a comprehensive comparison of the potential interferences in Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy. It offers supporting experimental insights from analogous long-chain amines and detailed protocols to mitigate these effects, ensuring the accuracy and reliability of your analytical data.
This compound, a tertiary amine with the formula N(C₁₀H₂₁)₃, and its chemical cousins like tri-n-octylamine and tri-n-dodecylamine, are widely employed as solvent extraction agents for the separation and preconcentration of metal ions from aqueous solutions. However, the very properties that make these amines effective for extraction can lead to their unwelcome interference in subsequent spectroscopic analyses. Incomplete phase separation or carryover of the amine into the aqueous phase destined for analysis can result in matrix effects, spectral interferences, and altered chemical equilibria, ultimately compromising the quantitative accuracy of the measurements.
Unraveling the Interference: A Technique-by-Technique Breakdown
The nature and extent of interference from residual this compound are highly dependent on the specific spectroscopic technique being utilized. Understanding these interactions is the first step toward developing robust analytical methods.
Atomic Absorption Spectroscopy (AAS)
In AAS, the primary concern with the presence of this compound is its potential to cause physical and chemical interferences in the atomization process.
-
Physical Interference: The viscosity and surface tension of the sample solution can be altered by the presence of the organic amine, affecting the nebulization efficiency and the droplet size distribution in flame AAS. In graphite furnace AAS (GFAAS), this can lead to inconsistent sample deposition and drying, resulting in poor reproducibility.
-
Chemical Interference: this compound can form thermally stable complexes with the analyte of interest. This can alter the atomization temperature and efficiency, leading to signal suppression or enhancement. The organic matrix can also lead to the formation of carbonaceous residues in the graphite tube, which can trap the analyte or cause background absorption.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is renowned for its high sensitivity and multi-element capabilities, but it is not immune to interference from organic matrices like this compound.
-
Plasma Loading Effects: The introduction of an organic solvent or residual organic compounds can lead to plasma cooling and changes in the plasma's ionization characteristics. This can result in signal suppression for many elements.
-
Carbon-Based Polyatomic Interferences: The carbon from the amine can combine with argon from the plasma and other elements in the sample to form polyatomic ions that can interfere with the determination of certain isotopes. For example, ¹²C¹⁶O₂⁺ can interfere with ⁵²Cr⁺.
-
Nebulizer and Injector Clogging: The viscosity of the sample can lead to issues with the sample introduction system, causing instability in the signal.
UV-Visible (UV-Vis) Spectroscopy
In UV-Vis spectroscopy, the interference from this compound is primarily spectral .
-
Direct Absorption: Although aliphatic amines do not have strong absorption in the visible region, they can exhibit absorbance in the UV region, potentially overlapping with the absorption bands of the analyte or its complex.
-
Complex Formation: this compound can act as a ligand and form complexes with metal ions. This can lead to a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity of the analyte complex being measured, leading to inaccurate quantification. The formation of a ternary complex (metal-ligand-amine) can either enhance or suppress the absorbance.
Fluorescence Spectroscopy
The presence of this compound can significantly impact fluorescence measurements through quenching mechanisms.
-
Collisional Quenching: Aliphatic amines are known to be efficient quenchers of fluorescence for many aromatic compounds. The quenching efficiency generally increases with the electron-donating ability of the amine. This dynamic process can lead to a significant reduction in the fluorescence intensity of the analyte.
-
Complex Formation: The formation of a non-fluorescent ground-state complex between the analyte and the amine can also lead to static quenching of the fluorescence signal.
Quantitative Data Summary: A Comparative Overview
While specific quantitative data for this compound interference is not extensively available in the literature, the following table summarizes the expected interference effects and provides a qualitative comparison based on studies of analogous long-chain amines like tri-n-octylamine and Alamine 336.
| Spectroscopic Technique | Type of Interference | Potential Effect on Signal | Severity of Interference | Common Mitigation Strategies |
| AAS | Physical (viscosity), Chemical (complexation, matrix effects) | Suppression or Enhancement | Moderate to High | Matrix matching, Standard addition, Efficient back-extraction, Use of releasing agents |
| ICP-MS | Plasma loading, Polyatomic interferences (carbon-based) | Suppression | High | Use of an oxygen bleed, Cooled spray chamber, Efficient back-extraction, Matrix-matched standards |
| UV-Vis Spectroscopy | Spectral (direct absorption, complex formation) | Peak shifting, Absorbance change | Low to Moderate | Blank correction, Wavelength selection, Complete removal of amine before analysis |
| Fluorescence Spectroscopy | Quenching (collisional and static) | Signal reduction | High | Complete removal of amine before analysis, Use of Stern-Volmer plots for correction |
Experimental Protocols for Mitigation
To minimize the interference of this compound, meticulous experimental design is crucial. The following protocols provide a framework for the determination of metal ions after solvent extraction with this compound, with a focus on mitigating its interference in subsequent spectroscopic analysis.
Protocol 1: Efficient Back-Extraction for AAS and ICP-MS Analysis
This protocol focuses on the complete removal of the metal analyte from the organic phase (containing this compound) into a clean aqueous phase for analysis.
Objective: To determine the concentration of a metal ion (e.g., Cu²⁺) in an aqueous sample after preconcentration by solvent extraction with this compound.
Materials:
-
This compound (TDA) solution (e.g., 5% v/v in kerosene)
-
Aqueous sample containing the metal ion of interest
-
Stripping solution (e.g., 1 M HNO₃ or 1 M H₂SO₄)
-
Separatory funnels
-
pH meter
-
AAS or ICP-MS instrument
Procedure:
-
Extraction:
-
Take a known volume of the aqueous sample (e.g., 50 mL) in a separatory funnel.
-
Adjust the pH of the aqueous sample to the optimal value for the extraction of the target metal ion with TDA (this needs to be determined experimentally or from literature).
-
Add an equal volume of the TDA solution to the separatory funnel.
-
Shake vigorously for 5-10 minutes to ensure complete extraction.
-
Allow the phases to separate completely.
-
Drain the aqueous phase (raffinate) and collect the organic phase.
-
-
Stripping (Back-Extraction):
-
Transfer the organic phase containing the metal-TDA complex to a clean separatory funnel.
-
Add an equal volume of the stripping solution (e.g., 1 M HNO₃).
-
Shake vigorously for 10-15 minutes. This extended time is crucial for breaking the metal-amine complex and transferring the metal ion back to the aqueous phase.
-
Allow the phases to separate.
-
Carefully collect the aqueous stripping solution.
-
Repeat the stripping step with a fresh portion of the stripping solution to ensure complete recovery of the metal ion.
-
-
Analysis:
-
Combine the aqueous stripping solutions.
-
If necessary, dilute the combined solution to a suitable concentration for AAS or ICP-MS analysis.
-
Prepare matrix-matched standards using the stripping solution.
-
Analyze the samples and standards using the appropriate spectroscopic technique.
-
Mitigation of Interference: The key to this protocol is the highly efficient stripping step. By using a strong acid and repeated extractions, the concentration of the metal ion in the final aqueous solution is maximized, while the carryover of this compound is minimized.
Protocol 2: Direct Spectrophotometric Analysis of the Organic Phase (for UV-Vis)
This protocol is designed to directly measure the metal-TDA complex in the organic phase, which can be useful for studying the extraction process itself but requires careful consideration of potential interferences.
Objective: To determine the concentration of a metal ion that forms a colored complex with a ligand after extraction into a this compound/organic solvent phase.
Materials:
-
This compound (TDA) solution in a suitable organic solvent (e.g., chloroform, toluene)
-
Aqueous sample containing the metal ion and a suitable chromogenic ligand (e.g., dithizone for lead)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Extraction and Complex Formation:
-
In a separatory funnel, mix the aqueous sample containing the metal ion with the chromogenic ligand solution.
-
Adjust the pH to optimize complex formation and extraction.
-
Add a known volume of the TDA/organic solvent solution.
-
Shake to extract the colored metal-ligand complex into the organic phase.
-
Allow the phases to separate.
-
-
Spectrophotometric Measurement:
-
Carefully transfer a portion of the organic phase to a quartz cuvette.
-
Use the TDA/organic solvent mixture as the blank.
-
Measure the absorbance at the λmax of the extracted complex.
-
Prepare a calibration curve by extracting known concentrations of the metal ion under the same conditions.
-
Interference Considerations:
-
The TDA itself might have some absorbance at the analytical wavelength. This is corrected by using the TDA/solvent mixture as a blank.
-
The formation of a metal-ligand-TDA adduct could potentially shift the λmax compared to the metal-ligand complex in an aqueous solution. The λmax should be experimentally determined in the organic phase.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental workflows and the potential points of interference, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for metal analysis after solvent extraction.
Caption: Signaling pathway of this compound interference in spectroscopic techniques.
Conclusion: Best Practices for Accurate Analysis
The presence of this compound poses a significant challenge to the accuracy of spectroscopic analytical techniques. However, by understanding the fundamental mechanisms of interference and implementing rigorous experimental protocols, researchers can effectively mitigate these effects. The key to reliable results lies in either the complete removal of the amine from the analytical sample through efficient back-extraction or by carefully accounting for its presence through appropriate blanking and calibration strategies. For highly sensitive techniques like ICP-MS and fluorescence spectroscopy, complete removal is strongly recommended. By following the guidelines and protocols outlined in this guide, researchers can navigate the complexities of this compound interference and ensure the integrity of their spectroscopic data.
Benchmarking Tri-N-decylamine: A Comparative Guide to Tertiary Amine Performance
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount to success. This guide provides a comparative analysis of Tri-N-decylamine against other long-chain tertiary amines, focusing on their performance in applications relevant to pharmaceutical and chemical research, such as drug delivery and solvent extraction. While direct, head-to-head comparative studies are limited in publicly available literature, this document synthesizes available data to offer insights into their relative strengths and weaknesses.
Physicochemical Properties of Selected Tertiary Amines
A baseline comparison begins with the fundamental physicochemical properties of these amines. These properties can influence their behavior in various applications, from their ability to be formulated into nanoparticles to their efficacy as extraction agents.
| Property | This compound | Tri-n-octylamine | Tri-n-dodecylamine |
| Synonyms | Tridecylamine | Trioctylamine (TOA), Alamine 336 | Tridodecylamine, Trilaurylamine, Alamine 304 |
| Molecular Formula | C₃₀H₆₃N | C₂₄H₅₁N | C₃₆H₇₅N |
| Molecular Weight | 437.83 g/mol | 353.67 g/mol | 521.99 g/mol |
| Appearance | Colorless to light yellow clear liquid | Clear, colorless to yellowish liquid | Liquid |
| Boiling Point | 430 °C | 365-367 °C | Not available |
| Melting Point | -5 to -3 °C | -34 °C | Not available |
| Density | ~0.82 g/cm³ | ~0.81 g/cm³ | Not available |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Performance in Solvent Extraction
Tertiary amines are widely used as extractants in liquid-liquid extraction processes for the recovery of metals and organic acids. Their performance is typically evaluated based on extraction efficiency.
Table 1: Performance of Tertiary Amines in Hydrochloric Acid Extraction
| Amine | Diluent | Modifier | Extraction Efficiency (%) | Stripping Efficiency (%) | Reference |
| Tri-n-octylamine (TOA) | Kerosene | 10% Octanol-1 | > 95% | > 95% (in 3 stages) | [1][2] |
| Tri-n-dodecylamine (TDA) | Kerosene | 10% Octanol-1 | > 95% | > 95% (in 3 stages) | [1][2] |
The study indicates that both Tri-n-octylamine and Tri-n-dodecylamine demonstrate high affinity and efficiency for hydrochloric acid extraction.[1][2] The choice between them may therefore depend on other factors such as cost, availability, and the specific conditions of the extraction process.
Performance in Drug Delivery Systems
Tertiary amines are integral components of various drug delivery systems, particularly pH-responsive nanoparticles. Their protonation at acidic pH can trigger nanoparticle swelling or disassembly, leading to controlled drug release in environments such as tumors or endosomes.[3][4]
Direct quantitative data on the drug loading and release characteristics of nanoparticles formulated with this compound is scarce in the available literature. However, a study on dendron-bearing lipids with di-n-dodecylamine (a secondary amine with similar long alkyl chains) provides some insights into the cytotoxicity of such long-chain amine-containing formulations.
Table 2: In Vitro Cytotoxicity of 5-FU-Loaded PAMAM Conjugated di-n-dodecylamine Micelles
| Micelle Generation | Drug Concentration (µM) | Micelle Concentration (µM) | Cell Viability (%) on AGS cells | Reference |
| G1 | 15 | 25 | ~41% | [5][6] |
| G2 | 15 | 25 | ~36% | [5][6] |
| G3 | 15 | 25 | ~30% | [5][6] |
These results show that the 5-FU-loaded micelles exhibit dose-dependent cytotoxicity, and the cytotoxicity increases with the generation of the dendrimer.[5][6] It is important to note that the cytotoxicity of the carrier itself should be minimal. General toxicological data suggests that for fatty amines, the potential for irritation decreases as the alkyl chain length increases, and primary amines are generally more irritating than secondary and tertiary amines.[7]
Experimental Protocols
Solvent Extraction of a Target Analyte
This protocol describes a general procedure for evaluating and comparing the extraction efficiency of different tertiary amines.
a. Preparation of Aqueous and Organic Phases:
-
Aqueous Phase: Prepare a stock solution of the target analyte (e.g., a metal salt or an organic acid) in an appropriate aqueous medium (e.g., deionized water, acidic or basic solution) at a known concentration.
-
Organic Phase: Prepare solutions of each tertiary amine (e.g., this compound, Tri-n-octylamine) in a suitable water-immiscible organic solvent (e.g., kerosene, toluene) at the desired concentration. A modifier (e.g., octanol) may be added to prevent third-phase formation.
b. Extraction Procedure:
-
In a series of separatory funnels, mix equal volumes of the aqueous and organic phases.
-
Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
Collect the aqueous phase (raffinate) for analysis.
c. Analysis:
-
Determine the concentration of the analyte remaining in the raffinate using a suitable analytical technique (e.g., atomic absorption spectroscopy for metals, HPLC for organic acids).
-
Calculate the extraction efficiency (%) using the following formula: Extraction Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
d. Stripping Procedure:
-
The metal-loaded organic phase can be stripped using an appropriate stripping agent (e.g., a strong acid or base).
-
Mix the loaded organic phase with the stripping solution and follow the same procedure as in the extraction step.
-
Analyze the concentration of the analyte in the stripping solution to determine the stripping efficiency.
Formulation and Evaluation of Drug-Loaded Nanoparticles
This protocol outlines a general method for preparing and characterizing drug-loaded nanoparticles using tertiary amines as a component of a pH-responsive system.
a. Nanoparticle Formulation (emulsion-solvent evaporation method):
-
Dissolve the polymer (e.g., a pH-responsive polymer containing a tertiary amine) and the hydrophobic drug in a water-miscible organic solvent.
-
Add this organic phase dropwise to an aqueous solution containing a surfactant under constant stirring.
-
Stir the resulting emulsion overnight to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Purify the nanoparticles by centrifugation and washing to remove unencapsulated drug and surfactant.
b. Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Lyse a known amount of nanoparticles and quantify the drug content using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). Calculate the drug loading and encapsulation efficiency.
c. In Vitro Drug Release Study:
-
Disperse the drug-loaded nanoparticles in buffer solutions at different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.5 to mimic the endosomal environment).
-
Incubate the dispersions at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw samples, separate the nanoparticles from the release medium by centrifugation, and analyze the supernatant for the amount of released drug.
d. In Vitro Cytotoxicity Assay:
-
Culture a relevant cell line (e.g., a cancer cell line for an anticancer drug).
-
Expose the cells to various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard assay such as the MTT or WST-1 assay.
Visualizing a Key Mechanism and Workflow
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate a key mechanism and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 3. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Polyamidoamine Dendron-Bearing Lipids as Drug-Delivery Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Analysis of Long-Chain Amines as Nanoparticle Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Long-chain amines are crucial surfactants and capping agents in the synthesis and functionalization of nanoparticles, playing a pivotal role in controlling their size, shape, stability, and surface chemistry.[1] Their amphiphilic nature, featuring a hydrophilic amine head and a hydrophobic alkyl tail, enables a wide range of applications in nanotechnology, from the fabrication of highly monodisperse quantum dots and metallic nanoparticles to the development of sophisticated drug and gene delivery systems.[1] This guide provides a comparative review of the performance of various long-chain amines, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal amine for their specific application.
Core Functions of Long-Chain Amines in Nanoparticle Synthesis
Long-chain amines are versatile molecules that perform several critical functions during the formation of nanoparticles:
-
Capping and Stabilizing Agents: The amine group coordinates to the surface of newly formed nanoparticles, preventing their aggregation and uncontrolled growth. The long alkyl chains provide steric hindrance, ensuring the colloidal stability of the nanoparticles in solution.[2]
-
Shape-Directing Agents: By selectively binding to specific crystallographic facets of a growing nanoparticle, long-chain amines can influence the growth rates of different crystal faces, leading to the formation of anisotropic shapes such as nanorods and nanocubes.[2]
-
Solvents: Many long-chain amines possess high boiling points, making them suitable solvents for high-temperature synthesis methods, such as hot-injection techniques.[2]
-
Reducing Agents: Under specific conditions, primary amines can act as reducing agents, converting metal salt precursors to their zerovalent state and initiating the formation of nanoparticles.[2][3][4]
Comparative Performance of Common Long-Chain Amines
The choice of long-chain amine significantly impacts the physicochemical properties of the resulting nanoparticles. Key parameters to consider are the length of the alkyl chain and the presence of unsaturation.
| Stabilizer | Structure | Key Characteristics | Impact on Nanoparticle Properties |
| Octadecylamine (ODA) | C18H39N (Saturated) | Saturated long alkyl chain provides good steric stability. | Often results in larger nanoparticles compared to unsaturated counterparts. For example, in the synthesis of gold nanoparticles, ODA produced particles of ~100 nm.[5] |
| Oleylamine (OAm) | C18H35N (Unsaturated) | The cis-double bond in the alkyl chain provides stronger coordination to the nanoparticle surface. It is a versatile reagent that can act as a surfactant, solvent, and reducing agent.[6] | Generally leads to smaller, more uniform nanoparticles. For instance, oleylamine produced gold nanoparticles of ~12 nm.[5] The robust capping often results in higher photoluminescence quantum yields for quantum dots.[7] |
| Dodecylamine (DDA) | C12H27N (Saturated) | Shorter alkyl chain compared to ODA and OAm. It has been used in a simple one-step process for the synthesis of iron oxide nanoparticle aqueous colloids.[8][9] | Shorter-chain alkylamines like dodecylamine can yield larger nanocrystals in some quantum dot syntheses compared to longer-chain amines. However, for some metallic nanoparticles, longer alkyl chains tend to produce smaller nanoparticles.[5] |
| Hexadecylamine (HDA) | C16H35N (Saturated) | A long-chain primary amine that can also act as a reducing agent in the synthesis of iron(0) nanoparticles.[3][4] | Can produce monodisperse nanoparticles with a narrow size distribution.[3][4] |
| Didecylamine | C20H43N (Secondary Amine) | A secondary amine with two C10 alkyl chains, offering greater steric hindrance around the nitrogen atom.[2] | Offers good stability against oxidation. The chain length is a critical parameter for achieving high efficiency and stability in nonpolar solvents.[2] |
Experimental Protocols
General Hot-Injection Synthesis of Oleylamine-Capped Nanoparticles
This protocol describes a general method for synthesizing metal or semiconductor nanoparticles using a hot-injection technique with oleylamine as the stabilizing agent.
Materials:
-
Metal precursor (e.g., metal chloride, metal acetylacetonate)
-
Oleylamine (technical grade, purified if necessary)
-
Solvent for precursor (if needed)
-
Non-solvent for precipitation (e.g., ethanol, acetone)
-
Nonpolar solvent for redispersion (e.g., toluene, hexane)
-
Three-neck flask, condenser, thermocouple, heating mantle, syringe
Procedure:
-
Preparation:
-
Injection and Growth:
-
Rapidly inject the precursor solution into the hot oleylamine with vigorous stirring.
-
Maintain the reaction temperature for a specific period to allow for nanoparticle nucleation and growth. The reaction progress can often be monitored by a change in the color of the solution.
-
-
Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Add a non-solvent, such as ethanol or acetone, to precipitate the oleylamine-capped nanoparticles.[5]
-
Collect the nanoparticles by centrifugation.
-
Discard the supernatant and wash the nanoparticle pellet with the non-solvent multiple times to remove excess oleylamine and byproducts.
-
Finally, redisperse the purified nanoparticles in a nonpolar solvent like toluene or hexane for storage and characterization.
-
Characterization of Amine-Stabilized Nanoparticles
A thorough characterization is essential to understand the properties of the synthesized nanoparticles.
| Technique | Information Provided | Experimental Protocol Summary |
| Transmission Electron Microscopy (TEM) | Size, shape, morphology, and size distribution of the nanoparticle cores.[10] | A dilute dispersion of nanoparticles is drop-casted onto a TEM grid and allowed to dry. The grid is then imaged under the TEM at various magnifications. Measure the diameter of at least 100 individual nanoparticles to obtain a size distribution.[10] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.[10] | A nanoparticle suspension is diluted in a suitable solvent and placed in a cuvette. The sample is equilibrated at a controlled temperature in the DLS instrument, and at least three measurements are taken to report the average Z-average diameter and PDI. A PDI below 0.2 is generally considered indicative of a monodisperse sample.[10] |
| Zeta Potential | Surface charge of the nanoparticles, which is an indicator of colloidal stability.[10] | The nanoparticle suspension is diluted in a specific buffer and injected into a folded capillary cell. The measurement is performed using an instrument equipped with a laser Doppler velocimeter.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the amine capping agent on the nanoparticle surface. | The purified nanoparticle sample is analyzed to identify characteristic vibrational peaks of the amine and alkyl groups. For example, -CH2 scissoring and NH2 scissoring peaks can confirm the presence of oleylamine.[11] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic capping agent on the nanoparticle surface.[10] | A known amount of dried, functionalized nanoparticles is heated under a controlled atmosphere (e.g., nitrogen). The weight loss in the temperature range corresponding to the decomposition of the amine is used to calculate the mass of the ligand per mass of nanoparticles.[10] |
Mechanism of Stabilization and Growth Control
Long-chain amines stabilize nanoparticles primarily through steric hindrance provided by their long alkyl chains. The amine head group coordinates to the metal atoms on the nanoparticle surface, while the hydrophobic tails extend into the solvent, creating a protective layer that prevents aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Evaluating the Selectivity of Tri-N-decylamine for Specific Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Tri-N-decylamine, a tertiary amine extractant, in the selective separation of valuable metal ions. Also known commercially as Alamine 304 or Tridodecylamine, this extractant is evaluated for its effectiveness in separating cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) from aqueous solutions. Its performance is compared with other commonly used extractants, supported by experimental data from various studies. This document also outlines a detailed experimental protocol for evaluating metal ion selectivity and visualizes key processes using logical diagrams.
Performance Comparison of Metal Extractants
The selectivity of an extractant is a critical factor in hydrometallurgical processes, determining its ability to separate a target metal from a mixture of others. The following tables summarize the performance of this compound (as Alamine 304) and other extractants for the separation of cobalt and nickel. It is important to note that the experimental conditions in the cited studies vary, which can influence the extraction efficiencies and separation factors.
Table 1: Cobalt and Nickel Extraction Efficiency
| Extractant | Metal Ion | Extraction Efficiency (%) | Aqueous Phase Composition | Organic Phase Composition | Reference |
| Alamine 304 | Co(II) | 90.4 | Leachate with 4.1 mol L⁻¹ free acidity (HCl) | 10% (v/v) Alamine 304 in kerosene | |
| Alamine 336 | Co(II) | 97.5 | Leachate with 4.1 mol L⁻¹ free acidity (HCl) | 10% (v/v) Alamine 336 in kerosene | |
| Alamine 300 | Co(II) | 98.4 | 400 mg/L Co(II), 400 mg/L Ni(II) in thiocyanate solution | Alamine 300 in an organic solvent | [1] |
| Cyanex 272 | Co(II) | >99.9 | Sulphate medium | 0.20 M Cyanex 272 | [2] |
| Cyanex 272 | Ni(II) | 1.9 | Sulphuric acid medium, pH 5.0 | 0.2 M Cyanex 272 |
Table 2: Separation Factors for Cobalt and Nickel
| Extractant | Separation Factor (SF Co/Ni) | Aqueous Phase Composition | Reference |
| Alamine 300 | 234.4 | Equimolar Co(II) and Ni(II) in thiocyanate solution | [1] |
| Ionquest 801 | ~150 | Not specified | [3] |
| Cyanex 272 | >2000 | Not specified | [3] |
Note: The separation factor (SF) is the ratio of the distribution coefficients of two different metals, indicating the ease of their separation.
Experimental Protocols
The following is a generalized protocol for determining the selectivity of a tertiary amine extractant like this compound for metal ions.
Objective: To determine the extraction efficiency and selectivity of this compound for Co(II), Ni(II), Cu(II), and Zn(II).
Materials:
-
Organic Phase:
-
This compound (extractant)
-
Kerosene or other suitable aliphatic or aromatic diluent
-
Phase modifier (e.g., isodecanol), if necessary
-
-
Aqueous Phase:
-
Stock solutions of CoCl₂, NiCl₂, CuCl₂, and ZnCl₂ of known concentrations
-
Hydrochloric acid (HCl) for pH adjustment and providing chloride ions
-
Deionized water
-
-
Equipment:
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis
-
Procedure:
-
Preparation of Organic Phase: Prepare a solution of this compound of a specific concentration (e.g., 0.1 M) in the chosen diluent.
-
Preparation of Aqueous Phase: Prepare a synthetic aqueous solution containing a mixture of the metal ions of interest at known concentrations. Adjust the pH and chloride ion concentration to the desired levels using HCl.
-
Solvent Extraction:
-
In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 20 mL each).
-
Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of each metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
The concentration of the metal ions in the organic phase can be calculated by mass balance.
-
-
Data Analysis:
-
Distribution Ratio (D): Calculate the distribution ratio for each metal ion using the formula: D = [M]org / [M]aq where [M]org is the concentration of the metal in the organic phase and [M]aq is the concentration of the metal in the aqueous phase.
-
Extraction Efficiency (%E): Calculate the percentage of each metal extracted into the organic phase using the formula: %E = (D / (D + V_aq/V_org)) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
-
Separation Factor (α): Calculate the separation factor for two metals (e.g., Co and Ni) using the formula: α_(Co/Ni) = D_Co / D_Ni
-
Stripping (Back-Extraction): To recover the extracted metals from the organic phase, a stripping step is performed. This typically involves contacting the loaded organic phase with an acidic solution (e.g., dilute H₂SO₄ or HCl) to reverse the extraction process. The metal concentrations in the resulting strip solution are then analyzed.
Visualizing the Process
Diagram 1: Experimental Workflow
Caption: Workflow for evaluating metal ion selectivity.
Diagram 2: Anion Exchange Mechanism
Caption: Anion exchange mechanism for metal extraction.
References
Tri-N-decylamine: A Comparative Guide to its Applications and Limitations in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Tri-N-decylamine (TDA), a tertiary amine with the chemical formula C₃₀H₆₃N, has garnered significant interest across various scientific and industrial domains due to its versatile chemical properties. This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis with alternative compounds and supported by experimental data.
Solvent Extraction: A Powerful Tool for Separation
One of the most prominent applications of this compound is in solvent extraction, a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. TDA has proven effective in the extraction of both mineral acids and metal ions from aqueous solutions.
Extraction of Acids
This compound is particularly adept at extracting acids like hydrochloric acid (HCl) and sulfuric acid from aqueous streams. This is a crucial process in various industrial applications, including hydrometallurgy and waste treatment.
Comparison with Tri-n-octylamine (TOA):
Tri-n-octylamine (TOA) is a commonly used alternative to TDA for acid extraction. The choice between these two extractants often depends on the specific application and desired outcomes.
| Parameter | This compound (TDA) | Tri-n-octylamine (TOA) | Reference |
| Extraction Efficiency for HCl | High affinity, particularly in non-polar diluents. | High affinity, comparable to TDA. | [1] |
| Third Phase Formation | Prone to third phase formation, often requiring a modifier like octanol. | Less prone to third phase formation compared to TDA. | [1] |
| Stripping | Effective stripping of HCl can be achieved with water at elevated temperatures. | Effective stripping is also possible. | [1] |
Experimental Protocol: Solvent Extraction of Hydrochloric Acid
A typical experimental setup for the solvent extraction of hydrochloric acid using this compound involves the following steps:
-
Organic Phase Preparation: A solution of this compound is prepared in a suitable organic diluent, such as kerosene, toluene, or xylene. A modifier, like 1-octanol, is often added to prevent the formation of a third phase.
-
Aqueous Phase Preparation: An aqueous solution of hydrochloric acid of a known concentration is prepared.
-
Extraction: Equal volumes of the organic and aqueous phases are mixed and agitated for a specific period to reach equilibrium.
-
Phase Separation: The mixture is allowed to settle, and the two phases are separated.
-
Analysis: The concentration of hydrochloric acid in both phases is determined by titration to calculate the distribution coefficient and extraction efficiency.
Logical Workflow for Acid Extraction:
Caption: General workflow for the solvent extraction of hydrochloric acid using this compound.
Extraction of Metal Ions
This compound has also been investigated for the selective extraction of various metal ions from aqueous solutions, which is a critical step in hydrometallurgical processes for metal recovery and purification. For instance, TDA-impregnated resins have been used for the extraction of Uranium (VI) and Thorium (IV) from chloride and nitrate solutions.[2] The mechanism often involves the formation of an ion-pair complex between the protonated amine and the anionic metal complex.
A study on a porous this compound modified adsorbent demonstrated high selectivity for uranium and iron in a hydrochloric acid system, achieving efficient deep removal of these impurities from rare earth elements.[3] The equilibrium adsorption capacity for uranium was reported to be 49 mg/g, 55 mg/g, and 56 mg/g at 298 K, 323 K, and 353 K, respectively.[3]
Comparison with other Amine Extractants for Uranium Extraction:
| Extractant | Extraction Efficiency for Uranium | Reference |
| Alamine 336 | High | |
| Alamine 308 | Moderate to High | |
| Alamine 304 (TDA) | Lower compared to Alamine 336 and 308 under similar conditions. | |
| Aliquat 336 | High |
Corrosion Inhibition: Protecting Metallic Surfaces
Corrosion is a significant challenge in many industries, leading to material degradation and economic losses. Tertiary amines, including this compound, can act as effective corrosion inhibitors, particularly for mild steel in acidic environments.[4]
The mechanism of corrosion inhibition by amines involves the adsorption of the amine molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process.
Factors Influencing Corrosion Inhibition by Tertiary Amines:
-
Electron Density: Higher electron density on the nitrogen atom generally leads to stronger adsorption and better inhibition.
-
Steric Hindrance: Bulky alkyl groups can hinder the close packing of the inhibitor molecules on the metal surface, potentially reducing the effectiveness of the protective film.
-
Alkyl Chain Length: Longer alkyl chains can provide a more substantial hydrophobic barrier against corrosive species.
Experimental Protocol: Potentiodynamic Polarization Measurement
Potentiodynamic polarization is a common electrochemical technique used to evaluate the effectiveness of corrosion inhibitors.[5][6][7]
-
Electrode Preparation: A sample of the metal to be tested (e.g., mild steel) is used as the working electrode. Its surface is typically polished and cleaned.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Measurement: The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the corrosion inhibitor. The potential of the working electrode is scanned, and the resulting current is measured.
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the polarization curves. The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Signaling Pathway of Corrosion Inhibition:
Caption: Mechanism of corrosion inhibition by this compound.
Surfactant Properties: Modifying Interfacial Tension
As a cationic surfactant, this compound possesses a hydrophilic amine head group and three long hydrophobic decyl chains. This amphiphilic nature allows it to accumulate at interfaces, such as air-water or oil-water, and reduce the surface or interfacial tension.
The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution.[8][9] A lower CMC generally indicates a more efficient surfactant.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
Several methods can be used to determine the CMC of a surfactant.[11][12][13] One common method is by measuring the surface tension of solutions with varying surfactant concentrations.
-
Solution Preparation: A series of solutions with different concentrations of the surfactant in a solvent (e.g., water) are prepared.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.
Logical Relationship in Surfactant Action:
Caption: Relationship between surfactant concentration, surface tension, and micelle formation.
Limitations and Considerations
Despite its utility, this compound has several limitations that must be considered:
-
Toxicity: TDA is moderately toxic by ingestion and skin contact.[14] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[14]
-
Environmental Impact: While specific environmental fate data for TDA is limited, long-chain amines are generally known to be toxic to aquatic organisms. Proper disposal and handling are crucial to minimize environmental contamination.
-
Third Phase Formation: In solvent extraction applications, TDA can lead to the formation of a third phase, which complicates the separation process. The addition of modifiers is often necessary to prevent this.
-
Cost and Availability: The cost and availability of high-purity this compound may be a consideration for large-scale industrial applications compared to more common alternatives like TOA.
Conclusion
This compound is a versatile tertiary amine with significant applications in solvent extraction and corrosion inhibition, and potential as a cationic surfactant. Its performance is comparable to other long-chain tertiary amines, with specific advantages and disadvantages depending on the application. The primary limitations of TDA are its moderate toxicity and its propensity to form a third phase in solvent extraction systems. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these characteristics is essential for its effective and safe utilization. Further research into the specific surfactant properties of TDA and its environmental fate would be beneficial for expanding its application portfolio.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 4.2. Potentiodynamic Polarization Measurement [bio-protocol.org]
- 6. store.astm.org [store.astm.org]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. justagriculture.in [justagriculture.in]
- 14. This compound | 1070-01-5 [chemicalbook.com]
Safety Operating Guide
Proper Disposal Procedures for Tri-N-decylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tri-N-decylamine.
This compound is a tertiary amine that requires careful management due to its potential hazards. Adherence to established safety protocols is paramount to protect laboratory personnel and the surrounding environment.
Hazard Profile and Safety Summary
Before handling this compound, it is crucial to be aware of its hazard profile. This information dictates the necessary safety precautions and disposal methodology.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[1][2] | H315[1][3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319[1][3] |
| Acute Toxicity (Oral) | Moderately toxic by ingestion.[4] | - |
| Environmental Hazard | May be harmful to aquatic life. | H411 (for similar amines)[5] |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate personal protective equipment to prevent exposure.
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure emphasizes waste segregation and the use of a licensed hazardous waste disposal service, which is the recommended and safest method.
1. Waste Segregation and Collection:
-
Identify and Segregate: All waste streams containing this compound must be segregated from other chemical waste to prevent potentially hazardous reactions.[6] This includes unused or expired product, contaminated solutions, and any materials used for spill cleanup.
-
Use Designated Containers: Collect this compound waste in a designated, leak-proof container that is compatible with amines.[6] The container should be clearly labeled as "Hazardous Waste: this compound."
-
Solid Waste: Any solid materials contaminated with this compound, such as weighing paper, contaminated gloves, and bench paper, should be collected in a designated solid hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.[7] Do not mix with incompatible waste streams, such as acids or strong oxidizing agents.[6]
2. Storage of Waste Containers:
-
Secure Storage: Waste containers must be kept tightly sealed to prevent the release of fumes.[6]
-
Proper Location: Store containers in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances.[6]
3. Spill Management:
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate: For large spills, evacuate the area and ensure adequate ventilation.
-
Containment: Use absorbent pads or other appropriate materials to contain the spill.[6]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or in the regular trash, as it can harm aquatic life and ecosystems.[6]
-
Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by institutional and regulatory standards.[6]
Note on Chemical Neutralization: While some amines can be neutralized with a weak acid, this process can be exothermic and may produce hazardous byproducts. Attempting to neutralize this compound without a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department is not recommended. Always consult with EHS professionals for guidance on chemical treatment of waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 1070-01-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 1070-01-5 [chemicalbook.com]
- 5. 三月桂胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. benchchem.com [benchchem.com]
- 8. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Handling of Tri-N-decylamine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Tri-N-decylamine, ensuring laboratory procedures are conducted with the utmost care and precision.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1070-01-5 |
| Molecular Formula | C₃₀H₆₃N |
| Molecular Weight | 437.83 g/mol |
Immediate Safety Precautions
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is crucial to be aware of its primary hazards:
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye Protection | Safety glasses with side-shields or goggles are essential. A face shield may be required in situations with a higher risk of splashing.[1][3] |
| Hand Protection | Wear protective gloves.[1][3] Nitrile or neoprene gloves are generally recommended for handling amines. |
| Respiratory Protection | Use a vapor respirator if handling in a poorly ventilated area or when generating vapor or mist.[1] Always follow local and national regulations for respirator use.[1][3] |
| Body Protection | Wear protective clothing to prevent skin contact.[1][3] A lab coat is standard, and additional protective boots may be necessary depending on the scale of work.[1] |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[4][5] If skin irritation persists, seek medical attention.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[5][6] If eye irritation persists, get medical advice or attention.[1][6] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][4][6] If the person feels unwell, seek medical advice.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[7] Seek medical attention if you feel unwell.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Disposal:
-
Dispose of this compound and its container in accordance with all federal, state, and local regulations.[1]
-
It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Consult your local or regional authorities for specific disposal guidance.[1]
Experimental Protocol: Solvent Extraction of Metal Ions
While a specific protocol for this compound is not detailed in the provided search results, a representative experimental procedure for the solvent extraction of a metal ion (Cobalt II) using a similar long-chain tertiary amine (Tri-n-octylamine) is outlined below. This method illustrates the practical application of such amines in a laboratory setting and the associated safety considerations. The principles of this procedure are transferable to this compound for similar applications.
Objective: To extract Cobalt (II) ions from an acidic chloride aqueous solution using an organic phase containing a tertiary amine.
Materials:
-
Aqueous phase: Cobalt (II) chloride (CoCl₂) solution in hydrochloric acid (HCl).
-
Organic phase: Tri-n-octylamine (extractant) dissolved in kerosene (diluent).
-
Scrubbing solution: Dilute acid or water.
-
Stripping solution: Appropriate reagent to recover the metal from the organic phase.
-
Separatory funnels.
-
pH meter.
-
Shaker or magnetic stirrer.
-
Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer).
Methodology:
-
Preparation of Solutions:
-
Prepare the aqueous feed solution by dissolving a known concentration of CoCl₂ in a specific molarity of HCl.
-
Prepare the organic solvent by dissolving the desired concentration of Tri-n-octylamine in kerosene.
-
-
Extraction:
-
In a separatory funnel, mix equal volumes of the aqueous feed solution and the organic solvent.
-
Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.
-
Allow the two phases to separate completely.
-
-
Phase Separation:
-
Carefully separate the aqueous phase (raffinate) from the organic phase (loaded solvent).
-
-
Analysis:
-
Determine the concentration of Cobalt (II) remaining in the aqueous phase using a suitable analytical technique.
-
The concentration of Cobalt (II) in the organic phase can be calculated by mass balance.
-
-
Scrubbing (Optional):
-
Wash the loaded organic phase with a scrubbing solution to remove any co-extracted impurities.
-
-
Stripping:
-
Contact the loaded organic phase with a suitable stripping solution to recover the Cobalt (II) ions back into an aqueous phase.
-
Separate the stripped organic phase (which can be recycled) and the metal-rich aqueous solution.
-
Experimental Workflow
The following diagram illustrates the logical flow of the solvent extraction experiment.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. sdiarticle2.in [sdiarticle2.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
